molecular formula C7H6ClNO3 B1353056 5-Chloro-2-methoxynicotinic acid CAS No. 54916-65-3

5-Chloro-2-methoxynicotinic acid

Cat. No.: B1353056
CAS No.: 54916-65-3
M. Wt: 187.58 g/mol
InChI Key: DPIJNAABZCWXFD-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) is a high-purity pyridine derivative utilized as a key building block in pharmaceutical research and development. Its molecular formula is C7H6ClNO3 with a molecular weight of 187.58 g·mol−1 . The compound is characterized by a melting point of 146-148 °C and a density of 1.43 g/cm³ . As a heterocyclic compound, it serves as a versatile precursor for synthesizing novel active molecules, particularly in the development of anti-inflammatory agents . Recent scientific literature explores the structural modification of nicotinic acid derivatives to create new therapeutic candidates with enhanced safety profiles, positioning this compound as a valuable scaffold in medicinal chemistry . Researchers employ this chemical intermediate to develop and study potential inhibitors targeting enzymes like cyclooxygenase-2 (COX-2) . It is supplied with a minimum purity of 99% . Handle with appropriate safety measures, as it may cause skin and eye irritation and be harmful if swallowed or inhaled . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJNAABZCWXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431537
Record name 5-Chloro-2-methoxynicotinic acid
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-65-3
Record name 5-Chloro-2-methoxynicotinic acid
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Record name 5-Chloro-2-methoxynicotinic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxynicotinic Acid (CAS: 54916-65-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxynicotinic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety and handling protocols.

Introduction and Core Compound Profile

5-Chloro-2-methoxynicotinic acid, with the CAS number 54916-65-3, is a halogenated pyridine carboxylic acid derivative. Its strategic substitution with a chloro group at the 5-position and a methoxy group at the 2-position of the pyridine ring makes it a valuable building block in organic synthesis. The presence of these functional groups, along with the carboxylic acid moiety, provides multiple reactive sites for the construction of more complex molecules, most notably in the development of oral hypoglycemic agents.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 5-Chloro-2-methoxynicotinic acid is fundamental for its application in synthesis and for quality control.

Table 1: Physicochemical Properties of 5-Chloro-2-methoxynicotinic acid

PropertyValueSource(s)
CAS Number 54916-65-3[1][2]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Melting Point 139-141 °C (Another source reports 149-150 °C)[3]
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: The discrepancy in the reported melting points may be due to different analytical methods or purity levels of the samples.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

  • FT-IR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching vibration, C-O stretching from the methoxy group, and various C-H and C-Cl stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of 5-Chloro-2-methoxynicotinic acid

The primary synthetic route to 5-Chloro-2-methoxynicotinic acid involves the selective chlorination of 2-methoxynicotinic acid.

Chlorination using Sodium Hypochlorite

A common and relatively mild method for the synthesis of 5-Chloro-2-methoxynicotinic acid is the reaction of 2-methoxynicotinic acid with an aqueous solution of sodium hypochlorite.[3]

Experimental Protocol:

  • A sample of 2-methoxynicotinic acid is added to a well-stirred aqueous solution of sodium hypochlorite (e.g., commercial bleach).[3]

  • The resulting mixture is stirred at room temperature for an extended period (e.g., overnight) to ensure complete reaction.[3]

  • Upon completion, the reaction mixture is acidified with a mineral acid, such as 1N hydrochloric acid, to precipitate the product.[3]

  • The precipitate is then extracted into a suitable organic solvent, such as chloroform.[3]

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-2-methoxynicotinic acid.[3]

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: Synthesis of 5-Chloro-2-methoxynicotinic acid via chlorination with sodium hypochlorite.

Synthesis of the Acid Chloride

For subsequent reactions, such as amide bond formation, 5-Chloro-2-methoxynicotinic acid is often converted to its more reactive acid chloride derivative.

Experimental Protocol:

  • A suspension of 5-Chloro-2-methoxynicotinic acid in a non-polar solvent like carbon tetrachloride is prepared.

  • An excess of thionyl chloride is added to the suspension.

  • The mixture is refluxed for a period of time (e.g., 90 minutes) until the reaction is complete, resulting in a clear solution.

  • The solution is cooled, and the excess thionyl chloride and solvent are removed in vacuo to yield 5-chloro-2-methoxynicotinoyl chloride as a residual oil.

Caption: Conversion of 5-Chloro-2-methoxynicotinic acid to its acid chloride.

Applications in Drug Development

The primary application of 5-Chloro-2-methoxynicotinic acid in the pharmaceutical industry is as a crucial intermediate in the synthesis of second-generation sulfonylurea drugs, most notably glibenclamide (also known as glyburide).

Synthesis of Glibenclamide

Glibenclamide is a potent oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. The "5-chloro-2-methoxy-benzamidoethyl" side chain, derived from 5-Chloro-2-methoxynicotinic acid, is a key structural feature of the glibenclamide molecule.

Synthesis Overview:

The synthesis of glibenclamide involves the formation of an amide bond between 5-chloro-2-methoxynicotinoyl chloride and an appropriate sulfonamide-containing amine.

Sources

A Comprehensive Technical Guide to 5-Chloro-2-methoxynicotinic Acid: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a foundational resource for researchers, medicinal chemists, and professionals in drug development engaged with 5-Chloro-2-methoxynicotinic acid. Our focus is to provide an in-depth understanding of its fundamental molecular characteristics, which are critical for experimental design, analytical method development, and interpretation of research outcomes.

Part 1: Defining the Core Molecular Identity

At the heart of any chemical study is a precise understanding of the molecule's composition and mass. 5-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical research. Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring—dictates its chemical reactivity and potential biological activity.

Molecular Formula: C₇H₆ClNO₃

The molecular formula provides a direct account of the elemental composition of the molecule. This formula is essential for calculating the molecular weight and for interpreting mass spectrometry data.

  • Carbon (C₇): Seven carbon atoms form the pyridine ring and the attached methoxy and carboxylic acid groups.

  • Hydrogen (H₆): Six hydrogen atoms are present, saturating the relevant positions on the carbon backbone and functional groups.

  • Chlorine (Cl₁): A single chlorine atom is substituted on the pyridine ring, significantly influencing the molecule's electronic properties and reactivity.

  • Nitrogen (N₁): One nitrogen atom is integral to the heterocyclic pyridine ring.

  • Oxygen (O₃): Three oxygen atoms are found in the carboxylic acid and methoxy functional groups.

Molecular Weight: 187.58 g/mol

The molecular weight, or more accurately, the molar mass, is a critical parameter for all quantitative applications, including reaction stoichiometry, solution preparation, and analytical quantification.[1][2][3][4] It is the sum of the atomic weights of all atoms in the molecule. The exact mass is 187.00400 Da, a value crucial for high-resolution mass spectrometry.[2]

Part 2: Key Physicochemical and Structural Data

To facilitate practical laboratory use, the following table summarizes the core identifiers and properties of 5-Chloro-2-methoxynicotinic acid. Understanding these values is a prerequisite for designing robust experimental protocols.

IdentifierValueSource
Molecular Formula C₇H₆ClNO₃[1][2][3][4]
Molecular Weight (Molar Mass) 187.58 g/mol [1][2][3][4]
CAS Number 54916-65-3 or 54916-63-3[1][3][4]
Melting Point 146-148 °C[2]
Boiling Point 301.3 °C at 760 mmHg[2]
Density 1.43 g/cm³[2]

Part 3: Structural Visualization

A visual representation of the molecular structure is indispensable for understanding its chemical nature. The following diagram illustrates the connectivity of atoms and the arrangement of functional groups in 5-Chloro-2-methoxynicotinic acid.

Sources

physical properties of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxynicotinic Acid

Introduction

5-Chloro-2-methoxynicotinic acid, a halogenated heterocyclic compound, serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern on the pyridine ring—featuring a carboxylic acid, a methoxy group, and a chlorine atom—makes it a versatile intermediate for the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Understanding its fundamental physical and chemical properties is paramount for researchers and drug development professionals to effectively utilize it in synthesis, ensure its purity, and predict its behavior in various chemical environments.

This guide provides a comprehensive overview of the core , grounded in experimental data and established analytical methodologies. As a senior application scientist, the goal is not merely to present data but to provide a causal understanding behind the experimental choices and validation systems that underpin this information.

Molecular Identity and Structure

The precise identification of a chemical compound is the foundation of all subsequent research. For 5-Chloro-2-methoxynicotinic acid, this is established through a combination of its chemical formula, molecular weight, and unique structural identifiers.

IdentifierValueSource
CAS Number 54916-65-3[1][2][3]
Molecular Formula C₇H₆ClNO₃[1][3][4]
Molecular Weight 187.58 g/mol [1][3]
InChI 1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)[1][4]
SMILES COc1ncc(Cl)cc1C(O)=O[1][4]

The spatial arrangement of atoms dictates the molecule's reactivity and physical characteristics.

Caption: Chemical structure of 5-Chloro-2-methoxynicotinic acid.

Core Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, storage, and application in reactions. These properties are summarized below.

PropertyValueNotesSource
Physical Form SolidAt 20°C[5]
Melting Point 139-141 °CA literature value of 149-150 °C has also been reported. This variation can be due to different crystalline forms or measurement conditions.[2]
Storage Store long-term in a cool, dry place.Recommended for maintaining chemical stability.[5]

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of 5-Chloro-2-methoxynicotinic acid. This involves a combination of spectroscopic and chromatographic techniques.

G cluster_0 Purity & Identity Confirmation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Final Validation Compound 5-Chloro-2-methoxynicotinic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC / UPLC Compound->HPLC Data Structural Elucidation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Caption: Workflow for the analytical characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will reveal seven distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the five carbons of the substituted pyridine ring, and the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation information, confirming the elemental composition.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the molecular formula C₇H₆ClNO₃ by providing a highly accurate mass measurement.

  • Expected Ions: In a typical ESI-MS experiment, the following ions would be expected:

    • [M+H]⁺: m/z 188.01090 (Positive Ion Mode)[4]

    • [M-H]⁻: m/z 185.99634 (Negative Ion Mode)[4]

    • [M+Na]⁺: m/z 209.99284 (Sodium Adduct)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1705-1720 cm⁻¹.[8]

  • C-O Stretch (Methoxy & Acid): Bands in the 1000-1300 cm⁻¹ region are characteristic of C-O stretching.[8][9]

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, would indicate the carbon-chlorine bond.

Field-Proven Experimental Protocols

The following protocols represent self-validating systems for the characterization of 5-Chloro-2-methoxynicotinic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile solid compounds. It separates the main compound from any impurities, allowing for quantification. A gradient elution is chosen to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.

Methodology:

  • System Preparation: Utilize a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water. The acid improves peak shape for the carboxylic acid analyte.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the 5-Chloro-2-methoxynicotinic acid sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[11] Ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

    • Detection: UV detector at 254 nm and 280 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (Linear Gradient)

      • 15-17 min: 90% B (Column Wash)

      • 17-18 min: 90% to 10% B (Return to Initial)

      • 18-22 min: 10% B (Equilibration)

  • Data Analysis: Integrate the peak areas of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of components before they enter the mass spectrometer, providing both retention time and mass-to-charge ratio data. This dual detection provides unequivocal identification.[12][13] ESI in positive mode is chosen as the pyridine nitrogen is readily protonated.

Methodology:

  • System: An LC-MS system equipped with an Electrospray Ionization (ESI) source and a triple quadrupole or Orbitrap mass analyzer.[13]

  • LC Conditions: Use the same column and mobile phases as the HPLC method, though a faster gradient may be employed for high-throughput analysis.

  • MS Source Parameters (Typical Starting Points):

    • Ionization Mode: Positive ESI.[13]

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂) Temperature: 300 °C.[12]

    • Drying Gas Flow: 9 L/min.[12]

    • Nebulizer Pressure: 30 psi.[12]

  • MS Scan Parameters:

    • Scan Range: m/z 50-500. This range comfortably covers the expected molecular ion and potential fragments or adducts.

    • Data Acquisition: Full scan mode.

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 188.01). The presence of a peak at the correct retention time with the correct mass confirms the identity of the compound.

References

  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2,2,4,4,6,8,8-Heptamethylnonane. PubChem Compound Database. Retrieved from [Link]

  • Bristow, A. W. T., & Ray, A. D. (2016). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry, 22(3), 143–155. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methoxynicotinic acid (C7H6ClNO3). Retrieved from [Link]

  • Nami, W., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 187–208. Retrieved from [Link]

  • ResearchGate. (n.d.). MSn spectra of P-5: MS spectrum (A); MS2 spectrum (precursor ion was...). Retrieved from [Link]

  • Li, Y., et al. (2022). Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 27(15), 4880. Retrieved from [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 24(21), 3878. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is not merely a formality but a foundational pillar of scientific rigor and regulatory compliance. 5-Chloro-2-methoxynicotinic acid, a key intermediate in the synthesis of various pharmacologically active compounds, exemplifies the need for a comprehensive structural understanding.[1][2] Its journey from a laboratory reagent to a component of a life-saving therapeutic is paved with analytical data that confirms its identity, purity, and stability. This guide, intended for the discerning researcher and development professional, eschews a rigid, templated approach. Instead, it offers a holistic and technically robust framework for the structural elucidation of 5-Chloro-2-methoxynicotinic acid, grounded in the principles of scientific integrity and practical application. As a senior application scientist, the causality behind each experimental choice is as crucial as the protocol itself. Every analytical step is presented as a self-validating system, ensuring that the data generated is not only accurate but also defensible.

Foundational Physicochemical Properties

A thorough structural analysis begins with an understanding of the molecule's basic physicochemical properties. This foundational data informs sample preparation, analytical technique selection, and data interpretation.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[2][3]
Molecular Weight 187.58 g/mol [2][3]
CAS Number 54916-65-3[2][3]
Appearance White to off-white solid[4]
Predicted XlogP 1.3[1]

The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Confirmation

No single analytical technique provides a complete structural picture. A synergistic application of multiple spectroscopic methods is essential for unambiguous structure elucidation. The following sections detail the core techniques for the analysis of 5-Chloro-2-methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For 5-Chloro-2-methoxynicotinic acid, both ¹H and ¹³C NMR are indispensable.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Weigh ~5-10 mg of 5-Chloro-2-methoxynicotinic acid Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Sample->Solvent TMS Add internal standard (e.g., TMS) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Place sample in NMR spectrometer (≥400 MHz) Tube->Spectrometer 1H_NMR Acquire ¹H NMR spectrum Spectrometer->1H_NMR 13C_NMR Acquire ¹³C NMR spectrum Spectrometer->13C_NMR Processing Fourier transform, phase correction, and baseline correction 1H_NMR->Processing 13C_NMR->Processing Integration Integrate ¹H signals Processing->Integration Chem_Shift Analyze chemical shifts (δ) Processing->Chem_Shift Coupling Analyze coupling constants (J) Processing->Coupling Structure Assign signals to specific atoms in the structure Integration->Structure Chem_Shift->Structure Coupling->Structure

Caption: Workflow for NMR analysis of 5-Chloro-2-methoxynicotinic acid.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Chloro-2-methoxynicotinic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation: Expected Spectral Features

  • ¹H NMR:

    • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm for pyridines) are expected for the two protons on the pyridine ring. The proton adjacent to the nitrogen (at position 6) will be the most downfield.

    • Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.5-4.0 ppm.

    • Carboxylic Acid Proton: A broad singlet, often far downfield (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm) is characteristic of a carboxylic acid carbonyl carbon.

    • Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the substituents.

    • Methoxy Carbon: A signal in the range of δ 50-60 ppm is expected for the methoxy carbon.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of 5-Chloro-2-methoxynicotinic acid in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common and effective technique for this type of molecule, and can be run in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of 5-Chloro-2-methoxynicotinic acid. Analyze the isotopic pattern, which will be characteristic due to the presence of a chlorine atom.

Data Interpretation: Expected Mass Spectrum

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.[6] The pyridine ring itself is relatively stable, but fragmentation can occur through cleavage of the substituent groups.

Logical Relationship in Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion [M+H]⁺ (m/z ~188) M_minus_H2O [M+H-H₂O]⁺ M->M_minus_H2O - H₂O M_minus_CO2 [M+H-CO₂]⁺ M->M_minus_CO2 - CO₂ M_minus_CH3 [M+H-CH₃]⁺ M->M_minus_CH3 - •CH₃ Pyridine_fragment Substituted Pyridine Fragment M->Pyridine_fragment Ring Fragmentation Xray_Workflow Start Purified 5-Chloro-2-methoxynicotinic acid Crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystallization Crystal_Selection Selection of a suitable single crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct methods or Patterson function) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Sources

Synthesis of 5-Chloro-2-methoxynicotinic Acid: A Technical Guide to Regioselective Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 5-Chloro-2-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical agents, notably oral hypoglycemic drugs of the benzenesulfonylurea class.[1] The core of this document focuses on a robust and highly regioselective chlorination of 2-methoxynicotinic acid. We will delve into the mechanistic principles governing the reaction's selectivity, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The methodology presented herein utilizes an alkali metal hypochlorite in an aqueous system, a process that offers significant advantages in terms of safety, selectivity, and operational simplicity over traditional chlorination methods.

Introduction: The Strategic Importance of 5-Chloro-2-methoxynicotinic Acid

Pharmaceutical Relevance

5-Chloro-2-methoxynicotinic acid is a valuable heterocyclic building block in medicinal chemistry. Its structure is incorporated into a variety of biologically active molecules. Most notably, it serves as a crucial precursor for the synthesis of certain benzenesulfonylurea compounds, which are a class of drugs used in the management of type 2 diabetes.[1] The precise installation of the chlorine atom at the 5-position is critical for the desired pharmacological activity of the final therapeutic agent.

The Challenge: Regioselective Chlorination of Pyridines

The electrophilic substitution of pyridine rings presents a classic challenge in synthetic organic chemistry. The pyridine nucleus is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[2] Such reactions often require harsh conditions and can lead to a mixture of regioisomers.[3] Achieving high regioselectivity is therefore a primary obstacle. This guide addresses this challenge by leveraging the inherent electronic properties of the 2-methoxynicotinic acid substrate to achieve a highly specific and efficient chlorination at the desired 5-position.

Mechanistic Rationale and Strategic Approach

Directing Effects and Substrate Activation

The successful regioselective synthesis hinges on understanding the electronic landscape of the 2-methoxynicotinic acid starting material. The pyridine ring is decorated with two key substituents:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect). It activates the pyridine ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • 3-Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) through induction and resonance (-I, -R effects). It deactivates the ring and directs incoming electrophiles to the meta position (C5).

Both substituents synergistically favor substitution at the C5 position. The powerful activating and directing effect of the methoxy group combined with the meta-directing influence of the carboxylic acid group makes the C5 carbon atom the most nucleophilic and sterically accessible site for electrophilic attack. This inherent electronic bias is the cornerstone of the reaction's high regioselectivity.

Selection of Chlorinating Agent: Aqueous Alkali Metal Hypochlorite

While various chlorinating agents exist (e.g., Cl₂, SO₂Cl₂, NCS), the use of an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in a homogeneous aqueous solvent system is particularly advantageous for this transformation.[1]

Causality Behind this Choice:

  • Safety and Handling: This method avoids the use of highly toxic and difficult-to-handle gaseous chlorine.[1] Aqueous sodium hypochlorite is a commonly available and relatively safe reagent.

  • Reaction Conditions: The reaction proceeds under mild temperature conditions, typically between 10°C and 40°C, minimizing potential side reactions and decomposition.[1]

  • In Situ Electrophile Generation: In the aqueous acidic (or near-neutral) environment of the reaction as it proceeds, hypochlorite generates the active electrophilic chlorine species (e.g., HOCl, Cl⁺).

  • High Selectivity: The chosen system has been demonstrated to effectively chlorinate the 5-position without the disadvantages associated with other methods, such as over-chlorination or reaction at undesired positions.[1]

Experimental_Workflow start Start: Reagents (2-Methoxynicotinic Acid, NaOH, H2O) dissolve 1. Dissolution (Form sodium salt in H2O) start->dissolve cool1 2. Cooling (10-15°C) dissolve->cool1 add_naocl 3. Controlled Addition (aq. NaOCl, 1.2-2.0 eq) Maintain T < 20°C cool1->add_naocl react 4. Reaction (Stir at RT, 2-4h) add_naocl->react monitor Process Monitoring (TLC/HPLC) react->monitor cool2 5. Cooling (Ice Bath) monitor->cool2 Reaction Complete acidify 6. Acidification (Conc. HCl to pH 2-3) Precipitation Occurs cool2->acidify isolate 7. Isolation (Vacuum Filtration) acidify->isolate wash_dry 8. Washing & Drying (Cold H2O wash, vacuum dry) isolate->wash_dry end_product Final Product: 5-Chloro-2-methoxynicotinic Acid wash_dry->end_product

Sources

A Senior Application Scientist's Guide to the Regioselective Chlorination of 2-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 5-Chloro-2-methoxynicotinic acid is a critical transformation in medicinal chemistry, serving as a foundational building block for numerous pharmaceutical agents, most notably a class of benzenesulfonylurea oral hypoglycemic drugs[1][2]. Achieving high regioselectivity and yield in the chlorination of the 2-methoxynicotinic acid precursor is paramount for the economic and scalable production of these therapeutics. This guide provides an in-depth analysis of the underlying chemical principles, a comparative evaluation of chlorinating agents, detailed experimental protocols, and process optimization strategies for this essential synthesis. By explaining the causality behind methodological choices, this document serves as both a practical manual and an educational resource for professionals in the field.

Mechanistic Principles: The Basis for Regioselectivity

The chlorination of 2-methoxynicotinic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction on a substituted pyridine ring. The inherent electron deficiency of the pyridine ring typically makes it less reactive towards electrophiles than benzene. However, the substituents on the starting material, 2-methoxynicotinic acid, govern the position of the incoming electrophile (Cl⁺).

  • Activating Group: The methoxy group (-OCH₃) at the C2 position is a potent electron-donating group (EDG) through resonance. It activates the pyridine ring, making it more susceptible to electrophilic attack.

  • Directing Effects: As an EDG, the methoxy group is an ortho, para-director. The ortho positions are C1 (the ring nitrogen, which is deactivated) and C3 (which is already substituted). The para position is C5.

The general mechanism proceeds via the attack of the electron-rich pyridine ring on an electrophilic chlorine source, forming a resonance-stabilized cationic intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 5-chloro product[3].

SEAr_Mechanism Figure 1: General Mechanism for Electrophilic Chlorination Start 2-Methoxynicotinic Acid (Nucleophile) Intermediate Sigma Complex (Resonance-Stabilized Cation) Start->Intermediate Nucleophilic Attack Reagent Electrophilic Chlorine Source (e.g., Cl+ from NCS) Reagent->Intermediate Product 5-Chloro-2-methoxynicotinic Acid Intermediate->Product Deprotonation (Restores Aromaticity) Byproduct Proton (H+) + Base Intermediate->Byproduct

Caption: General mechanism of electrophilic aromatic chlorination at the C5 position.

Comparative Analysis of Chlorinating Reagents

The choice of chlorinating agent is the most critical decision in this synthesis, directly impacting yield, purity, safety, and scalability. While several reagents can effect chlorination, they vary significantly in their reactivity and handling requirements.

ReagentKey AdvantagesKey DisadvantagesBest Suited For
Sodium Hypochlorite (NaOCl) High yield and purity, uses water as a solvent, mild reaction conditions (10-30°C), cost-effective and scalable[1][2].Requires careful pH and temperature control to avoid side reactions like dichlorination[4].Large-scale, green chemistry-focused industrial production.
N-Chlorosuccinimide (NCS) Mild, stable, crystalline solid, easy to handle, high regioselectivity for activated rings[3][5][6].More expensive than NaOCl, requires organic solvents (e.g., acetonitrile)[5].Lab-scale synthesis, reactions with sensitive functional groups.
Thionyl Chloride (SOCl₂) Inexpensive and powerful reagent.Highly corrosive, reacts violently with water, produces toxic HCl and SO₂ gas[7][8][9]. Primarily converts carboxylic acids to acyl chlorides[10]; ring chlorination can be an aggressive side reaction[11].Not recommended for this selective transformation due to harshness and potential for side reactions.

Based on this analysis, sodium hypochlorite and N-chlorosuccinimide represent the most viable and reliable methods for the synthesis of 5-Chloro-2-methoxynicotinic acid.

Recommended Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol A: Chlorination using Aqueous Sodium Hypochlorite

This method is adapted from patented industrial processes and is prized for its efficiency and use of an aqueous medium[1][2].

Workflow_NaOCl Figure 2: Experimental Workflow using Sodium Hypochlorite start_mat 1. Dissolve 2-Methoxynicotinic Acid in Aqueous Base cool 2. Cool Reaction Mixture (10-15°C) start_mat->cool addition 3. Add NaOCl Solution (Controlling Temp < 30°C) cool->addition react 4. Stir until Reaction is Complete (Monitor by TLC/HPLC) addition->react acidify 5. Acidify with HCl to Precipitate Product react->acidify isolate 6. Isolate by Filtration and Wash with Water acidify->isolate dry 7. Dry Product Under Vacuum isolate->dry

Caption: Step-by-step workflow for the NaOCl-mediated chlorination.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxynicotinic acid in a stoichiometric amount of aqueous sodium hydroxide.

  • Reagent Addition: Cool the solution to between 10°C and 15°C using an ice bath. Slowly add a commercial aqueous solution of sodium hypochlorite (e.g., 5.25%) dropwise. The preferred molar ratio of starting material to sodium hypochlorite is between 1.0:1.2 and 1.0:2.0[1].

  • Reaction: Maintain the reaction temperature below 30°C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH of ~2-3. The product, 5-Chloro-2-methoxynicotinic acid, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Further purification can be achieved by trituration with a non-polar solvent like hexane or by recrystallization if necessary[1].

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol B: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is ideal for smaller-scale syntheses where ease of handling is a priority. It is based on general procedures for the chlorination of activated pyridine derivatives[5].

Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxynicotinic acid in a suitable solvent such as acetonitrile (MeCN).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) in a single portion (typically 1.0 to 1.1 molar equivalents).

  • Reaction: Heat the solution to a moderate temperature (e.g., 70-80°C) and stir for several hours. Monitor the reaction's progress by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Quench the residue with water and extract the aqueous phase with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Process Optimization and Parameter Control

Achieving optimal results requires careful control over several key parameters.

ParameterNaOCl MethodNCS MethodRationale
Molar Ratio (Reagent:Substrate) 1.2:1 to 2.0:1[1]1.0:1 to 1.1:1Using a slight excess of the chlorinating agent ensures complete conversion, but a large excess can lead to byproducts.
Temperature (°C) 10°C to 30°C[1]25°C to 80°CLower temperatures in the NaOCl method control the exothermic reaction and prevent decomposition. Higher temperatures are often needed to drive the NCS reaction to completion.
Solvent System Water[1]Acetonitrile, DMF[5]The aqueous system for NaOCl is environmentally friendly. Anhydrous organic solvents are required for NCS to prevent hydrolysis.
Reaction Monitoring TLC, HPLCTLC, HPLCEssential for determining reaction endpoint, preventing the formation of over-chlorinated byproducts, and maximizing yield.

Safety and Handling

  • Sodium Hypochlorite: While common, concentrated solutions are corrosive and can release chlorine gas if mixed with acid improperly. Perform acidification slowly and in a well-ventilated fume hood.

  • N-Chlorosuccinimide: A stable solid, but it is an irritant. Avoid inhalation of dust and contact with skin[3].

  • Thionyl Chloride: EXTREMELY HAZARDOUS. It is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic SO₂ and HCl gases[7][8][12][13]. It should only be handled by experienced personnel in a chemical fume hood with appropriate PPE, including a face shield and acid-resistant gloves. Keep away from water at all times[9][13].

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reagent; Low reaction temperature or time.Increase molar equivalents of chlorinating agent slightly; Increase reaction time or temperature and continue monitoring.
Low Yield Product loss during work-up; Inefficient precipitation/extraction.Optimize acidification pH for complete precipitation; Perform multiple extractions during work-up.
Formation of Byproducts (e.g., Dichlorination) Excess chlorinating agent; High reaction temperature.Use a smaller excess of the chlorinating agent[1]; Maintain strict temperature control throughout the reaction[4].
Purification Difficulties Presence of starting material or succinimide byproduct (from NCS).Optimize reaction monitoring to ensure full conversion; Use an aqueous wash to remove water-soluble succinimide.

Conclusion

The regioselective chlorination of 2-methoxynicotinic acid to 5-Chloro-2-methoxynicotinic acid is a well-established and critical reaction for the pharmaceutical industry. By understanding the underlying electrophilic substitution mechanism, scientists can make informed decisions about reagent selection and process parameters. The sodium hypochlorite method offers a scalable, high-yield, and environmentally conscious pathway suitable for industrial production[1][2]. For laboratory-scale synthesis, N-chlorosuccinimide provides a milder and more easily handled alternative[3][5]. Strict adherence to optimized protocols and safety procedures is essential for the successful and safe execution of this important chemical transformation.

References

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An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic routes for preparing 5-Chloro-2-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable starting materials, reaction mechanisms, and experimental protocols.

Introduction and Strategic Overview

5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) is a halogenated pyridine carboxylic acid derivative.[1][2][3] Its structural features make it a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of oral hypoglycemic agents of the benzenesulfonylurea class.[4][5] The strategic selection of a synthetic route to this compound is paramount, balancing factors such as the availability and cost of starting materials, reaction efficiency, yield, purity of the final product, and scalability for industrial production.

This guide will focus on the most prevalent and practical synthetic pathways, providing a detailed analysis of the chemical transformations involved. We will explore two primary routes commencing from readily available precursors:

  • Route 1: Direct chlorination of 2-methoxynicotinic acid.

  • Route 2: Halogenation of 2-hydroxynicotinic acid followed by methylation.

Each route will be discussed in detail, emphasizing the underlying chemical principles and providing actionable experimental protocols.

Synthetic Pathway from 2-Methoxynicotinic Acid

The most direct and widely employed method for the synthesis of 5-Chloro-2-methoxynicotinic acid involves the selective chlorination of 2-methoxynicotinic acid.[4][5] This pathway is favored for its high efficiency and the use of relatively mild and safe chlorinating agents.

Reaction Mechanism and Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring, while generally less reactive than benzene towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, can be activated by electron-donating substituents. In the case of 2-methoxynicotinic acid, the methoxy group at the 2-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. The carboxylic acid group is a deactivating group. The 5-position is para to the activating methoxy group, making it the most favorable site for electrophilic attack.

The use of an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in an aqueous solution provides a source of electrophilic chlorine.[4][5] In this system, hypochlorous acid (HOCl) is generated in situ, which then acts as the chlorinating agent. This method advantageously avoids the handling of hazardous chlorine gas.

Diagram 1: Synthesis of 5-Chloro-2-methoxynicotinic acid from 2-Methoxynicotinic acid

Synthesis_Route_1 start 2-Methoxynicotinic acid product 5-Chloro-2-methoxynicotinic acid start->product Chlorination reagent NaOCl (aq) Room Temperature reagent->product Synthesis_Route_2a start 2-Hydroxynicotinic acid intermediate 5-Chloro-2-hydroxynicotinic acid start->intermediate Chlorination reagent HCl, H₂O₂ reagent->intermediate

Caption: The initial chlorination step in the synthesis from 2-hydroxynicotinic acid.

Step 2: Methylation of 5-Chloro-2-hydroxynicotinic Acid

The second step involves the methylation of the hydroxyl group of 5-chloro-2-hydroxynicotinic acid to yield the final product. This is a standard O-methylation reaction. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base. The base is crucial to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species that readily attacks the methylating agent. Care must be taken to control the reaction conditions to favor O-methylation over potential esterification of the carboxylic acid.

Diagram 3: Methylation to 5-Chloro-2-methoxynicotinic acid

Synthesis_Route_2b intermediate 5-Chloro-2-hydroxynicotinic acid product 5-Chloro-2-methoxynicotinic acid intermediate->product O-Methylation reagent Methylating Agent (e.g., (CH₃)₂SO₄) Base reagent->product

Caption: The final methylation step to yield the target compound.

Considerations for the Two-Step Pathway

While this route utilizes a potentially more economical starting material, it involves an additional synthetic step. The overall yield will be a product of the yields of both the chlorination and methylation steps. Optimization of each step is critical for the overall efficiency of this pathway. The choice between this route and the direct chlorination of 2-methoxynicotinic acid will depend on the relative costs and availability of the starting materials, as well as the desired scale of production.

Conclusion

The synthesis of 5-Chloro-2-methoxynicotinic acid can be effectively achieved through multiple pathways. The direct chlorination of 2-methoxynicotinic acid stands out as a highly efficient and straightforward method. The two-step synthesis from 2-hydroxynicotinic acid offers an alternative that may be more cost-effective depending on the pricing of the starting materials. The selection of the optimal synthetic strategy will be guided by the specific needs of the research or production environment, taking into account factors of cost, efficiency, safety, and scalability. This guide provides the foundational knowledge for making an informed decision and for the successful implementation of the synthesis of this important chemical intermediate.

References

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An In-depth Technical Guide to 5-Chloro-2-methoxynicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-chloro-2-methoxynicotinic acid, its derivatives, and analogs, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, chemical properties, and diverse biological activities of this important chemical scaffold, with a particular focus on its application in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable insights for the design and development of novel therapeutics.

Introduction: The Significance of the 5-Chloro-2-methoxynicotinic Acid Core

5-Chloro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its rigid, planar structure, combined with the specific electronic properties imparted by the chloro and methoxy substituents, allows for precise interactions with biological targets. The core structure, with its potential for derivatization at the carboxylic acid group, provides a versatile platform for the synthesis of a wide array of compounds with diverse pharmacological activities.

The most prominent example of a drug molecule incorporating this scaffold is Sorafenib (Nexavar®) , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The 5-chloro-2-methoxypyridine moiety in Sorafenib plays a crucial role in its binding to the kinase domain of its target proteins. Beyond oncology, derivatives of this core have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and antithrombotic agents.

Synthesis of 5-Chloro-2-methoxynicotinic Acid and Key Derivatives

The synthetic accessibility of 5-chloro-2-methoxynicotinic acid and its derivatives is a key factor in its widespread use. This section details the fundamental synthetic routes, providing both conceptual understanding and practical protocols.

Synthesis of the Core: 5-Chloro-2-methoxynicotinic Acid

The preparation of 5-chloro-2-methoxynicotinic acid is most commonly achieved through the regioselective chlorination of 2-methoxynicotinic acid. The electron-donating nature of the methoxy group directs halogenation to the 5-position of the pyridine ring.

Protocol: Chlorination of 2-Methoxynicotinic Acid [2]

This protocol describes a method for the selective chlorination at the 5-position using an alkali metal hypochlorite in an aqueous solvent system.

  • Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 2-methoxynicotinic acid in a homogeneous aqueous solvent system.

  • Step 2: Addition of Chlorinating Agent. Cool the solution to a temperature range of 10°C to 30°C. Slowly add an alkali metal hypochlorite (e.g., sodium hypochlorite) solution to the reaction mixture with constant stirring. The use of a hypochlorite solution in an aqueous medium offers a more controlled and often higher-yielding alternative to using gaseous chlorine.

  • Step 3: Reaction Monitoring and Work-up. Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is typically acidified to precipitate the 5-chloro-2-methoxynicotinic acid.

  • Step 4: Purification. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield the pure 5-chloro-2-methoxynicotinic acid.

Synthesis of 5-Chloro-2-methoxynicotinoyl Chloride: A Key Intermediate

For the synthesis of amide and ester derivatives, the carboxylic acid is often activated by converting it to the corresponding acyl chloride. This is a crucial step for coupling with a wide range of amines and alcohols.

Protocol: Preparation of 5-Chloro-2-methoxynicotinoyl Chloride [1]

  • Step 1: Reaction Setup. Suspend 5-chloro-2-methoxynicotinic acid (1 equivalent) in a suitable inert solvent such as carbon tetrachloride.

  • Step 2: Addition of Thionyl Chloride. Add thionyl chloride (in excess) to the suspension. The mixture is then heated to reflux for approximately 90 minutes. The reaction should result in a clear solution.

  • Step 3: Removal of Excess Reagent. After cooling, the excess thionyl chloride is removed under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an inert solvent like benzene.

  • Step 4: Product Isolation. The resulting product, 5-chloro-2-methoxynicotinoyl chloride, is typically obtained as a residual oil in quantitative yield and can be used in the next step without further purification.

Synthesis of Amide and Ester Derivatives

The highly reactive 5-chloro-2-methoxynicotinoyl chloride can be readily coupled with various nucleophiles to generate a diverse library of derivatives.

General Protocol for Amide Synthesis:

  • Step 1: Reaction Setup. Dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Step 2: Acylation. Cool the solution in an ice bath and add a solution of 5-chloro-2-methoxynicotinoyl chloride (1 equivalent) in the same solvent dropwise.

  • Step 3: Reaction Monitoring and Work-up. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then typically quenched with water or a dilute aqueous acid solution.

  • Step 4: Purification. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Ester Synthesis:

  • Step 1: Reaction Setup. Dissolve the desired alcohol (1 equivalent) and a base (e.g., pyridine or 4-dimethylaminopyridine) in an anhydrous aprotic solvent.

  • Step 2: Acylation. Add 5-chloro-2-methoxynicotinoyl chloride (1 equivalent) to the solution at a controlled temperature.

  • Step 3: Work-up and Purification. Similar to the amide synthesis, the reaction is worked up and the crude ester is purified by standard laboratory techniques.

Diagram: Synthetic Pathways

Synthesis 2-methoxynicotinic acid 2-methoxynicotinic acid 5-Chloro-2-methoxynicotinic acid 5-Chloro-2-methoxynicotinic acid 2-methoxynicotinic acid->5-Chloro-2-methoxynicotinic acid Chlorination (e.g., NaOCl) 5-Chloro-2-methoxynicotinoyl chloride 5-Chloro-2-methoxynicotinoyl chloride 5-Chloro-2-methoxynicotinic acid->5-Chloro-2-methoxynicotinoyl chloride SOCl2 Amide Derivatives Amide Derivatives 5-Chloro-2-methoxynicotinoyl chloride->Amide Derivatives R-NH2 Ester Derivatives Ester Derivatives 5-Chloro-2-methoxynicotinoyl chloride->Ester Derivatives R-OH Sorafenib_MoA cluster_pathway1 RAF/MEK/ERK Pathway cluster_pathway2 Angiogenesis Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF Inhibits Sorafenib->VEGFR Inhibits

Caption: Sorafenib inhibits both cell proliferation and angiogenesis pathways.

Antimicrobial Activity

Recent research has explored the potential of 5-chloro-2-methoxynicotinic acid derivatives as antimicrobial agents. The introduction of different substituents on the amide nitrogen has led to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria.

One study reported the synthesis of a series of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. The antibacterial activity of these compounds was evaluated, and it was found that the nature of the substituent at the 6-position significantly influenced their efficacy.

Compound Substituent at 6-position Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
4a-SCH31210
4c-S-imidazolyl1816
4h-S-benzothiazolyl1513
Streptomycin (Standard)-2220

Table 2: Antibacterial Activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives.

The enhanced activity of the imidazole-substituted derivative (4c) suggests that the introduction of additional heterocyclic moieties can be a promising strategy for developing potent antibacterial agents based on this scaffold. The mechanism of action of these compounds is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have long been known to possess anti-inflammatory properties. The mechanism of action is believed to be mediated, at least in part, by the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages. [3][4]Activation of this receptor can lead to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.

While specific anti-inflammatory data for a wide range of 5-chloro-2-methoxynicotinic acid derivatives is still emerging, the known anti-inflammatory effects of the parent nicotinic acid scaffold suggest that this is a promising area for further investigation. The chloro and methoxy substituents on the pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecules, potentially leading to derivatives with improved potency and reduced side effects compared to nicotinic acid itself.

Future Directions and Conclusion

The 5-chloro-2-methoxynicotinic acid scaffold has proven to be a highly versatile and valuable platform in drug discovery. Its role in the development of the blockbuster anticancer drug Sorafenib has solidified its importance in medicinal chemistry. However, the potential of this core extends far beyond oncology.

Future research in this area should focus on:

  • Exploring a wider range of derivatives: Systematic derivatization of the carboxylic acid group to generate diverse libraries of amides and esters for screening against a variety of biological targets.

  • Investigating novel therapeutic areas: Expanding the evaluation of these derivatives into areas such as neurodegenerative diseases, metabolic disorders, and viral infections.

  • Elucidating mechanisms of action: Conducting in-depth studies to understand the molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

  • Optimizing pharmacokinetic properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drug candidates.

References

  • PrepChem. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Available from: [Link]

  • Google Patents. DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.
  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 969-976. Available from: [Link]

  • Kassab, R. B., et al. (2021). Nicotinic acid: Pharmacological effects and mechanisms of action. Journal of King Saud University - Science, 33(7), 101569. Available from: [Link]

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The Strategic deployment of 5-Chloro-2-methoxynicotinic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic building blocks, 5-Chloro-2-methoxynicotinic acid has emerged as a versatile and highly valuable scaffold. Its unique electronic and steric properties, conferred by the chloro, methoxy, and carboxylic acid functionalities on a pyridine core, provide a robust platform for the synthesis of diverse and biologically active molecules. This guide offers an in-depth exploration of the applications of 5-Chloro-2-methoxynicotinic acid in medicinal chemistry, providing insights into its synthesis, derivatization, and its role in the development of novel therapeutic agents.

Physicochemical Properties and Synthetic Overview

5-Chloro-2-methoxynicotinic acid (CAS No: 54916-65-3) is a halogenated heterocyclic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol .[1] The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the pyridine ring creates a unique electronic environment that influences its reactivity and biological interactions.

The synthesis of 5-Chloro-2-methoxynicotinic acid is accessible through established chemical routes. A common and efficient method involves the targeted chlorination of 2-methoxynicotinic acid. This transformation can be achieved using reagents such as sodium hypochlorite. The reaction proceeds with a relatively high atom economy, a key consideration in green chemistry.

Table 1: Physicochemical Properties of 5-Chloro-2-methoxynicotinic acid

PropertyValue
CAS Number 54916-65-3
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as methanol

Core Applications in Medicinal Chemistry: A Scaffold for Innovation

The true potential of 5-Chloro-2-methoxynicotinic acid is realized in its application as a versatile building block for the synthesis of complex and biologically active molecules. Its carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse functionalities.

Inhibitors of Acyl-CoA:Lyso-Cardiolipin Acyltransferase 1 (ALCAT1)

A significant application of 5-Chloro-2-methoxynicotinic acid is in the development of inhibitors for ALCAT1, an enzyme implicated in aging and age-related disorders.[2] In a patented series of compounds, 5-Chloro-2-methoxynicotinic acid is utilized as a key starting material to construct potent ALCAT1 inhibitors.[2]

The synthetic strategy involves the coupling of 5-Chloro-2-methoxynicotinic acid with a substituted aniline derivative to form a crucial amide linkage. This approach highlights the utility of the carboxylic acid functionality for library development and structure-activity relationship (SAR) studies.

ALCAT1_Inhibitor_Synthesis start 5-Chloro-2-methoxynicotinic acid coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling aniline Substituted Aniline Derivative aniline->coupling product ALCAT1 Inhibitor coupling->product GCN2_Modulator_Synthesis start 5-Chloro-2-methoxynicotinic acid coupling Amide Bond Formation start->coupling amine Complex Amine amine->coupling product GCN2 Modulator coupling->product

Caption: General synthesis of GCN2 modulators.

High-Throughput Screening Libraries

The amenability of 5-Chloro-2-methoxynicotinic acid to combinatorial synthesis makes it an ideal candidate for the construction of small molecule libraries for high-throughput screening. [3]By reacting the carboxylic acid with a diverse set of amines, large and structurally varied libraries can be rapidly assembled. This approach accelerates the hit identification stage of drug discovery by enabling the screening of a vast chemical space against a multitude of biological targets.

Experimental Protocols

General Procedure for Amide Coupling

The following protocol provides a representative example of the amide coupling reaction utilizing 5-Chloro-2-methoxynicotinic acid.

Materials:

  • 5-Chloro-2-methoxynicotinic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of 5-Chloro-2-methoxynicotinic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.5 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (2.5 equivalents) to the reaction mixture, followed by the amine of interest (1.0 equivalent).

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion: A Privileged Scaffold for Future Drug Discovery

5-Chloro-2-methoxynicotinic acid represents a privileged scaffold in medicinal chemistry, offering a unique combination of reactivity and structural features. Its demonstrated utility in the synthesis of potent and selective inhibitors of key biological targets such as ALCAT1 and GCN2 underscores its potential for the development of novel therapeutics for a range of diseases. The ease of its derivatization through robust amide coupling reactions makes it an invaluable tool for generating diverse chemical libraries, further accelerating the pace of drug discovery. As researchers continue to explore the vast chemical space accessible from this versatile building block, it is anticipated that 5-Chloro-2-methoxynicotinic acid will play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Amerigo Scientific. 5-Chloro-2-methoxynicotinic acid. [Link]

  • Google Patents.
  • Infoscience. Methods for high-throughput synthesis and screening of peptide libraries. [Link]

  • Google Patents. US4082766A - Process for preparing n-chlorophthalimide.
  • Google Patents.

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The Strategic Role of 5-Chloro-2-methoxynicotinic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, heteroaromatic carboxylic acids stand out for their inherent functionality and versatile reactivity. 5-Chloro-2-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a particularly valuable scaffold. Its unique arrangement of a nucleophilic nitrogen atom, an electron-donating methoxy group, an electrophilic chlorine atom, and a versatile carboxylic acid function provides multiple, orthogonal reaction sites. This guide offers an in-depth exploration of the core reactivity of 5-Chloro-2-methoxynicotinic acid, presenting field-proven insights and detailed protocols for its application as a strategic building block for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Structural Attributes

The synthetic utility of 5-Chloro-2-methoxynicotinic acid is rooted in its distinct physicochemical properties. A summary of its key characteristics is provided below.

PropertyValueSource
CAS Number 54916-65-3[1][2]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Appearance Off-white to light yellow solid[3]
SMILES COc1ncc(Cl)cc1C(O)=O[1]

The molecule's power lies in the electronic interplay of its substituents on the pyridine ring. The ring nitrogen and the C5-chloro group act as electron-withdrawing features, while the C2-methoxy group is electron-donating. This configuration creates distinct reactive centers, allowing for selective chemical transformations.

Caption: Key reactive centers of 5-Chloro-2-methoxynicotinic acid.

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The true potential of 5-Chloro-2-methoxynicotinic acid is unlocked through its participation in two cornerstone reaction classes: amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation: The Gateway to Bioactive Molecules

The amide bond is one of the most prevalent functional groups in pharmaceuticals, making its efficient synthesis a critical task.[4] The carboxylic acid moiety of 5-Chloro-2-methoxynicotinic acid is readily activated for coupling with a vast array of primary and secondary amines.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic species. This is typically achieved using coupling reagents or by converting the acid to an acyl chloride.

  • Method A: Peptide Coupling Reagent Approach (HATU) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that generates a reactive O-acylisourea intermediate, which is then readily displaced by an amine.[6] This method is favored for its mild conditions and high yields.

  • Method B: Acyl Chloride Approach (Schotten-Baumann Conditions) Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile.[5][7] This is a robust, cost-effective method suitable for a wide range of amines.

Amide_Coupling_Workflow start 5-Chloro-2-methoxy nicotinic Acid + Amine (R-NH2) reagent Coupling Reagent (e.g., HATU, SOCl₂) + Base (e.g., DIPEA) start->reagent 1. Activation intermediate Activated Intermediate (Active Ester or Acyl Chloride) reagent->intermediate product Target Amide intermediate->product 2. Nucleophilic Attack by Amine

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling [6]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-2-methoxynicotinic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or Isopropylacetate, ~0.5 M).

  • Activation: Add HATU (1.2 eq.) to the solution.

  • Amine Addition: Add the desired amine (1.1 eq.).

  • Base Addition: Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Chloride Formation and Coupling [5][7]

Step A: Synthesis of 5-Chloro-2-methoxynicotinoyl chloride

  • Setup: Suspend 5-Chloro-2-methoxynicotinic acid (1.0 eq.) in a suitable solvent (e.g., toluene or CH₂Cl₂) containing a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the solution and concentrate in vacuo to remove excess reagent and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.

Step B: Amine Coupling (Schotten-Baumann)

  • Setup: Dissolve the amine (1.0 eq.) in an anhydrous solvent like CH₂Cl₂ or THF. Add a base such as triethylamine or pyridine (1.5 eq.).

  • Acyl Chloride Addition: Cool the amine solution to 0 °C and add a solution of the crude 5-Chloro-2-methoxynicotinoyl chloride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-8 hours.

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.

Case Study Insight: Glibenclamide Synthesis The principles of this reaction are exemplified in the synthesis of the oral hypoglycemic agent Glibenclamide (also known as Glyburide).[8][9] While the actual starting material is the analogous 5-chloro-2-methoxybenzoic acid, the core transformation is identical: activation of the carboxylic acid followed by amide coupling to a phenethylamine derivative, showcasing the industrial relevance of this building block motif.[8]

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The chloro-substituent at the C5 position, while less reactive than bromo or iodo analogues, is a viable handle for palladium-catalyzed cross-coupling reactions.[10] These reactions are indispensable for creating complex biaryl structures (Suzuki-Miyaura) and aryl amines (Buchwald-Hartwig), which are privileged motifs in medicinal chemistry.

Causality Behind Experimental Choices: The C-Cl bond of a chloropyridine is strong, making its oxidative addition to a Pd(0) center the rate-limiting step.[11] Success hinges on using electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) that stabilize the active Pd(0) catalyst and facilitate the challenging oxidative addition step. The choice of base is also critical for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps.

Cross_Coupling_Cycles General Pd(0) Catalytic Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s1 Pd(0)L₂ s2 Oxidative Addition (Ar-Pd(II)-Cl)L₂ s1->s2 Ar-Cl s3 Transmetalation (Ar-Pd(II)-Ar')L₂ s2->s3 Ar'-B(OR)₂ s3->s1 Reductive Elimination (Ar-Ar') b1 Pd(0)L₂ b2 Oxidative Addition (Ar-Pd(II)-Cl)L₂ b1->b2 Ar-Cl b3 Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂)L₂ b2->b3 R₂NH, Base b3->b1 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.

Protocol 3: Suzuki-Miyaura C-C Coupling [12]

  • Setup: In a reaction vessel suitable for heating, combine 5-Chloro-2-methoxynicotinic acid (or its ester derivative) (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagents Addition: Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography.

Protocol 4: Buchwald-Hartwig C-N Amination [13][14]

  • Setup: In an inert-atmosphere glovebox or a Schlenk tube, combine 5-Chloro-2-methoxynicotinic acid (or its ester) (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-8 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.4 eq.) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture at 80-120 °C for 4-24 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the product by column chromatography.

Conclusion

5-Chloro-2-methoxynicotinic acid is a powerful and versatile building block whose value is defined by its orthogonally reactive functional groups. The carboxylic acid provides a reliable entry point for amide synthesis, a cornerstone of medicinal chemistry. Concurrently, the C5-chloro position, though challenging, serves as a key site for advanced C-C and C-N bond-forming cross-coupling reactions, enabling the construction of highly decorated pyridine cores. By understanding the electronic nature of this synthon and applying the robust protocols detailed in this guide, researchers can strategically leverage its reactivity to accelerate the synthesis of novel chemical entities for drug discovery and materials science.

References

  • (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • (n.d.). Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... ResearchGate. Available at: [Link]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Available at: [Link]

  • (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]

  • Abbott, F. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (n.d.). Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Available at: [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
  • (n.d.). 5-Chloro-2-methoxynicotinic acid. Amerigo Scientific. Available at: [Link]

  • (n.d.). Synthesis of 5-chloro-2-methoxynicotinoyl chloride. PrepChem.com. Available at: [Link]

  • (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (n.d.). 5-Chloro-2-hydroxynicotinic acid. PubChem. Available at: [Link]

  • (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • (n.d.). Glibenclamide. PubChem. Available at: [Link]

  • (n.d.). 5-Chloro-2-thiophenecarboxylic acid. PubChem. Available at: [Link]

  • Reed, C. A., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]

  • (n.d.). A kind of synthesis technique of glibenclamide. Google Patents.
  • (n.d.). A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
  • Zaman, M. K., et al. (2006). Synthesis and characterization of glibenclamide complexes of magnesium, chromium, cobalt, nickel, zinc and cadmium salts. ResearchGate. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

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A Technical Guide for Proteomics Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing 5-Chloro-2-methoxynicotinic Acid for Novel Proteomic Labeling Strategies: A Prospective Analysis

Abstract

In the dynamic field of proteomics, the quest for novel chemical tools that offer unique advantages in protein identification and quantification is perpetual. This technical guide moves beyond established methodologies to explore the prospective application of 5-Chloro-2-methoxynicotinic acid as a foundational scaffold for a new class of chemical labeling reagents for mass spectrometry-based proteomics. While not a currently established reagent, its distinct chemical features—a halogenated and methoxylated pyridine ring—present intriguing possibilities for developing bespoke labeling strategies. This document provides a comprehensive theoretical framework, grounded in established bioconjugation principles, to guide the researcher in the synthesis, application, and potential benefits of a novel amine-reactive labeling reagent derived from this compound. We will delve into the rationale behind its selection, a detailed protocol for its activation and use in peptide labeling, and a discussion of its hypothetical advantages in mass spectrometric analysis.

Introduction: The Imperative for Innovation in Proteomic Labeling

Quantitative proteomics is the cornerstone of modern biological research, enabling the large-scale analysis of protein expression that is critical for biomarker discovery, disease diagnostics, and drug development. A key strategy in quantitative proteomics is the use of chemical labeling, where stable isotopes are incorporated into peptides to allow for the relative quantification of proteins from different samples in a single mass spectrometry experiment.[1][2] Established methods like Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have revolutionized the field by enabling multiplexed analysis.[2][3]

These reagents are structurally composed of three key functional groups: a peptide-reactive group that covalently binds to peptides, an isotopic reporter group for quantification, and a mass balance group to ensure all tags have the same nominal mass.[2] The most common reactive group is an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines at the N-terminus of peptides and the side chain of lysine residues.[4]

While powerful, the existing toolkit of labeling reagents is not without limitations, such as high cost and the potential for ratio compression.[2][4] This necessitates the exploration of new chemical entities that could offer alternative or complementary functionalities. 5-Chloro-2-methoxynicotinic acid is one such candidate. Though not currently employed in proteomics, its structure presents a unique opportunity to design a novel labeling reagent. This guide will provide the scientific rationale and a practical, albeit prospective, framework for its use.

The Scientific Rationale: Why 5-Chloro-2-methoxynicotinic Acid?

The potential utility of 5-Chloro-2-methoxynicotinic acid as a proteomics reagent is predicated on its chemical structure. The core of our proposed application lies in the activation of its carboxylic acid group to create an amine-reactive moiety.

The Reactive Handle: The Carboxylic Acid Group

The carboxylic acid on the pyridine ring is the key functional group that can be chemically modified to create a peptide-reactive entity. Using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, the carboxylic acid can be converted into a stable, amine-reactive NHS ester.[1][2] This is a robust and widely used method for bioconjugation in aqueous environments, making it highly suitable for proteomics workflows.[1]

The Unique Signature: The Substituted Pyridine Ring

The novelty of a labeling reagent based on this molecule would stem from the 5-chloro and 2-methoxy substitutions on the pyridine ring. In tandem mass spectrometry (MS/MS), peptides are fragmented to determine their sequence. A covalently attached label will also fragment, and the nature of these fragments is determined by the label's structure. It is plausible that the substituted pyridine ring of 5-Chloro-2-methoxynicotinic acid could:

  • Generate unique reporter ions: The fragmentation of the ring could produce specific ions whose intensity is proportional to the amount of the original peptide, enabling quantification.

  • Influence fragmentation patterns: The presence of the electron-withdrawing chlorine and electron-donating methoxy group could influence the fragmentation of the peptide backbone itself, potentially leading to more informative spectra for peptide identification.

  • Serve as a mass modifier: In its simplest application, the activated acid could be used to derivatize amines, adding a fixed mass to peptides. This can be useful in certain experimental designs, such as distinguishing between different sets of samples.

Experimental Section: A Proposed Workflow for a Novel Labeling Reagent

This section outlines a hypothetical, step-by-step workflow for the synthesis of an amine-reactive NHS ester of 5-Chloro-2-methoxynicotinic acid and its subsequent use in labeling a proteomic sample.

Synthesis of 5-Chloro-2-methoxynicotinic acid-NHS ester

This protocol is based on standard EDC/NHS chemistry for the creation of an amine-reactive NHS ester.

Materials:

  • 5-Chloro-2-methoxynicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 5-Chloro-2-methoxynicotinic acid (1 equivalent) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add TEA (2 equivalents) to the reaction mixture to neutralize the EDC hydrochloride salt and facilitate the reaction.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-methoxynicotinic acid-NHS ester.

  • Purify the product by flash column chromatography.

Proteomic Sample Preparation and Peptide Labeling

This protocol describes the labeling of peptides from a complex protein lysate with the newly synthesized NHS ester.

Materials:

  • Protein lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Triethylammonium bicarbonate (TEAB) buffer

  • 5-Chloro-2-methoxynicotinic acid-NHS ester (dissolved in anhydrous DMSO)

  • Hydroxylamine

Protocol:

  • Protein Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with 100 mM TEAB buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

  • Peptide Labeling:

    • Reconstitute the dried peptides in 100 mM TEAB buffer.

    • Add the 5-Chloro-2-methoxynicotinic acid-NHS ester solution to the peptide solution at a 10:1 molar ratio (label:peptide).

    • Incubate the reaction for 1 hour at room temperature.

  • Quenching the Reaction:

    • Add hydroxylamine to a final concentration of 5% to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Sample Cleanup:

    • Combine the labeled peptide samples (if performing a multiplexed experiment with isotopic versions of the label, which is a future perspective).

    • Desalt the labeled peptide mixture using a C18 SPE cartridge.

    • Dry the final sample and store it at -80°C until LC-MS/MS analysis.

Data Analysis and Interpretation: A Hypothetical Scenario

Following LC-MS/MS analysis, the data would be searched against a protein database using a standard search engine (e.g., Mascot, Sequest). The key considerations for data analysis would be:

  • Variable Modification: The mass of the 5-Chloro-2-methoxynicotinoyl group (170.0036 Da) would be set as a variable modification on lysine residues and peptide N-termini.

  • Fragmentation Analysis: MS/MS spectra of labeled peptides would be manually inspected to identify any unique fragment ions originating from the label. If consistent and intense reporter ions are observed, their m/z values would be used for quantification.

  • Quantitative Analysis: If the label is intended for quantification (requiring isotopic variants), the relative intensities of the reporter ions would be used to calculate protein abundance ratios between samples.

Visualizing the Proposed Workflow and Logic

Diagram of the Proposed Labeling Workflow

G cluster_synthesis NHS Ester Synthesis cluster_proteomics Proteomics Workflow s1 5-Chloro-2-methoxynicotinic acid s2 EDC/NHS in DMF s1->s2 Activation s3 Amine-Reactive NHS Ester s2->s3 Esterification p5 Labeling Reaction s3->p5 Covalent Labeling of Peptides p1 Protein Lysate p2 Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 p4 Peptide Mixture p3->p4 p4->p5 p6 Labeled Peptides p5->p6 p7 LC-MS/MS Analysis p6->p7

Sources

The Ascending Profile of 5-Chloro-2-methoxynicotinic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the nicotinic acid backbone represents a privileged scaffold, a structural motif that has given rise to a multitude of therapeutic agents. The strategic introduction of substituents onto this heterocyclic core can profoundly influence its physicochemical properties and biological activity, opening avenues for the development of novel drugs. Among these, 5-Chloro-2-methoxynicotinic acid has emerged as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of pharmacological effects. While information on the intrinsic biological activity of 5-Chloro-2-methoxynicotinic acid itself is limited, its true value lies in its role as a foundational building block for creating novel chemical entities with significant therapeutic promise.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives stemming from this chlorinated and methoxylated nicotinic acid core. We will delve into their diverse biological activities, explore the experimental methodologies used to uncover these properties, and present a forward-looking perspective on their potential in drug discovery and development.

The Core Moiety: 5-Chloro-2-methoxynicotinic Acid

5-Chloro-2-methoxynicotinic acid, with the chemical formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol , is a halogenated heterocyclic compound.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position. The presence of these functional groups provides multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of a wide range of derivatives.

While commercially available for research purposes, comprehensive studies detailing the specific biological activities of the parent compound are not extensively reported in publicly available literature.[1][2][3] Its significance is primarily recognized in its utility as a precursor for more complex molecules with pronounced biological effects. The electronic properties conferred by the electron-withdrawing chlorine atom and the electron-donating methoxy group can influence the reactivity of the nicotinic acid ring and the acidity of the carboxylic acid, which in turn can be leveraged in synthetic strategies.

A Spectrum of Biological Activities from 5-Chloro-2-methoxynicotinic Acid Derivatives

The true therapeutic potential of 5-Chloro-2-methoxynicotinic acid is unlocked through the chemical derivatization of its core structure. Researchers have successfully synthesized and evaluated a multitude of derivatives, revealing a broad range of biological activities, including antimicrobial, anticancer, antioxidant, and neurological effects.

Antimicrobial and Antifungal Activity

Derivatives of chloro-substituted aromatic acids have demonstrated significant promise as antimicrobial and antifungal agents. For instance, a study on substituted 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which share a similar chlorinated aromatic core, revealed in vitro activity against various mycobacterial, bacterial, and fungal strains.[4] This suggests that the incorporation of a chloro-substituted aromatic moiety can be a viable strategy for the development of new anti-infective agents. The lipophilicity of these compounds plays a crucial role in their ability to cross biological membranes and exert their effects.[4]

Anticancer and Antiproliferative Activity

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. Derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia (MV4-11) and other cancer cell lines.[5] Specifically, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide demonstrated the highest activity against all tested cell lines.[5] This highlights the potential of incorporating specific side chains to enhance the anticancer efficacy of chloro-substituted heterocyclic compounds.

Furthermore, chalcone derivatives containing a 5-chloro thiophene moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[6] Chalcones, in general, are a well-known class of compounds with a wide range of biological activities, including anticancer properties.[7][8] The synthesis of chalcones from chloro-substituted aromatic aldehydes provides a facile route to a library of potentially active compounds.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The synthesis and evaluation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed potent antioxidant properties.[9] Several of these compounds exhibited higher antioxidant activity than the well-known antioxidant ascorbic acid in DPPH radical scavenging assays.[9] The structure-activity relationship analysis indicated that the introduction of specific heterocyclic moieties, such as 1,3,4-oxadiazole and 1,2,4-triazole, significantly influenced the antioxidant capacity.[9]

Neurological Activity: Anticonvulsant and Analgesic Potential

Derivatives of 5-chloro-2- or 5-chloro-4-methylxanthone coupled to aminoalkanol moieties have been investigated for their anticonvulsant and analgesic properties.[10] Several of these compounds exhibited significant anticonvulsant activity in the maximal electroshock (MES) test in mice, with favorable protective index values.[10] The most promising compound also demonstrated antinociceptive activity and showed interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors, suggesting a potential mechanism of action.[10] These findings underscore the potential of chloro-substituted heterocyclic systems in the development of novel therapeutics for neurological disorders.

Structure-Activity Relationships (SAR)

The diverse biological activities observed in the derivatives of 5-Chloro-2-methoxynicotinic acid and related compounds are intricately linked to their chemical structures. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Several key structural features have been identified to influence the biological activity:

  • Nature and Position of Substituents: The type and location of substituents on the aromatic ring and on the derivatized functional groups play a pivotal role. For example, in the case of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the introduction of different heterocyclic moieties at the 3-position of the pyrrolidinone ring significantly impacted their antioxidant activity.[9]

  • Lipophilicity: As demonstrated in the study of chloro-2-hydroxy-N-(arylalkyl)benzamides, lipophilicity is a critical determinant of biological activity, influencing the compound's ability to traverse biological membranes.[4]

  • Three-Dimensional Conformation: The spatial arrangement of atoms in a molecule can dictate its interaction with biological targets. Computational modeling and 3D-QSAR analyses are valuable tools for understanding these interactions and guiding the design of new derivatives.[11]

Experimental Methodologies for Biological Evaluation

A comprehensive evaluation of the biological activity of 5-Chloro-2-methoxynicotinic acid derivatives necessitates a range of in vitro and in vivo assays. The following section outlines some of the key experimental protocols employed in the studies of related compounds.

Antimicrobial and Antifungal Susceptibility Testing

Protocol: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Antioxidant Activity Assessment

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at its maximum absorbance wavelength (around 517 nm). A stronger decrease in absorbance indicates higher radical scavenging activity.

Data Summary

The following table summarizes the reported biological activities of various derivatives related to the 5-Chloro-2-methoxynicotinic acid core.

Derivative ClassBiological ActivityKey FindingsReference
Substituted 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesAntimicrobial, AntifungalActive against mycobacterial, bacterial, and fungal strains. Lipophilicity is a key factor.[4]
5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivativesAnticancerAntiproliferative activity against various cancer cell lines.[5]
Chalcones with 5-chloro thiopheneAntibacterial, AntifungalIn vitro activity against bacterial and fungal cultures.[6]
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAntioxidantPotent DPPH radical scavenging activity, some exceeding that of ascorbic acid.[9]
5-chloro-2- or 5-chloro-4-methylxanthone aminoalkanol derivativesAnticonvulsant, AnalgesicEffective in the MES test; interaction with sigma receptors.[10]

Visualizing the Path Forward: Synthesis and Activity

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict a generalized synthetic workflow and a conceptual representation of the structure-activity relationship.

Synthesis_Workflow Core 5-Chloro-2-methoxynicotinic Acid Activation Carboxylic Acid Activation (e.g., Thionyl Chloride) Core->Activation Amidation Amidation with Amines Activation->Amidation Esterification Esterification with Alcohols Activation->Esterification Derivatives Biologically Active Derivatives Amidation->Derivatives Esterification->Derivatives

Caption: Generalized synthetic workflow for derivatization of 5-Chloro-2-methoxynicotinic acid.

SAR_Concept Core 5-Chloro-2-methoxy- nicotinic Acid Scaffold R1 Substituent R1 (e.g., Heterocycle) Core->R1 influences R2 Substituent R2 (e.g., Alkyl Chain) Core->R2 influences Activity Biological Activity (Potency & Selectivity) R1->Activity modulates R2->Activity modulates

Sources

5-Chloro-2-methoxynicotinic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxynicotinic acid is a heterocyclic compound utilized in various research and development applications, particularly as a building block in the synthesis of novel pharmaceutical agents.[1][2] Its structure, featuring a chlorinated pyridine ring, imparts specific reactivity and properties that are valuable in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for 5-Chloro-2-methoxynicotinic acid, designed for professionals in laboratory and drug development settings. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling.

PropertyValueSource(s)
CAS Number 54916-65-3[1][3][4]
Molecular Formula C₇H₆ClNO₃[1][4]
Molecular Weight 187.58 g/mol [1][4]
Appearance Solid[5]
Melting Point 146-148 °C[3]
Boiling Point 301.3 °C at 760 mmHg[3]

Hazard Identification and GHS Classification

5-Chloro-2-methoxynicotinic acid is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][6] The primary hazards are associated with acute toxicity and irritation.[3]

Signal Word: Warning [3]

GHS Pictogram:



Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal Category 4H312 (Implied): Harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[3]
Skin Irritation Category 2H315: Causes skin irritation.[3]
Eye Irritation Category 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][7]

Expert Analysis of Hazards:

  • Acute Toxicity (Category 4): This classification indicates that significant adverse health effects, and potentially death, can occur from a single exposure via ingestion, skin contact, or inhalation.[3] Laboratory work must be designed to prevent any direct contact or aerosol generation.

  • Skin and Eye Irritation (Category 2): Direct contact with the solid or solutions can cause inflammation, redness, and pain.[3][7] Serious eye irritation means that contact can lead to significant, though reversible, damage if not treated promptly.[3][8]

  • Respiratory Irritation (STOT SE 3): Inhalation of dusts can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[7] This underscores the critical importance of proper ventilation and handling techniques to minimize dust formation.[3][9]

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies prioritize engineering and administrative solutions over simple reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Hierarchy of Controls cluster_controls Hierarchy of Controls for 5-Chloro-2-methoxynicotinic acid Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative - if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls, from most to least effective.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards of 5-Chloro-2-methoxynicotinic acid.[10]

  • Eye and Face Protection:

    • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]

    • Recommended: Tightly fitting chemical safety goggles should be worn, especially when there is a risk of dust generation or splashes.[11][12]

    • For large quantities/splash risk: A full-face shield should be used in conjunction with safety goggles.[10][11]

  • Skin and Body Protection:

    • Gloves: Due to the compound's classification as a chlorinated aromatic hydrocarbon, standard nitrile gloves may offer only limited protection with short breakthrough times.[13][14]

      • For incidental contact: Double-gloving with nitrile gloves is a practical measure. Gloves must be inspected before use and removed properly to avoid skin contact.[8]

      • For prolonged contact or immersion: Viton® gloves are highly recommended, as they have shown excellent resistance to permeation by chlorinated aromatic compounds.[13]

    • Protective Clothing: A flame-resistant lab coat is mandatory. For operations with a higher risk of contamination, chemically resistant aprons or coveralls should be worn.[10][12]

    • Footwear: Closed-toe shoes are required in all laboratory areas.

  • Respiratory Protection:

    • Respiratory protection is necessary when engineering controls cannot maintain exposure below safe limits, or when handling the powder outside of a ventilated enclosure.[12]

    • For dusts: A NIOSH-approved N95, P95, or P100 particulate respirator is recommended.[8]

    • For operations generating vapors or high dust concentrations: A full-face respirator with appropriate cartridges should be used.[12]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure.

Safe Handling Workflow Start Start: Don PPE Storage Retrieve from cool, dry, well-ventilated storage Start->Storage Transport Transport in a sealed secondary container Storage->Transport Hood Work within a certified chemical fume hood Transport->Hood Weigh Weigh on an anti-static weighing paper or boat Hood->Weigh Use Add to reaction vessel using a powder funnel Weigh->Use Decon Decontaminate surfaces, glassware, and equipment Use->Decon Waste Dispose of waste in labeled hazardous waste container Decon->Waste End End: Doff PPE & Wash Hands Waste->End

Caption: A typical workflow for safely handling the solid compound.

Detailed Protocol for Weighing and Handling:

  • Preparation: Ensure a certified chemical fume hood is operational. Designate a specific area within the hood for handling the compound.

  • PPE: Don all required PPE as specified in Section 4.0.

  • Retrieval: Retrieve the container from its designated storage location.[3]

  • Handling:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.[9]

    • Use spatulas and tools carefully to avoid generating airborne dust.[3]

    • If transferring to a reaction vessel, use a powder funnel.

    • Keep the primary container tightly closed when not in use.[3][8]

  • Cleanup:

    • After handling, wipe down the spatula, work surface, and any contaminated equipment with a damp cloth (e.g., wetted with 70% ethanol), ensuring the cleaning material is disposed of as hazardous waste.

    • Properly doff PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands and forearms thoroughly with soap and water.[15][16]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][12] Protect from light and moisture.[16]

  • Incompatible Materials: Keep away from strong oxidizing materials.[9] Do not store near foodstuffs or animal feed.[3][15]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Spill Response Spill Spill Occurs! Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Small Small & Controllable? (e.g., < 5g in a hood) Assess->Small Yes Large Large or Uncontained? (e.g., outside a hood) Assess->Large No Cleanup Trained personnel with full PPE clean up spill per SOP Small->Cleanup Evacuate Evacuate the area. Call Emergency Response (e.g., EH&S) Large->Evacuate Report Report Incident Cleanup->Report Evacuate->Report

Caption: Decision workflow for responding to a chemical spill.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[17] Remove contact lenses if present and easy to do.[8][15] Seek immediate medical attention.[17][18]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[12][17] Seek medical attention if irritation develops or persists.[17]

  • Inhalation: Move the person to fresh air immediately.[15][17] If breathing is difficult or has stopped, provide artificial respiration.[17][18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and then have the person drink one or two glasses of water.[17] Never give anything by mouth to an unconscious person.[12][18] Seek immediate medical attention.

Spill Cleanup Protocol (Small, Contained Spills):

  • Evacuate: Ensure non-essential personnel are clear of the area.[3][12]

  • Ventilate: Ensure ventilation is adequate, typically by working within a fume hood.[3]

  • PPE: Don appropriate PPE, including respiratory protection and chemical-resistant gloves.[8]

  • Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[3][17] Avoid creating dust.[8]

  • Decontaminate: Clean the spill area thoroughly with a wet cloth, disposing of all cleaning materials as hazardous waste.

  • Report: Report the incident to laboratory management or the Environmental Health & Safety (EH&S) department.

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Chemical Waste: Dispose of 5-Chloro-2-methoxynicotinic acid and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed hazardous waste container.[3][8]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers for other purposes.

References

  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Loba Chemie. [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025-07-02). Storemasta. [Link]

  • NICOTINIC ACID Extra Pure - Laboratory Chemicals | Alpha Chemika. Alpha Chemika. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). React Scientific. [Link]

  • SAFETY DATA SHEET - NIST. (2014-02-27). NIST. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015-07-02). NMSU. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. OSHA. [Link]

  • 5-Chloro-2-methoxynicotinic acid - Amerigo Scientific. Amerigo Scientific. [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. (2024-03-02). Carl ROTH. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

Sources

5-Chloro-2-methoxynicotinic acid suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methoxynicotinic Acid for Advanced Research and Development

Introduction

5-Chloro-2-methoxynicotinic acid (CAS No. 54916-65-3) is a halogenated and methoxy-substituted pyridine carboxylic acid derivative.[1][2] As a functionalized heterocyclic compound, it serves as a crucial building block and key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motifs are integral to the development of various therapeutic agents. This guide provides a comprehensive overview of its chemical properties, commercial availability, quality control standards, and applications, designed for researchers, chemists, and procurement specialists in the drug discovery and development sectors. A significant application of this compound is its role as an intermediate in the production of certain benzenesulfonylurea oral hypoglycemic agents, highlighting its importance in medicinal chemistry.[3][4]

Physicochemical Properties and Specifications

Understanding the fundamental properties of a chemical is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 54916-65-3[1][2]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Synonyms 5-Chloro-2-methoxypyridine-3-carboxylic acid[5]
InChI Key DPIJNAABZCWXFD-UHFFFAOYSA-N[1]
Typical Purity ≥97%[6]
Appearance White to off-white crystalline powder (Typical)-

Commercial Availability and Supplier Landscape

5-Chloro-2-methoxynicotinic acid is available from a variety of chemical suppliers, ranging from catalog quantities for research purposes to bulk quantities for process development. Availability is generally consistent, but lead times and stock levels can vary.

SupplierTypical OfferingsNotes
Amerigo Scientific Research quantities (e.g., 1g)States that the buyer assumes responsibility for confirming product identity and purity.[1]
Santa Cruz Biotechnology Research quantitiesMarketed as a biochemical for research use only. Provides lot-specific Certificate of Analysis.[2]
Echemi (via CHEMLYTE) Manufactory supplierOffers a channel to connect with manufacturers for potentially larger quantities.[5]

Note: The suppliers listed are examples and not an exhaustive list. Researchers should perform due diligence when sourcing this material. It is crucial to obtain a Certificate of Analysis (CoA) for each specific lot to verify its identity and purity.

Supplier Qualification and Quality Control Workflow

Ensuring the quality of starting materials is a foundational principle of scientific integrity. A robust internal quality control (QC) process is essential, as some suppliers explicitly state that the end-user is responsible for purity confirmation.[1]

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Initial Material Evaluation cluster_2 Phase 3: Decision & Ongoing Monitoring s1 Identify Potential Suppliers s2 Request Technical Documents (CoA, SDS) s1->s2 s3 Assess Supplier Reputation & History s2->s3 e1 Procure Sample for Evaluation s3->e1 If promising e2 Perform Full In-House QC Analysis e1->e2 e3 Compare Results to Supplier CoA e2->e3 d1 Decision Gate e3->d1 d2 Approve Supplier d1->d2 Pass d3 Reject Supplier d1->d3 Fail d4 Implement Routine Incoming QC Checks d2->d4

Caption: Workflow for supplier qualification and incoming material quality control.

Recommended Analytical Protocols for Purity Verification

A multi-faceted approach to analytical testing provides the most comprehensive purity profile. Relying on a single method may fail to detect certain impurities.

Analytical MethodPurposeStrengths & Limitations
HPLC (UV) Primary purity assessment and quantification of impurities.Strengths: Robust, reproducible, excellent for quantification. Limitations: Requires chromophoric impurities; non-chromophoric impurities may be missed.
LC-MS Impurity identification and confirmation of molecular weight.Strengths: High sensitivity, provides mass information for peak identification. Limitations: Quantitative accuracy can be lower than HPLC-UV without specific standards.
¹H-NMR Structural confirmation and detection of proton-containing impurities.Strengths: Provides definitive structural information. Limitations: Lower sensitivity compared to LC-MS; may not detect trace-level impurities.
Example Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method and may require optimization for specific instruments and impurity profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[7]

  • Data Analysis: Integrate all peaks. Calculate percentage purity by the area normalization method (Area of main peak / Total area of all peaks) x 100.

Synthesis and Chemical Reactivity

Understanding the synthesis of 5-Chloro-2-methoxynicotinic acid provides insight into potential process-related impurities.

Synthetic Route

A common laboratory and industrial synthesis involves the selective chlorination of 2-methoxynicotinic acid. One patented method utilizes an alkali metal hypochlorite in an aqueous solvent system, which offers a high-yield pathway to the desired product.[3][4]

Key Reactivity

As a carboxylic acid, the most important reaction for its use as a building block is the activation of the carboxyl group. This is frequently achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate can then be readily used in amidation or esterification reactions to build more complex molecular scaffolds.

G precursor 2-Methoxynicotinic Acid target 5-Chloro-2-methoxy- nicotinic Acid precursor->target Chlorination activated 5-Chloro-2-methoxy- nicotinoyl Chloride target->activated Activation reagent1 Alkali Metal Hypochlorite reagent1->target downstream Amide/Ester Formation activated->downstream Nucleophilic Acyl Substitution reagent2 Thionyl Chloride (SOCl₂) reagent2->activated

Caption: Synthetic pathway and subsequent activation for further reactions.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.

  • Hazard Statements: According to GHS classifications, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

5-Chloro-2-methoxynicotinic acid is a readily available and valuable building block for pharmaceutical research and development. Its utility, particularly as a precursor to hypoglycemic agents, underscores its importance. For researchers and developers, the critical takeaway is the necessity of rigorous supplier vetting and stringent in-house quality control. Employing orthogonal analytical techniques such as HPLC, LC-MS, and NMR is paramount to ensuring the purity and identity of the material, which is the foundation of reproducible and reliable scientific outcomes.

References

  • Amerigo Scientific. 5-Chloro-2-methoxynicotinic acid. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. [Link]

  • Google Patents.
  • Google Patents.

Sources

The Synthesis and Strategic Applications of 5-Chloro-2-methoxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxynicotinic acid, a halogenated pyridine carboxylic acid derivative, has emerged as a pivotal building block in the landscape of modern medicinal and agricultural chemistry. Its unique structural arrangement, featuring a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, imparts specific reactivity and physicochemical properties that are highly sought after in the design of complex, biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this versatile intermediate and delves into its significant applications, particularly in the development of therapeutic agents. The strategic placement of the chloro and methoxy substituents offers multiple avenues for synthetic diversification, making it a valuable scaffold for researchers and drug development professionals.

Synthesis of 5-Chloro-2-methoxynicotinic Acid: Methodologies and Mechanistic Insights

The efficient and scalable synthesis of 5-Chloro-2-methoxynicotinic acid is crucial for its widespread application. The predominant and industrially relevant method involves the selective chlorination of 2-methoxynicotinic acid.

Method 1: Direct Chlorination of 2-Methoxynicotinic Acid

This approach is favored for its directness and relatively high yields. The key to this synthesis is the regioselective introduction of a chlorine atom at the 5-position of the pyridine ring, a position activated by the electron-donating methoxy group at the 2-position and directed by the carboxyl group at the 3-position.

Reaction Scheme:

G start 2-Methoxynicotinic Acid product 5-Chloro-2-methoxynicotinic Acid start->product Chlorination reagent Alkali Metal Hypochlorite (e.g., NaOCl) Aqueous Solvent

A schematic overview of the synthesis of 5-Chloro-2-methoxynicotinic acid.

Experimental Protocol:

A patented method describes the chlorination of 2-methoxynicotinic acid using an alkali metal hypochlorite, such as sodium hypochlorite, in a homogeneous aqueous solvent system. The reaction is typically conducted at a controlled temperature, ranging from 10°C to 30°C, to ensure selectivity and minimize the formation of by-products. The use of an aqueous medium makes this process environmentally benign compared to methods requiring chlorinated solvents. Upon completion of the reaction, the product is isolated by acidification of the reaction mixture, which leads to the precipitation of the pure 5-Chloro-2-methoxynicotinic acid.

Causality and Field-Proven Insights:

The choice of an alkali metal hypochlorite as the chlorinating agent is critical. It provides a source of electrophilic chlorine in a controlled manner. The aqueous solvent system is not only environmentally friendly but also facilitates the reaction by ensuring a homogeneous mixture of the reactants. The temperature control is paramount to prevent over-chlorination or degradation of the starting material and product. This method has been proven to be robust and scalable, making it suitable for industrial production.

Comparative Synthesis Data
Starting MaterialReagentsSolventTemperature (°C)YieldReference
2-Methoxynicotinic AcidSodium HypochloriteWater10-30High

Applications of 5-Chloro-2-methoxynicotinic Acid in Drug Discovery and Development

5-Chloro-2-methoxynicotinic acid serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of three key functional groups: the carboxylic acid, the chloro substituent, and the methoxy group, all of which can be strategically manipulated.

Intermediate for Oral Hypoglycemic Agents

A primary and well-documented application of 5-Chloro-2-methoxynicotinic acid is in the preparation of oral hypoglycemic agents, particularly those belonging to the benzenesulfonylurea class. These drugs are fundamental in the management of type 2 diabetes.

Synthetic Utility Workflow:

The carboxylic acid moiety of 5-Chloro-2-methoxynicotinic acid is typically activated, often by conversion to its corresponding acid chloride, to facilitate amide bond formation. This acid chloride is a highly reactive intermediate that readily couples with various amines.

G start 5-Chloro-2-methoxynicotinic Acid intermediate 5-Chloro-2-methoxynicotinoyl Chloride start->intermediate Activation reagent1 Thionyl Chloride (SOCl2) product Amide Derivative intermediate->product Amidation reagent2 Amine (R-NH2) final_product Oral Hypoglycemic Agent product->final_product Further Modification

Conversion of 5-Chloro-2-methoxynicotinic acid to a potential therapeutic agent.

Detailed Protocol for Acid Chloride Formation:

To a suspension of 5-Chloro-2-methoxynicotinic acid in an inert solvent such as carbon tetrachloride, thionyl chloride is added. The mixture is then refluxed for a period, typically around 90 minutes. After the reaction is complete, the excess thionyl chloride and the solvent are removed under vacuum to yield the 5-chloro-2-methoxynicotinoyl chloride as a residual oil.[1] This intermediate is often used immediately in the subsequent reaction due to its reactivity.

Precursor for GPR109A Agonists

The G-protein coupled receptor 109A (GPR109A) is a molecular target for the treatment of dyslipidemia. Nicotinic acid (niacin) is a known agonist of this receptor. Research into novel GPR109A agonists has identified compounds derived from nicotinic acid analogues. While direct synthesis of a commercial drug from 5-Chloro-2-methoxynicotinic acid is not explicitly detailed in the provided search results, its structural similarity to nicotinic acid makes it a valuable starting point for the synthesis of new chemical entities targeting GPR109A. The chloro and methoxy groups can be used as handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of potential GPR109A agonists.

Potential in Agrochemicals

Derivatives of nicotinic acid have found applications as fungicides and herbicides. For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activity. Although a direct application of 5-Chloro-2-methoxynicotinic acid in a commercial agrochemical is not specified in the search results, its structural features make it an attractive scaffold for the synthesis of novel agrochemical candidates. The presence of the chlorine atom can enhance the biological activity and metabolic stability of the resulting molecules.

Summary of Applications
Application AreaRole of 5-Chloro-2-methoxynicotinic acidPotential Final Products
Medicinal Chemistry Key IntermediateOral Hypoglycemic Agents (Benzenesulfonylureas)
Building BlockGPR109A Agonists
Agrochemicals ScaffoldPotential Fungicides and Herbicides

Conclusion

5-Chloro-2-methoxynicotinic acid is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and potentially agrochemical industries. Its synthesis, primarily through the regioselective chlorination of 2-methoxynicotinic acid, is a well-established and efficient process. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. As research in drug discovery and agrochemical development continues to advance, the demand for such well-defined and reactive building blocks is expected to grow, further solidifying the importance of 5-Chloro-2-methoxynicotinic acid in modern chemical synthesis.

References

[1] PrepChem. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Available at: [Link] Google Patents. EP0289180A2 - Method of chlorination. Available at:

Sources

Methodological & Application

detailed synthesis protocol for 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Chloro-2-methoxynicotinic Acid

Topic: Detailed Synthesis Protocol for 5-Chloro-2-methoxynicotinic Acid Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-2-methoxynicotinic acid is a key heterocyclic building block, notably utilized as an intermediate in the synthesis of various benzenesulfonylurea oral hypoglycemic agents.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2-methoxynicotinic acid via the selective chlorination of 2-methoxynicotinic acid. The protocol emphasizes safety, procedural logic, and reproducibility, drawing upon established methodologies to ensure a high-purity product.

Introduction and Synthetic Strategy

The pyridine ring is a fundamental scaffold in medicinal chemistry. Halogenated nicotinic acids, in particular, serve as versatile intermediates for introducing further functionality. The target molecule, 5-Chloro-2-methoxynicotinic acid (CAS No: 54916-65-3), is of significant interest due to its role in constructing pharmacologically active compounds.[1][2]

While several synthetic routes exist for analogous compounds, a highly effective and selective method for preparing the title compound is the direct chlorination of 2-methoxynicotinic acid. This approach is advantageous as it avoids the use of elemental chlorine gas by employing an alkali metal hypochlorite in a homogenous aqueous system.[1][2] This method offers high yield and purity by selectively targeting the 5-position of the pyridine ring, which is activated towards electrophilic substitution.

Reaction Scheme & Mechanism

Overall Reaction:

A visual representation of the chemical reaction will be depicted here.

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) at the 2-position and the carboxylic acid group (-COOH) at the 3-position are electron-donating and deactivating/meta-directing, respectively. However, the pyridine nitrogen is strongly deactivating. The combined electronic effects and the nature of the pyridine ring favor electrophilic attack at the 5-position. The chlorinating agent, an alkali metal hypochlorite in an aqueous acidic medium (formed during the reaction), generates the electrophilic chlorine species required for the substitution.

Materials and Equipment

A comprehensive list of all necessary reagents, solvents, and equipment is provided below. It is crucial to use reagents of appropriate purity to minimize side reactions and ensure a high-quality final product.

Category Item Grade/Specification Supplier Example Notes
Starting Material 2-Methoxynicotinic acid≥98%Sigma-Aldrich, TCIStarting material for the reaction.
Reagents Sodium hypochlorite (NaOCl)10-15% aqueous solutionCommercial GradeThe chlorinating agent.
Hydrochloric acid (HCl)37% (concentrated)ACS Reagent GradeUsed for pH adjustment during workup.
Sodium bisulfite (NaHSO₃)Reagent GradeOptional, to quench excess hypochlorite.
Solvents Deionized WaterHigh PurityIn-house or purchasedUsed as the reaction solvent.
Equipment Round-bottom flask (250 mL)Borosilicate glassStandard lab supplierReaction vessel.
Magnetic stirrer and stir barStandard lab supplierFor efficient mixing.
Thermometer-10 to 150 °C rangeStandard lab supplierTo monitor reaction temperature.
Ice bathFor temperature control.
Addition funnel100 mLBorosilicate glassFor controlled addition of reagents.
Büchner funnel and filter flaskStandard lab supplierFor product isolation by filtration.
pH paper or pH meterTo monitor acidification.
Vacuum ovenFor drying the final product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions is critical for achieving the desired outcome.

Part A: Reaction Setup and Chlorination
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methoxynicotinic acid (e.g., 15.3 g, 0.1 mol) in deionized water (e.g., 100 mL).

    • Rationale: Creating a homogenous or well-suspended mixture is essential for the reaction to proceed evenly.

  • Temperature Control: Place the flask in an ice bath and begin stirring. Cool the mixture to a temperature between 10-15 °C.

    • Rationale: The chlorination reaction is exothermic. Maintaining a low temperature is crucial to prevent the formation of polychlorinated byproducts and potential degradation of the starting material or product.[1]

  • Controlled Addition of Chlorinating Agent: Slowly add the sodium hypochlorite solution (e.g., ~60 mL of a 12.5% solution, ~0.12 mol) to the reaction mixture via an addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 30 °C throughout the addition.

    • Rationale: Slow addition ensures that the electrophilic chlorine species is generated at a controlled rate, favoring monosubstitution at the desired 5-position and allowing for effective heat dissipation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a temperature between 20-25 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Part B: Product Isolation and Purification
  • Quenching (Optional): If desired, any excess sodium hypochlorite can be quenched by the careful, portion-wise addition of sodium bisulfite until a test with starch-iodide paper is negative.

    • Rationale: This step removes the oxidizing agent, preventing potential side reactions during the workup.

  • Acidification and Precipitation: Cool the reaction mixture again in an ice bath to below 10 °C. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2-3. A white precipitate of 5-Chloro-2-methoxynicotinic acid should form.

    • Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium and causing it to precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water (e.g., 3 x 30 mL) to remove any inorganic salts and residual acid.

    • Rationale: Washing is critical for removing impurities that are soluble in the aqueous filtrate, leading to a purer final product.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high.

Workflow and Mechanism Diagrams

G cluster_prep Part A: Reaction cluster_workup Part B: Workup A 1. Dissolve 2-Methoxynicotinic Acid in Water B 2. Cool Mixture to 10-15 °C A->B C 3. Add NaOCl Solution (Maintain T < 30 °C) B->C D 4. Stir at Room Temp for 2-3 hours C->D E 5. Cool Mixture in Ice Bath D->E Proceed to Workup F 6. Acidify with HCl to pH 2-3 E->F G 7. Isolate Product via Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J J I->J Final Product

Caption: Experimental workflow for the synthesis of 5-Chloro-2-methoxynicotinic acid.

Safety and Hazard Information

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Chloro-2-methoxynicotinic acid: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to produce toxic chlorine gas. Ensure the workup acidification step is performed slowly and in a well-ventilated area.

  • Hydrochloric Acid: Highly corrosive and toxic. Causes severe burns. Handle with extreme care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

References

  • PrepChem. (n.d.). Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). EP0289180A2 - Method of chlorination.
  • Google Patents. (n.d.). DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.
  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
  • Google Patents. (n.d.). Process for producing chloronicotinic acid compounds. Retrieved from European Patent Office. [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid. Retrieved from Amerigo Scientific. [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

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Application Note: Optimized Recrystallization Protocol for the Purification of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically-grounded guide for the purification of 5-Chloro-2-methoxynicotinic acid via recrystallization. The protocol is designed for researchers, chemists, and process development professionals aiming to achieve high purity of this key chemical intermediate. We delve into the fundamental principles of solvent selection, provide a detailed step-by-step methodology, and outline essential quality control checks to validate the purification outcome.

Introduction and Principles

5-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative utilized in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in downstream processing and final product efficacy.

Recrystallization is a robust purification technique for solid compounds that leverages differences in solubility.[1][2] The core principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[1] The effectiveness of this technique is highly dependent on the choice of solvent and precise control over the cooling process.

Analyte Characterization: 5-Chloro-2-methoxynicotinic acid

A thorough understanding of the physicochemical properties of the target compound is critical for designing an effective recrystallization protocol.

PropertyValueSource
Chemical Formula C₇H₆ClNO₃[3][4]
Molecular Weight 187.58 g/mol [3][4]
Appearance White to off-white solid/powderN/A
Melting Point 139-141 °C (Reported); 149-150 °C (Reported)
CAS Number 54916-65-3[4][5]

Note: The variance in reported melting points highlights the importance of purifying the material. A sharp melting point within a narrow range is a key indicator of high purity.

The Cornerstone: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit:

  • High solvency for 5-Chloro-2-methoxynicotinic acid at elevated temperatures.

  • Low solvency for 5-Chloro-2-methoxynicotinic acid at low (room or sub-ambient) temperatures.

  • High solvency for impurities at all temperatures, or no solvency for impurities such that they can be removed by hot filtration.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • Inertness, meaning it does not react with the compound.

  • Relative non-toxicity and ease of handling.

For a polar, aromatic carboxylic acid like 5-Chloro-2-methoxynicotinic acid, moderately polar protic solvents are excellent starting points. Alcohols like methanol or ethanol, or even water, can be effective.[6][7] Based on the structure, a single-solvent system using Methanol is proposed as the primary method due to its ability to dissolve the compound when hot and its significantly lower solvency when cold. An alternative two-solvent (or anti-solvent) system may also be considered if a single solvent does not provide adequate separation.[8][9]

Logical Framework for Solvent Selection

Recrystallization_Workflow Start Crude Product (5-Chloro-2-methoxynicotinic acid) Dissolve 1. Dissolution (Add minimal hot methanol) Start->Dissolve HotFilter 2. Hot Filtration (Optional: Remove insolubles) Dissolve->HotFilter Crystallize 3. Crystallization (Slow cooling, then ice bath) HotFilter->Crystallize Isolate 4. Isolation (Vacuum filtration) Crystallize->Isolate Dry 5. Drying (Oven or desiccator) Isolate->Dry End Pure, Dry Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization process.

Process Validation and Quality Control

A successful purification must be verified. The following QC checks provide a self-validating system for the protocol.

QC TestPurposeAcceptance Criteria
Melting Point Analysis To assess purity. Impurities depress and broaden the melting range.A sharp melting point range (e.g., within 1-2 °C) that is consistent with the higher end of literature values (approx. 149-150 °C).
Visual Inspection To check for physical purity and crystal quality.Crystalline, white/colorless solid, free of visible particulates or discoloration.
Yield Calculation To determine the efficiency of the process.(Mass of pure product / Mass of crude product) x 100%. A typical yield should be >80%, but this is dependent on initial purity.
Thin-Layer Chromatography (TLC) To visually separate and identify the presence of impurities.A single spot for the purified product. The crude material may show multiple spots, which should be absent or significantly diminished in the purified sample lane.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Product does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions. If a large volume is needed, the solvent is likely unsuitable; select a more polar solvent.
No crystals form upon cooling Too much solvent used; Solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, consider adding an anti-solvent (e.g., water) dropwise until turbidity persists.
Oiling out Solution is supersaturated at a temperature above the compound's melting point; Cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Vigorous stirring or scratching the inside of the flask can help induce crystallization.
Low Recovery/Yield Too much solvent used; Premature crystallization during hot filtration; Washing with too much cold solvent.Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. Retrieved from [Link]

  • J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Chloro-2-hydroxynicotinic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Chloro-2-methoxynicotinic acid and its process-related and degradation impurities. As a critical intermediate in the synthesis of pharmaceutical compounds, ensuring the purity of 5-Chloro-2-methoxynicotinic acid is paramount.[1] The described reversed-phase HPLC method is designed for precision, accuracy, and specificity, and has been developed in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] This document provides a detailed protocol, method validation strategy, and insights into the rationale behind the chromatographic choices, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction

5-Chloro-2-methoxynicotinic acid (CAS: 54916-65-3) is a halogenated heterocyclic compound widely used as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), notably oral hypoglycemic agents.[1][4] The purity of such intermediates directly impacts the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is required to quantify the main component and separate it from potential impurities, including synthetic precursors (e.g., 2-methoxynicotinic acid) and degradation products that may arise during manufacturing or storage.[5][6]

This guide details a stability-indicating HPLC method, which is a validated analytical procedure used to quantify the decrease in the amount of the API due to degradation.[7] The method's specificity is demonstrated through forced degradation studies, which intentionally stress the analyte under various conditions to ensure that any resulting degradants are effectively separated from the main peak.[8][9]

Table 1: Physicochemical Properties of 5-Chloro-2-methoxynicotinic acid

PropertyValueSource(s)
CAS Number 54916-65-3[4][5][10]
Molecular Formula C₇H₆ClNO₃[4][10][11]
Molecular Weight 187.58 g/mol [4][10]
Appearance White to off-white solidGeneral
Melting Point ~139-150 °C[5]

Recommended HPLC Method and Protocol

The following protocol is designed to provide excellent resolution and peak shape for 5-Chloro-2-methoxynicotinic acid and its potential impurities.

Instrumentation and Chromatographic Conditions

Table 2: HPLC Operating Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent with UV/PDA detector
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water, pH ~2.7
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 25 minutes

Scientist's Note (Method Rationale):

  • Column: A C18 stationary phase is selected for its hydrophobic characteristics, which are ideal for retaining moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: The use of 0.1% formic acid (Mobile Phase A) serves to protonate the carboxylic acid moiety of the analyte (pKa ~3-4), suppressing its ionization. This results in a single, well-retained species, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier (Mobile Phase B) due to its low UV cutoff and excellent elution strength.

  • Gradient Elution: A gradient program is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable timeframe.

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-methoxynicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 2.5 mg of the 5-Chloro-2-methoxynicotinic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter before injection.[12]

Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final purity assessment.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting sample Receive Sample prep_sample Prepare Sample Solutions sample->prep_sample prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst inject Inject Samples & Standards prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting the Working Standard Solution (e.g., five replicate injections) and evaluating the parameters against predefined criteria.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Shows the stability of the pump and mobile phase delivery.

Method Validation Protocol (ICH Q2(R2))

A full validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The core validation parameters are outlined below.[2]

G Validation Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness LOD Limit of Detection LOQ->LOD

Caption: Key parameters for analytical method validation.

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is best demonstrated through forced degradation studies.[6][8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are formed and can be resolved by the method.[6]

  • Acid Hydrolysis: Reflux sample solution (500 µg/mL) with 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution (500 µg/mL) with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution (500 µg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C in a hot air oven for 48 hours, then prepare a solution.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure under all stress conditions.

Linearity and Range

Prepare a series of solutions from the Standard Stock Solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 50, 100, 125, 150 µg/mL).

Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
10.0151,980
50.0760,550
100.01,525,100
125.01,901,375
150.02,285,600
Result r² = 0.9998
Accuracy

Accuracy is determined by analyzing samples of known concentration and calculating the percentage recovery. This is typically performed by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[2]

Table 5: Example Precision Data (Repeatability)

Sample IDAssay (%)
199.8
2100.1
399.5
4100.3
599.9
6100.2
Mean 99.97
% RSD 0.31%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) of a diluted standard solution.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[13]

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

  • Mobile Phase pH: ± 0.2 units.

Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by these minor changes.

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable system for the purity determination of 5-Chloro-2-methoxynicotinic acid. The protocol, grounded in established scientific principles and aligned with ICH guidelines, is suitable for routine quality control and stability testing. Adherence to the outlined system suitability and method validation procedures will ensure the generation of trustworthy and accurate data, which is essential for regulatory compliance and ensuring product quality in the pharmaceutical industry.[14]

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • PubChem - NIH. (n.d.). 5-Chloro-2-hydroxynicotinic acid. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • PubChemLite. (n.d.). 5-chloro-2-methoxynicotinic acid (C7H6ClNO3). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Google Patents. (1988). EP0289180A2 - Method of chlorination.
  • Office of Scientific and Technical Information. (1985). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Available from: [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

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Application Note: Structural Characterization of 5-Chloro-2-methoxynicotinic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 5-Chloro-2-methoxynicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, step-by-step protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. Furthermore, a thorough analysis of the expected spectral data is provided, including predicted chemical shifts and coupling constants, to facilitate unambiguous structural verification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and integrity of this important chemical entity.

Introduction: The Importance of Structural Verification

5-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative whose structural motif is of significant interest in the synthesis of biologically active molecules. The precise arrangement of the chloro, methoxy, and carboxylic acid substituents on the pyridine ring dictates its chemical reactivity and its ability to interact with biological targets. Consequently, rigorous structural confirmation is a critical step in any research and development workflow involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note serves as a practical guide to applying standard NMR methodologies for the complete and confident characterization of 5-Chloro-2-methoxynicotinic acid.

Physicochemical Properties and Recommended NMR Solvent

  • Molecular Formula: C₇H₆ClNO₃[1]

  • Molecular Weight: 187.58 g/mol [1]

  • Appearance: Typically an off-white to grey solid.

  • Solubility: Based on its polar functional groups (carboxylic acid, pyridine nitrogen) and the common practice for similar compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for NMR analysis. It is an excellent solvent for many organic acids and provides a wide chemical shift window, although it is hygroscopic and its residual water peak must be considered. Chloroform-d (CDCl₃) can also be used, but solubility may be more limited.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for obtaining high-resolution data free from artifacts.[2]

Materials:

  • 5-Chloro-2-methoxynicotinic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, >99.8% D)

  • High-quality 5 mm NMR tube and cap[2][3]

  • Vial for dissolution

  • Glass Pasteur pipette with a cotton plug for filtration

Protocol:

  • Weigh approximately 5-10 mg of 5-Chloro-2-methoxynicotinic acid into a clean, dry vial. For ¹H NMR, 5 mg is often sufficient, while ¹³C NMR may benefit from a slightly higher concentration.[3][4]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The optimal sample height in a standard 5 mm tube is about 4-5 cm.[2][4]

  • Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle warming can be applied, but ensure the sample is cooled to room temperature before transfer. The solution must be homogeneous and free of any particulate matter.[4][5]

  • Filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube. This step removes any insoluble impurities that could degrade spectral quality.

  • Cap the NMR tube securely and label it clearly. If the sample is not to be run immediately, consider sealing the cap with parafilm to prevent solvent evaporation.[5]

NMR Data Acquisition

The following parameters are provided as a starting point for a standard 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve & Filter H1 ¹H NMR Prep->H1 Initial Check C13 ¹³C NMR H1->C13 Proceed if OK COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Elucidate Connectivity Assign Assign Signals HSQC->Assign Verify Verify Structure Assign->Verify

Caption: Workflow from sample preparation to final structure verification.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: DMSO-d₆

  • Spectral Width (SW): 16 ppm (e.g., -2 to 14 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16

  • Rationale: This is the primary experiment to quickly assess sample purity and identify the number and type of protons. The parameters are chosen for rapid acquisition with good signal-to-noise. The relaxation delay is sufficient for quantitative analysis of non-quaternary signals in small molecules.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Spectral Width (SW): 240 ppm (e.g., -10 to 230 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more

  • Rationale: This experiment identifies all unique carbon environments. A large number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum to singlets for each carbon.

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (cosygpqf)

  • Rationale: The COSY experiment reveals scalar couplings between protons, typically over two or three bonds (J-coupling).[6] It is essential for identifying which protons are adjacent to each other in the pyridine ring. A cross-peak between two protons in the 2D map indicates they are coupled.[7]

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.2)

  • Rationale: The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation).[6][8] This is the most reliable way to assign the carbon signals of the protonated carbons in the molecule.[9]

Data Interpretation and Spectral Analysis

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used for 5-Chloro-2-methoxynicotinic acid.

G cluster_mol 5-Chloro-2-methoxynicotinic acid C2 C2 N1 N1 C2->N1 O_Me O C2->O_Me C3 C3 C3->C2 C_COOH C8 (COOH) C3->C_COOH C4 C4 C4->C3 H4 H4 C4->H4 C5 C5 C5->C4 Cl Cl C5->Cl C6 C6 C6->C5 H6 H6 C6->H6 N1->C6 C_Me C7 (CH₃) O_Me->C_Me

Caption: Structure and numbering of 5-Chloro-2-methoxynicotinic acid.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The chemical shifts of protons on a pyridine ring are highly influenced by the electronic nature and position of substituents.

  • The carboxylic acid group is electron-withdrawing, deshielding adjacent protons.

  • The methoxy group is electron-donating, shielding protons, particularly at the ortho and para positions.

  • The chloro group is electron-withdrawing via induction but can be weakly donating via resonance, with a net deshielding effect.

  • The carboxylic acid proton (COOH) itself is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[10][11][12] Its chemical shift can be concentration-dependent.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & COSY Correlations
COOH 13.0 - 14.0broad singlet-Typical range for carboxylic acid protons in DMSO.[10][11] Disappears upon D₂O exchange.
H6 8.30 - 8.45doubletJH6-H4 ≈ 2.5 - 3.0 HzDeshielded by the adjacent nitrogen and the para chloro group. Will show a COSY correlation to H4.
H4 8.15 - 8.30doubletJH4-H6 ≈ 2.5 - 3.0 HzDeshielded by the para nitrogen and the ortho chloro group. Will show a COSY correlation to H6.
OCH₃ (C7) 3.95 - 4.10singlet-Typical range for a methoxy group attached to an aromatic ring.[13] No proton neighbors, so it appears as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Carbon chemical shifts are also sensitive to substituent effects. Electronegative atoms (O, N, Cl) cause a downfield shift (deshielding) of the directly attached carbon.

CarbonPredicted δ (ppm)Rationale & HSQC Correlation
C8 (COOH) 165 - 168Carbonyl carbon of a carboxylic acid.[10][14] No signal in HSQC.
C2 160 - 163Attached to electronegative N and O atoms. No signal in HSQC.
C6 148 - 151Attached to electronegative N. Correlates with H6 in HSQC.
C4 141 - 144Influenced by adjacent C5-Cl and C3-COOH. Correlates with H4 in HSQC.
C5 120 - 123Attached to Cl. No signal in HSQC.
C3 118 - 121Attached to the carboxylic acid group. No signal in HSQC.
C7 (OCH₃) 53 - 56Typical range for a methoxy carbon.[13] Correlates with the OCH₃ protons in HSQC.

Summary and Conclusion

This application note has outlined a comprehensive and systematic approach for the NMR-based characterization of 5-Chloro-2-methoxynicotinic acid. The provided protocols for sample preparation and data acquisition for ¹H, ¹³C, COSY, and HSQC experiments are robust and applicable to standard NMR facilities. The detailed analysis of the expected spectra, summarized in the prediction tables, provides a reliable benchmark for researchers to confirm the structure and purity of their material. By correlating the one-dimensional spectra with the connectivity information from two-dimensional experiments, an unambiguous assignment of all proton and carbon signals can be achieved, ensuring the structural integrity of this valuable chemical intermediate for its intended application in research and development.

References

  • University of Arizona, Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3546. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Asian Publication Corporation. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Amerigo Scientific. 5-Chloro-2-methoxynicotinic acid. [Link]

  • analyzetest.com. Interpretation steps of a NMR spectrum. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

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Application Note & Protocol: Accurate Determination of the Melting Point of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible determination of the melting point of 5-Chloro-2-methoxynicotinic acid. The melting point is a critical physical property that serves as a primary indicator of a compound's identity and purity. Literature and supplier data for 5-Chloro-2-methoxynicotinic acid report a range of melting points, including 139-141°C and 146-150°C, underscoring the necessity of a standardized, well-calibrated methodology.[1][2] This guide moves beyond a simple procedural list, delving into the theoretical underpinnings of melting point phenomena and the causal factors that influence experimental outcomes. It establishes a self-validating protocol through rigorous instrument calibration and detailed procedural controls, ensuring the generation of trustworthy and authoritative data for research and development applications.

Part 1: Theoretical Foundations & Experimental Causality

The Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase, representing the point of equilibrium between the two states.[3] For a pure, crystalline substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C).[4] The energy required to disrupt the crystal lattice structure is directly related to the strength of the intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—holding the molecules together.[5][6][7] Therefore, the melting temperature is a distinct characteristic of a compound's molecular structure.[6]

Critical Factors Influencing Melting Point Measurement

An accurate melting point determination is contingent upon understanding and controlling several key variables.

  • Purity: The presence of impurities is the most significant factor affecting the melting point. Impurities disrupt the uniform crystal lattice, which reduces the energy required to break the intermolecular forces.[5] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[3][4][8] This phenomenon, known as melting point depression, is a cornerstone of purity assessment. A wide melting range is a strong indicator of an impure sample.[3][5]

  • Heating Rate: The rate at which the sample is heated is critical for accuracy. If the heating rate is too fast, the temperature of the heating block will increase more rapidly than the temperature of the sample and the thermometer can equilibrate.[7] This thermal lag leads to an artificially high and broad observed melting range. Pharmacopeia standards often mandate a controlled heating rate of 1°C per minute for precise measurements.[7][9]

  • Intermolecular Forces & Molecular Structure: The inherent properties of 5-Chloro-2-methoxynicotinic acid—its carboxylic acid group capable of hydrogen bonding, the polar carbon-chlorine bond, and its overall molecular size and symmetry—dictate its relatively high melting point.[5][10] Stronger intermolecular forces require more thermal energy to overcome, resulting in a higher melting point.[5][10]

  • Sample Preparation: The physical characteristics of the sample must be controlled. The sample should be thoroughly dried to remove any solvent, which would act as an impurity. It must also be finely powdered and tightly packed into the capillary tube to ensure efficient and uniform heat transfer from the apparatus to the crystals.[11]

G cluster_0 Pure Compound cluster_1 Impure Compound Pure_Lattice Ordered Crystal Lattice (Strong, Uniform Intermolecular Forces) Pure_Energy High Thermal Energy Required Pure_Lattice->Pure_Energy Pure_MP Sharp, Narrow Melting Point Range Pure_Energy->Pure_MP Impure_Lattice Disrupted Crystal Lattice (Weaker, Non-Uniform Forces) Impure_Energy Less Thermal Energy Required Impure_Lattice->Impure_Energy Impure_MP Depressed, Broad Melting Point Range Impure_Energy->Impure_MP Impurity Presence of Impurity Impurity->Impure_Lattice disrupts

Caption: The effect of impurities on a compound's crystal lattice and resulting melting point.

Part 2: Pre-Experimental Protocol: System Validation

Apparatus and Materials
  • Apparatus: Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar).

  • Capillary Tubes: High-quality, thin-walled capillary tubes, closed at one end (e.g., 1.3–1.5 mm outer diameter, 0.1–0.3 mm wall thickness).[9]

  • Sample: 5-Chloro-2-methoxynicotinic acid, dried under vacuum to constant weight.

  • Melting Point Standards: Certified reference standards traceable to primary standards (e.g., Benzophenone, Caffeine, Vanillin).[12][13][14]

  • Tools: Spatula, mortar and pestle (if sample is not a fine powder), watch glass, packing rod or long glass tube for packing.[15]

Mandatory: Calibration of the Melting Point Apparatus

Instrumental accuracy is paramount. A calibration check must be performed regularly and before any critical analysis to ensure the temperature displayed by the apparatus is accurate. This protocol establishes the trustworthiness of every measurement.

Procedure:

  • Select at least two certified reference standards whose melting points bracket the expected melting point of 5-Chloro-2-methoxynicotinic acid (approx. 140-150°C). Suitable standards include Phenacetin (134-136°C) and Sulfanilamide (164-166°C).[12]

  • Following the main protocol in Part 3, determine the melting point of each standard individually.

  • Compare the observed melting point to the certified value for each standard.

  • The observed temperature should be within the acceptable tolerance of the certified value (typically ±0.5°C).

  • If a deviation is observed, either apply a correction factor to all subsequent readings or perform an instrument adjustment as per the manufacturer's instructions.

G Start Start Calibration Select Select ≥2 Certified Reference Standards Start->Select Measure Determine MP of Each Standard (See Part 3 Protocol) Select->Measure Compare Compare Observed MP to Certified Value Measure->Compare Pass System Validated Proceed with Analysis Compare->Pass Within Tolerance (e.g., ±0.5°C) Fail System Not Validated Compare->Fail Outside Tolerance Adjust Apply Correction Factor or Adjust Instrument Fail->Adjust Adjust->Select Re-calibrate

Caption: Workflow for the mandatory calibration of the melting point apparatus.

Part 3: Standard Operating Protocol for 5-Chloro-2-methoxynicotinic acid

This protocol employs a two-stage heating process to maximize both efficiency and accuracy.

Sample Preparation and Loading
  • Drying: Ensure the 5-Chloro-2-methoxynicotinic acid sample is completely dry by placing it in a vacuum oven at a temperature well below its melting point (e.g., 60-70°C) until a constant weight is achieved.

  • Pulverization: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a clean mortar and pestle. This ensures uniform packing and heat distribution.

  • Loading: Invert a capillary tube and press the open end into the pile of powdered sample until a small amount enters the tube.[15]

  • Packing: Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[11] Repeat until a packed column of 2-3 mm in height is achieved.[8] An improperly packed sample can lead to errors.[11]

Melting Point Measurement

Stage 1: Rapid Determination (Approximate Range)

  • Place the loaded capillary tube into the melting point apparatus.[11]

  • Set a rapid heating rate (e.g., 10-20°C per minute).

  • Observe the sample and record the approximate temperature range over which it melts. This provides a rough estimate and saves time.[4]

  • Allow the apparatus to cool to at least 20°C below the observed approximate melting point.[11] Never remelt the same sample. [6][11]

Stage 2: Precise Determination

  • Use a fresh, newly packed capillary tube for this measurement.[6][11]

  • Set the starting temperature to approximately 15-20°C below the approximate melting point found in Stage 1.

  • Set the heating rate to a slow, controlled ramp of 1°C per minute .[14] This is the most critical step for accuracy.

  • Carefully observe the sample through the magnifying lens.

  • Record the temperature (T1) at which the very first droplet of liquid becomes visible.

  • Continue heating at 1°C/min and record the temperature (T2) at which the last solid crystal disappears, leaving a clear liquid.

  • The melting point is reported as the range T1 – T2 .

  • Repeat the precise determination with a fresh sample at least two more times. The results should be consistent.

G cluster_prep Sample Preparation cluster_measure Measurement Protocol Dry Dry Sample (Vacuum Oven) Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3 mm height) Grind->Load Rapid Stage 1: Rapid Scan (10-20°C/min) Determine Approx. MP Load->Rapid Cool Cool Apparatus (≥20°C below Approx. MP) Rapid->Cool Precise Stage 2: Precise Scan (1°C/min) Use Fresh Sample Cool->Precise Record Record T1 (First Drop) and T2 (All Liquid) Precise->Record Report Report as Range T1-T2 Repeat for Consistency Record->Report

Caption: Experimental workflow for determining the melting point of a solid sample.

Part 4: Data Interpretation and Reporting

The final result should be presented clearly, allowing for easy comparison and assessment.

Interpreting the Melting Range
  • A narrow range (≤ 2°C): Suggests a high degree of purity. For 5-Chloro-2-methoxynicotinic acid, a result like "148.5 – 149.5°C" would indicate a very pure sample.

  • A broad range (> 2°C): Suggests the presence of impurities or residual solvent. A result like "142 – 147°C" would necessitate further purification and re-analysis.

  • Comparison to Literature: Your observed range should be compared to reported values.[1][2] A value that is depressed and broad relative to a trusted literature value is a strong indication of impurity.

Data Summary Table

All quantitative data should be summarized for clarity.

ParameterTrial 1Trial 2Trial 3Average / Final Result
Approximate MP e.g., 145-151°C---
T1 (Onset of Melt) e.g., 148.5°Ce.g., 148.7°Ce.g., 148.6°C-
T2 (Clear Point) e.g., 149.5°Ce.g., 149.8°Ce.g., 149.7°C-
Observed Range 148.5-149.5°C148.7-149.8°C148.6-149.7°C148.6-149.7°C
Range Width 1.0°C1.1°C1.1°C1.1°C

Part 5: Troubleshooting

ProblemPotential Cause(s)Solution(s)
Wide Melting Range 1. Sample is impure. 2. Heating rate too fast. 3. Poor sample packing.1. Purify the sample (e.g., recrystallization) and re-test. 2. Repeat with a slower heating rate (1-2°C/min). 3. Ensure the sample is finely powdered and tightly packed.
Observed MP is Higher than Expected 1. Heating rate too fast. 2. Thermometer/instrument is not calibrated correctly.1. Repeat with a slower heating rate. 2. Calibrate the instrument using certified standards.
Sample Shrinks or Sublimes 1. Poor packing. 2. Compound sublimes before melting.1. Ensure sample is tightly packed. 2. Use a sealed capillary tube (if apparatus allows).
Inconsistent Results 1. Inconsistent heating rate. 2. Inconsistent sample amount/packing. 3. Subjectivity in observation.1. Use a modern digital apparatus with programmable rates. 2. Develop a consistent technique for sample preparation. 3. Ensure the same criteria for T1 and T2 are used for each trial.

References

  • Sciencing. (2022). What Factors Affect Melting Point?[Link]

  • University of Toronto Scarborough. (n.d.). Melting Point and Thermometer Calibration. [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

  • Reagecon. (n.d.). Melting Point Calibration Standards. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. [Link]

  • Pharma Beginners. (2020). Melting Point Apparatus - SOP. [Link]

  • Edisco. (n.d.). Melting point determination. [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

Sources

Application Note: Determination of the Solubility of 5-Chloro-2-methoxynicotinic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxynicotinic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for successful process development, formulation, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-methoxynicotinic acid. In the absence of extensive published quantitative solubility data, this document focuses on providing a robust experimental protocol to empower researchers to generate reliable solubility data in their laboratories.

Physicochemical Properties of 5-Chloro-2-methoxynicotinic Acid

A foundational understanding of the physicochemical properties of 5-Chloro-2-methoxynicotinic acid is essential for predicting its solubility behavior and for the interpretation of experimental results.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Melting Point 139-141 °C
Appearance Solid
CAS Number 54916-65-3

The presence of a carboxylic acid group suggests that the solubility of 5-Chloro-2-methoxynicotinic acid will be significantly influenced by the pH of the medium in protic solvents. In aprotic organic solvents, its solubility will primarily be governed by the polarity of the solvent and its ability to form hydrogen bonds with the solute. A synthesis procedure mentioned in the literature involves the extraction of the compound with chloroform, indicating at least some degree of solubility in this chlorinated solvent[1].

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 5-Chloro-2-methoxynicotinic acid in common organic solvents can be made.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with the carboxylic acid and methoxy groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate solubility is anticipated, driven by dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the significant difference in polarity.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Some solubility is expected, as indicated by its use as an extraction solvent.

It is crucial to emphasize that these are predictions. For precise and reliable data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is considered the gold standard for its reliability and accuracy.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Chloro-2- methoxynicotinic acid B Add to a known volume of solvent in a sealed vial A->B Step 1 C Agitate at a constant temperature (e.g., 24-48 h) B->C Step 2 D Allow solid to settle C->D Step 3 E Filter the supernatant through a 0.45 µm filter D->E Step 4 F Accurately dilute an aliquot of the filtrate E->F Step 5 G Quantify concentration using a validated analytical method (e.g., HPLC-UV, Gravimetric) F->G Step 6

Caption: Experimental workflow for determining the solubility of 5-Chloro-2-methoxynicotinic acid.

Materials
  • 5-Chloro-2-methoxynicotinic acid (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (drying oven and desiccator)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Chloro-2-methoxynicotinic acid to a series of vials containing a known volume (e.g., 5 mL) of each of the selected organic solvents. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    a) HPLC-UV Analysis (Recommended for higher accuracy):

    • Prepare a series of calibration standards of 5-Chloro-2-methoxynicotinic acid of known concentrations in the solvent of interest.

    • Accurately dilute the filtered sample to a concentration that falls within the calibration range.

    • Analyze the standards and the diluted sample by HPLC-UV at an appropriate wavelength.

    • Construct a calibration curve and determine the concentration of 5-Chloro-2-methoxynicotinic acid in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    b) Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a known volume (e.g., 1 mL) of the filtered saturated solution into the evaporating dish and record the weight.

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. A gentle stream of nitrogen can aid in this process.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Cool the dish in a desiccator and re-weigh.

    • The difference in weight corresponds to the mass of dissolved 5-Chloro-2-methoxynicotinic acid.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

    • It is essential to report the temperature at which the solubility was determined.

Safety and Handling

5-Chloro-2-methoxynicotinic acid should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[2]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This application note provides a detailed framework for the experimental determination of the solubility of 5-Chloro-2-methoxynicotinic acid in common organic solvents. By following the outlined protocol, researchers can generate accurate and reliable data to support their research and development activities. The provided information on the physicochemical properties and safety considerations will further aid in the effective and safe handling of this compound.

References

Sources

Application Notes and Protocols for the Synthesis of Sulfonylureas Using 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5-Chloro-2-methoxynicotinic Acid in the Synthesis of Second-Generation Sulfonylureas

Sulfonylureas represent a cornerstone class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2] Their mechanism of action primarily involves stimulating insulin secretion from the β-cells of the pancreas.[1] Second-generation sulfonylureas, such as Glibenclamide (Glyburide), are noted for their increased potency and refined pharmacological profiles compared to their predecessors.[3]

The synthesis of these complex molecules often relies on a modular approach, coupling a substituted aromatic or heterocyclic acid moiety with a sulfonamide portion. 5-Chloro-2-methoxynicotinic acid is a highly valuable starting material in this context, providing the heterocyclic core found in several potent sulfonylurea drugs. Its specific substitution pattern—a chloro group at the 5-position and a methoxy group at the 2-position—is critical for the desired biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on the synthesis of a representative sulfonylurea, N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-chloro-2-methoxynicotinamide, utilizing 5-Chloro-2-methoxynicotinic acid as the key starting material. The protocols herein are designed to be robust and reproducible, with a focus on the causality behind experimental choices to ensure both scientific integrity and successful implementation.

Overall Synthetic Workflow

The synthesis is a multi-step process that can be logically divided into three main stages:

  • Activation of the Heterocyclic Core : Conversion of 5-Chloro-2-methoxynicotinic acid into a highly reactive acyl chloride.

  • Assembly of the Sulfonamide Intermediate : Coupling of the activated nicotinic acid derivative with a phenethylamine sulfonamide backbone.

  • Final Sulfonylurea Formation : Reaction of the sulfonamide intermediate with a suitable isocyanate to yield the final sulfonylurea product.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Amide Formation & Sulfonylation cluster_2 Stage 3: Sulfonylurea Formation A 5-Chloro-2-methoxynicotinic acid B 5-Chloro-2-methoxynicotinoyl chloride A->B Thionyl Chloride (SOCl2) D 5-Chloro-N-(4-sulfamoylphenethyl)-2-methoxynicotinamide B->D Amide Coupling C 4-(2-Aminoethyl)benzenesulfonamide C->D F Final Sulfonylurea Product D->F Base-mediated Coupling E Cyclohexyl isocyanate E->F

Sources

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Chloro-2-methoxynicotinic Acid

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules. 5-Chloro-2-methoxynicotinic acid is a particularly valuable building block, offering three distinct points for chemical modification: a carboxylic acid for amide or ester formation, a chloro group for cross-coupling reactions, and a methoxy group that influences the electronic properties of the pyridine ring.

This guide provides a comprehensive overview of the experimental procedures for leveraging the reactivity of 5-Chloro-2-methoxynicotinic acid. We move beyond simple step-by-step instructions to explore the underlying principles of carboxylic acid activation and delve into robust protocols for amide and ester bond formation. Furthermore, we will touch upon advanced cross-coupling strategies that unlock the full synthetic potential of this versatile intermediate. The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists seeking to efficiently and reliably incorporate this scaffold into their synthetic targets.

Physicochemical Properties & Safety Considerations

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 54916-65-3[1][2]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 165 - 168 °C

Safety Profile: 5-Chloro-2-methoxynicotinic acid is classified as harmful and an irritant.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Handling Precautions: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[3] In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Part 1: The Cornerstone of Coupling - Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine or alcohol is generally unfeasible under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a competing and rapid acid-base reaction, forming a non-reactive carboxylate salt. Therefore, the central principle of amide and ester synthesis from a carboxylic acid is activation .[5][6] This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[6]

G cluster_0 Activation Step cluster_1 Coupling Step Acid Carboxylic Acid (5-Chloro-2-methoxynicotinic acid) Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->Intermediate Activation Reagent Coupling Reagent (e.g., EDC, HATU, DCC) Reagent->Intermediate Product Coupled Product (Amide or Ester) Intermediate->Product Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product Nucleophilic Attack caption General workflow for carboxylic acid coupling.

Caption: General workflow for carboxylic acid coupling.

Numerous reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][7][8] The choice of coupling reagent is critical and depends on factors such as substrate complexity, desired reaction rate, and the need to suppress side reactions like racemization in chiral substrates.[7][8]

Part 2: Protocol for Amide Bond Formation (Amidation)

Amide bonds are a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs.[9] The following protocol details a robust and widely used method for coupling 5-Chloro-2-methoxynicotinic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Causality of Reagent Choice:

  • EDC: A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification via aqueous workup, unlike the insoluble byproduct formed from Dicyclohexylcarbodiimide (DCC).[7]

  • HOBt: This additive serves a dual purpose. It reacts with the highly reactive O-acylisourea intermediate formed from EDC to generate a more stable, yet still highly reactive, HOBt-active ester.[9][10] This strategy minimizes side reactions and, crucially for chiral amines, significantly suppresses racemization.[7][8]

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the HOBt and the amine salt (if the amine is provided as a hydrochloride salt), ensuring the amine is in its free-base form for nucleophilic attack.[6][8]

G RCOOH R-COOH Isourea O-Acylisourea Intermediate RCOOH->Isourea EDC EDC EDC->Isourea ActiveEster HOBt Active Ester Isourea->ActiveEster Amide Amide Product Isourea->Amide Direct (minor) HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt Regenerated ActiveEster->Amide Amine R'-NH₂ Amine->Amide EDCUrea EDC-Urea (Byproduct) caption Mechanism of EDC/HOBt mediated amidation.

Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Protocol: EDC/HOBt-Mediated Amidation

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Amount (1 mmol scale)
5-Chloro-2-methoxynicotinic acid1.0187.58187.6 mg
Amine (R-NH₂)1.1-Varies
EDC·HCl1.2191.70230.0 mg
HOBt (anhydrous)1.2135.13162.2 mg
DIPEA (N,N-Diisopropylethylamine)2.5129.24434 µL
Anhydrous Solvent (DMF or DCM)--5-10 mL

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-methoxynicotinic acid (1.0 eq).

  • Dissolution: Add the anhydrous solvent (e.g., DMF, 5 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive coupling reagent (hydrolyzed EDC); Insufficient base; Poorly soluble starting material.Use fresh EDC from a sealed container; Ensure amine is in free-base form (add more base if starting from HCl salt); Try a more polar solvent like DMF.
Formation of Side Products Reaction of excess EDC with the amine; Racemization (if applicable).Add EDC last and at 0 °C; Ensure HOBt is used; Consider alternative reagents like HATU or PyBOP which are known for low racemization.[7]
Difficult Purification Water-soluble EDC-urea byproduct not fully removed.Perform all aqueous washes thoroughly. An additional wash with dilute acid can help protonate and solubilize any remaining urea.

Part 3: Protocol for Ester Bond Formation (Esterification)

The synthesis of esters from 5-Chloro-2-methoxynicotinic acid is crucial for modulating properties like solubility and cell permeability, or for creating prodrugs. While Fischer esterification (using a strong acid catalyst and excess alcohol) is a classic method, it often requires harsh conditions that are incompatible with sensitive functional groups.[11][12] A milder and more versatile approach is the Steglich esterification.[11]

Causality of Reagent Choice:

  • DCC/EDC: Similar to amidation, a carbodiimide is used for activation.

  • DMAP (4-Dimethylaminopyridine): This is a highly effective acylation catalyst.[9] It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol. DMAP is significantly more effective than the alcohol alone in trapping the activated intermediate.[9]

G RCOOH Carboxylic Acid Isourea O-Acylisourea RCOOH->Isourea DCC DCC DCC->Isourea Acylpyridinium N-Acylpyridinium Intermediate Isourea->Acylpyridinium DMAP DMAP (catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Ester Product Acylpyridinium->Ester Alcohol R'-OH Alcohol->Ester DCU DCU (Byproduct) caption Mechanism of Steglich esterification. G cluster_amide Amidation cluster_ester Esterification cluster_suzuki Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Chloro-2-methoxynicotinic Acid Scaffold Amide Amide Derivatives Core->Amide R-NH₂ Ester Ester Derivatives Core->Ester R-OH Sonogashira Alkynyl Derivatives Core->Sonogashira C-C Coupling Buchwald Aryl Amine Derivatives Core->Buchwald C-N Coupling Alkyne Terminal Alkyne [Pd/Cu cat.] Alkyne->Sonogashira Amine Primary/Secondary Amine [Pd cat., Ligand] Amine->Buchwald caption Synthetic diversification of the core scaffold.

Sources

analytical methods for quantifying 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 5-Chloro-2-methoxynicotinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-2-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling the development of self-validating analytical systems in accordance with international guidelines.[1][2]

Introduction and Analytical Strategy

5-Chloro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative. Its accurate and precise quantification is critical for process monitoring, quality control of raw materials, and stability testing in pharmaceutical development. The molecule's structure, featuring a carboxylic acid group, a pyridine ring, and a methoxy group, lends itself to analysis by several chromatographic techniques.

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control of drug substances and formulations. It offers excellent precision and reliability for quantifying the analyte in relatively clean matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine) due to its superior sensitivity and selectivity.[3][4][5]

  • Gas Chromatography (GC): While possible, GC analysis of a polar, low-volatility compound like 5-Chloro-2-methoxynicotinic acid typically requires a derivatization step to convert the carboxylic acid to a more volatile ester, which adds complexity to the sample preparation.[6][7][8]

This guide will focus on providing detailed protocols for the more direct and widely applicable HPLC-UV and LC-MS/MS methods.

General Workflow for Method Development and Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The overall process follows a logical sequence from initial development to full validation and routine use.

G Define Define Analytical Target Profile (ATP) Develop Method Development & Optimization Define->Develop Input Prepare Prepare Validation Protocol & Samples Develop->Prepare Optimized Method Validate Execute Method Validation Studies Prepare->Validate ICH Q2(R2) Parameters Report Generate Validation Report Validate->Report Results Implement Implement for Routine Use Report->Implement Approved Method G Prep Sample & Standard Preparation System System Equilibration Prep->System Inject Inject Samples & Standards System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze G Spike Spike Sample with Internal Standard (IS) Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Analyze MRM Data Acquisition Inject->Analyze Quantify Quantify using Analyte/IS Peak Area Ratio Analyze->Quantify

Sources

Application Note: FT-IR Spectroscopy for the Qualitative Analysis of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the analysis of 5-Chloro-2-methoxynicotinic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. 5-Chloro-2-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceuticals, making its structural verification and purity assessment critical. This document outlines the fundamental principles, offers detailed experimental protocols for sample preparation and analysis, and provides a comprehensive guide to spectral interpretation for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

5-Chloro-2-methoxynicotinic acid (C₇H₆ClNO₃, CAS: 54916-65-3) is a substituted pyridine derivative whose structural integrity is paramount for its function in multi-step pharmaceutical synthesis.[1] The molecule's functionality arises from a combination of a carboxylic acid, an aromatic pyridine ring, a methoxy ether group, and a chloro substituent. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for confirming the presence of these key functional groups.[2][3] The principle of FT-IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds.[4] Each functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint that allows for molecular identification and verification.

This application note serves as a practical guide to leveraging FT-IR for the qualitative analysis of this compound, ensuring that the material meets the required structural specifications before proceeding with further synthetic steps.

Molecular Structure and Key Functional Groups

Understanding the molecular structure is the first step in predicting and interpreting its FT-IR spectrum. The key functional groups and their expected vibrational modes are the primary targets of this analysis.

Caption: Molecular structure of 5-Chloro-2-methoxynicotinic acid with key functional groups highlighted.

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on sample preparation. For a solid compound like 5-Chloro-2-methoxynicotinic acid, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission method provides high-quality spectra and is ideal for pure, solid samples. The principle relies on dispersing the analyte in an IR-transparent matrix (KBr) to allow the IR beam to pass through.[1][5]

Rationale: The KBr matrix is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹), ensuring that the resulting spectrum is solely from the analyte.[5] Proper grinding is crucial to reduce light scattering from large particles, which can distort the spectrum.[5][6]

Step-by-Step Methodology:

  • Equipment and Materials:

    • 5-Chloro-2-methoxynicotinic acid (sample)

    • FT-IR grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FT-IR Spectrometer

  • Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[1] The sample concentration should be between 0.2% and 1%.[5][6]

    • First, grind the 1-2 mg of sample in the agate mortar until it forms a fine, fluffy powder. This minimizes particle size to below the wavelength of the IR light, reducing scattering.[5]

    • Add the KBr to the mortar in small portions and continue to grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Work quickly to minimize moisture absorption by the hygroscopic KBr.[1][6]

  • Pressing the Pellet:

    • Carefully transfer the powder mixture into the pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid alternative that requires minimal to no sample preparation.[7][8] It is particularly useful for routine screening.

Rationale: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[7] This interaction provides a spectrum of the sample's surface.

Step-by-Step Methodology:

  • Equipment and Materials:

    • 5-Chloro-2-methoxynicotinic acid (sample)

    • FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).

    • Spatula

    • Solvent for cleaning (e.g., isopropanol)

  • Preparation:

    • Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

    • After analysis, clean the crystal surface thoroughly with a suitable solvent.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample method_choice Choose Method start->method_choice weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) method_choice->weigh Transmission place Place Sample on Crystal method_choice->place Reflectance grind Grind to Fine Powder weigh->grind press Press into Pellet (8-10 tons) grind->press background Collect Background Spectrum press->background apply_pressure Apply Pressure place->apply_pressure apply_pressure->background sample_scan Collect Sample Spectrum (4000-400 cm⁻¹) background->sample_scan process Process Spectrum (e.g., Baseline Correction) sample_scan->process interpret Interpret Peaks (Functional Groups) process->interpret report Generate Report interpret->report

Caption: General workflow for FT-IR analysis of a solid sample.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of 5-Chloro-2-methoxynicotinic acid should be analyzed by identifying the characteristic absorption bands for each of its functional groups. The table below summarizes the expected vibrational frequencies.

Table 1: Characteristic FT-IR Absorption Bands for 5-Chloro-2-methoxynicotinic Acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H stretch3300 - 2500Broad, StrongThis very broad band is characteristic of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching frequencies.[9][10][11]
C=O stretch1725 - 1680StrongThe position is influenced by conjugation with the aromatic ring, which typically lowers the frequency.[9][12]
C-O stretch1320 - 1210Medium-StrongCoupled with O-H in-plane bending.[10]
O-H bend950 - 910Broad, MediumOut-of-plane bend.[10]
Aromatic Ring Aromatic C-H stretch3100 - 3000Medium-WeakAppears at a higher frequency than aliphatic C-H stretches.[13][14]
(Pyridine)C=C & C=N in-ring stretch1600 - 1450Medium-Strong (multiple bands)Aromatic rings typically show a series of sharp bands in this region.[13][14]
C-H out-of-plane bend900 - 675StrongThe exact position can give information about the substitution pattern of the ring.
Aryl Ether Asymmetric C-O-C stretch1275 - 1200StrongCharacteristic of aryl alkyl ethers.[4]
Symmetric C-O-C stretch1050 - 1020Medium
Aryl Chloride C-Cl stretch840 - 600Medium-StrongThis absorption is in the fingerprint region and can sometimes be difficult to assign definitively.
Methoxy Group Aliphatic C-H stretch2960 - 2850MediumFrom the -OCH₃ group.

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of the results, the following checks and validation steps should be integrated into the protocol:

  • Instrument Performance: Periodically run a polystyrene film standard to verify the instrument's wavenumber accuracy and resolution.

  • KBr Pellet Quality: A good KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, excessive sample concentration, or moisture contamination, which can lead to a sloping baseline and broadened peaks.[5] A broad absorption around 3400 cm⁻¹ and a sharp peak around 1640 cm⁻¹ are indicative of water contamination.

  • ATR Contact: Inconsistent pressure in ATR analysis can lead to variations in peak intensities. Ensure the pressure clamp is applied consistently for all measurements.

  • Spectral Comparison: Compare the obtained spectrum with a reference spectrum if available. If not, the presence and relative positions of all expected major bands (e.g., the very broad O-H, the strong C=O, and the aromatic C=C stretches) serve as a strong validation of the compound's identity. The absence of significant unassigned peaks suggests high purity.

Conclusion

FT-IR spectroscopy is a powerful and efficient tool for the structural verification of 5-Chloro-2-methoxynicotinic acid. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. The interpretation of this data, guided by the characteristic absorption frequencies of the carboxylic acid, aromatic ring, ether, and chloro functional groups, allows for confident confirmation of the molecular identity. This analytical step is crucial for quality control in the synthesis of pharmaceutical compounds, ensuring the integrity of chemical intermediates and the success of subsequent reactions.

References

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  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. [Link]

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Application Note: Molecular Weight Confirmation of 5-Chloro-2-methoxynicotinic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the confirmation of the molecular weight of 5-Chloro-2-methoxynicotinic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodology herein is designed for researchers, scientists, and professionals in drug development who require robust and reliable characterization of small molecule compounds. The protocol emphasizes the rationale behind key experimental parameters, ensuring both scientific integrity and practical applicability. A core focus is the interpretation of the isotopic pattern of chlorine, a key feature in the mass spectrum of this compound.

Introduction: The Rationale for Molecular Weight Confirmation

5-Chloro-2-methoxynicotinic acid (C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ) is a heterocyclic compound that can serve as a building block in the synthesis of various pharmaceutical agents.[1][2] Accurate confirmation of its molecular weight is a critical first step in its characterization, ensuring the identity and purity of the material before its use in further research and development.

Mass spectrometry is an indispensable analytical technique for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it minimizes fragmentation of the analyte, making it ideal for determining the molecular weight of intact molecules.[3][4] Given the acidic nature of the carboxylic acid group and the presence of a basic nitrogen atom in the pyridine ring, 5-Chloro-2-methoxynicotinic acid is amenable to ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.[5]

A key identifying feature for this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively.[6][7] This results in a characteristic isotopic pattern in the mass spectrum, where two peaks are observed for the molecular ion, separated by 2 m/z units, with an intensity ratio of approximately 3:1.[6][8] This signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule.

This guide will detail a comprehensive protocol for sample preparation and analysis by direct infusion ESI-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide guidance on data interpretation.

Experimental Workflow Overview

The overall workflow for the molecular weight confirmation of 5-Chloro-2-methoxynicotinic acid is depicted below. This process ensures a clean sample is introduced to the mass spectrometer, leading to high-quality, interpretable data.

workflow Figure 1. Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution in Methanol working Dilute to 1-10 µg/mL Working Solution stock->working Dilution filter Filter through 0.22 µm Syringe Filter working->filter Clarification lc_ms LC-MS Analysis (Optional Separation) filter->lc_ms Purity Assessment direct_infusion Direct Infusion ESI-MS (Rapid Screening) filter->direct_infusion Primary Analysis spectrum Acquire Mass Spectrum lc_ms->spectrum direct_infusion->spectrum mw_confirm Confirm Molecular Ion ([M+H]⁺ or [M-H]⁻) spectrum->mw_confirm isotope_check Verify 3:1 Isotopic Pattern for Chlorine mw_confirm->isotope_check

Caption: Figure 1. Experimental Workflow for MS Analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a dilute, particulate-free solution of the analyte in a solvent compatible with ESI-MS. High concentrations can lead to signal suppression and contamination of the instrument, while salts and particulates can clog the system.[9][10]

Protocol 3.1.1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5-Chloro-2-methoxynicotinic acid powder.

    • Dissolve the powder in 1 mL of LC-MS grade methanol in a clean glass vial.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

    • Add 990 µL of a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or 50:50 methanol:water for negative mode). This brings the final concentration to 10 µg/mL.[9] The addition of a small amount of acid (like formic acid) in positive ion mode helps in the formation of protonated molecules [M+H]⁺.[3]

  • Filtration:

    • Draw the working solution into a syringe.

    • Attach a 0.22 µm syringe filter (e.g., PTFE or nylon) to the syringe.

    • Dispense the solution into a clean 2 mL autosampler vial. This step is crucial to remove any particulates that could block the narrow capillaries of the MS system.[9]

Direct Infusion ESI-MS Analysis

Direct infusion provides a rapid confirmation of the molecular weight without chromatographic separation.

Protocol 3.2.1: Instrument Setup and Analysis

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Load the filtered working solution into a syringe and place it in a syringe pump connected to the ESI source. Infuse at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Instrument Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0-4.0 kV (positive mode), 2.5-3.5 kV (negative mode)

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

    • Mass Range: m/z 50-500

LC-MS Analysis

LC-MS is recommended if the sample purity is or if separation from other components is necessary. For organic acids, reversed-phase chromatography is commonly used.[11][12]

Protocol 3.3.1: LC-MS Instrument Setup and Analysis

  • LC System: A UHPLC or HPLC system coupled to the ESI-MS.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL of the filtered working solution.

  • MS Parameters: Use the same parameters as in Protocol 3.2.1.

Data Interpretation and Expected Results

Molecular Ion and Adducts

The primary goal is to identify the peak corresponding to the molecular ion. Based on the molecular formula C₇H₆ClNO₃, the monoisotopic mass is approximately 187.00 Da.[13]

Table 1: Expected Ions for 5-Chloro-2-methoxynicotinic acid

Ion SpeciesFormulaIsotopeCalculated m/zIonization Mode
[M-H]⁻ [C₇H₄³⁵ClNO₃]⁻³⁵Cl185.99 Negative
[C₇H₄³⁷ClNO₃]⁻³⁷Cl187.99 Negative
[M+H]⁺ [C₇H₇³⁵ClNO₃]⁺³⁵Cl188.01 Positive
[C₇H₇³⁷ClNO₃]⁺³⁷Cl190.01 Positive
[M+Na]⁺ [C₇H₆³⁵ClNNaO₃]⁺³⁵Cl210.00 Positive
[C₇H₆³⁷ClNNaO₃]⁺³⁷Cl212.00 Positive

Note: The calculated m/z values are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl/³⁷Cl).

The Chlorine Isotopic Signature

The most definitive confirmation of the structure, beyond the molecular weight itself, is the isotopic pattern from the chlorine atom. The mass spectrum should display two peaks for each chlorine-containing ion, separated by approximately 2 m/z units. The peak at the lower m/z (containing ³⁵Cl) should be roughly three times the intensity of the peak at the higher m/z (containing ³⁷Cl).[6][8]

G Figure 2. Expected Isotopic Pattern x_axis m/z y_axis Relative Intensity origin origin origin->x_axis origin->y_axis M_label M M_peak_base M_peak_base M_peak_top M_peak_base->M_peak_top M_intensity ~75% M2_label M+2 M2_peak_base M2_peak_base M2_peak_top M2_peak_base->M2_peak_top M2_intensity ~25% ratio Intensity Ratio ≈ 3:1

Caption: Figure 2. Expected Isotopic Pattern for a Molecule with One Chlorine Atom.

Potential Fragmentation

While ESI is a soft ionization technique, some in-source fragmentation can occur, especially at higher cone voltages. For carboxylic acids, characteristic neutral losses include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da) or the entire COOH radical (-45 Da).[14][15] For nicotinic acid derivatives, fragmentation can also involve the pyridine ring.[16][17] Observing these fragments can provide additional structural confirmation.

Conclusion

This application note outlines a robust and reliable methodology for the molecular weight confirmation of 5-Chloro-2-methoxynicotinic acid using ESI-MS. By following the detailed protocols for sample preparation and analysis, researchers can obtain high-quality mass spectra. The key to unambiguous confirmation lies in identifying the correct molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and verifying the characteristic 3:1 isotopic pattern conferred by the single chlorine atom. This approach ensures the identity and integrity of the compound, which is a fundamental requirement for its application in drug discovery and development.

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Application Notes and Protocols for the Development of 5-Chloro-2-methoxynicotinic Acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems, serving as a precursor to the essential coenzymes NAD and NADP.[1] Beyond its physiological role, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and lipid-lowering effects.[2][3][4][5] The inherent versatility of the pyridine ring allows for chemical modifications that can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[6]

This guide provides a comprehensive framework for the development and biological evaluation of novel derivatives of 5-Chloro-2-methoxynicotinic acid. This particular starting material offers several advantages: the chloro and methoxy substituents provide electronic and steric handles that can be exploited for selective biological interactions, and the carboxylic acid group is a versatile anchor for the synthesis of a diverse library of amides and esters. The functionalization of pyridines can present unique synthetic challenges due to the electron-deficient nature of the ring, but the protocols outlined herein are designed to be robust and reproducible.[7][8][9][10][11]

We will detail the synthetic methodologies for creating a focused library of 5-Chloro-2-methoxynicotinic acid derivatives, provide rigorous protocols for their characterization, and outline a strategic biological screening cascade to identify compounds with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemical space of nicotinic acid derivatives.

Part 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid Derivatives

The carboxylic acid moiety of 5-Chloro-2-methoxynicotinic acid is the primary site for derivatization. Here, we present detailed protocols for the synthesis of amide and ester derivatives, two of the most common and biologically relevant classes of compounds derived from carboxylic acids.

Amide Synthesis via Acyl Chloride Intermediate

The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and efficient method for the synthesis of amides.

Protocol 1: Synthesis of 5-Chloro-2-methoxynicotinoyl chloride

  • Materials: 5-Chloro-2-methoxynicotinic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), round-bottom flask, condenser, magnetic stirrer, rotary evaporator.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Chloro-2-methoxynicotinic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with vigorous stirring.

    • Fit the flask with a condenser and reflux the mixture for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Chloro-2-methoxynicotinoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Formation

  • Materials: 5-Chloro-2-methoxynicotinoyl chloride, desired primary or secondary amine (1.0-1.2 eq), triethylamine (TEA) or other suitable base (1.5-2.0 eq), anhydrous DCM, stirring apparatus.

  • Procedure:

    • Dissolve the desired amine and triethylamine in anhydrous DCM in a separate flask and cool the solution in an ice bath.

    • Slowly add a solution of the crude 5-Chloro-2-methoxynicotinoyl chloride in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture sequentially with water, 1N HCl (to remove excess amine and TEA), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide derivative.

Ester Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[12][13][14][15][16]

Protocol 3: Ester Formation

  • Materials: 5-Chloro-2-methoxynicotinic acid, desired primary or secondary alcohol (can be used as the solvent or in excess), concentrated sulfuric acid (catalytic amount), round-bottom flask, condenser, Dean-Stark apparatus (optional), magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve or suspend 5-Chloro-2-methoxynicotinic acid (1.0 eq) in the desired alcohol (a large excess is recommended to drive the equilibrium).[14]

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

    • Fit the flask with a condenser (and a Dean-Stark apparatus if the alcohol is not miscible with water and has a suitable boiling point) and reflux the mixture for 4-24 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a large excess of alcohol was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure ester derivative.

G start 5-Chloro-2-methoxynicotinic Acid acyl_chloride 5-Chloro-2-methoxynicotinoyl chloride start->acyl_chloride SOCl₂, DCM, Reflux ester Ester Derivative start->ester R-OH, H₂SO₄ (cat.), Reflux amide Amide Derivative acyl_chloride->amide R₁R₂NH, TEA, DCM

Caption: Synthetic workflow for amide and ester derivatives.

Part 2: Characterization of Synthesized Derivatives

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds before proceeding to biological screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons of the pyridine ring, the methoxy group protons, and the protons of the newly introduced amide or ester functionality. The chemical shifts and coupling constants will provide valuable information about the electronic environment and connectivity of the protons. For example, the protons on the pyridine ring of nicotinamide derivatives typically appear in the downfield region (7.5-9.0 ppm).[17][18][19]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide or ester (typically in the range of 160-175 ppm), the carbons of the pyridine ring, the methoxy carbon, and the carbons of the new substituent.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of these derivatives. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. For esters, common fragmentation pathways include the loss of the alkoxy group.[21][22][23][24] For amides, cleavage of the amide bond is often observed.

Table 1: Hypothetical Characterization Data for a Synthesized Amide Derivative

Compound IDStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (ESI) m/z [M+H]⁺
CMA-001 5-Chloro-N-ethyl-2-methoxynicotinamide8.5 (s, 1H), 8.1 (s, 1H), 4.0 (s, 3H), 3.4 (q, 2H), 1.2 (t, 3H)165.2, 160.1, 147.5, 140.2, 115.8, 112.3, 54.1, 35.0, 14.8215.05

Part 3: Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.

G library Compound Library of 5-Chloro-2-methoxynicotinic Acid Derivatives primary_screening Primary Screening (e.g., Kinase Inhibition Assay, Antibacterial Assay) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cytotoxicity Assay, Dose-Response) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

Caption: A strategic biological screening cascade.

Primary Screening: Identifying Initial Hits

The choice of primary assays should be guided by the known biological activities of nicotinic acid derivatives.[5][25][26] We propose a panel of two primary assays to cast a wide net for potential therapeutic applications.

Protocol 4: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Many small molecule kinase inhibitors feature a heterocyclic core. This assay will identify compounds that inhibit the activity of a specific kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in luminescence is indicative of kinase inhibition.[1]

  • Materials: Target kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, 384-well plates, multichannel pipette, plate reader with luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.

    • In a 384-well plate, add the test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add a solution containing the target kinase and its substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated to ATP and measure the luminescence by adding the Kinase-Glo® Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

  • Troubleshooting: Common pitfalls in kinase assays include compound interference (fluorescence or quenching), non-specific inhibition, and reagent impurity.[25] It is crucial to run appropriate controls and consider counter-screens.

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution)

Nicotinic acid derivatives have shown promising antibacterial activity.[26] This assay will determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, multichannel pipette, incubator, plate reader (optional).

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

    • Incubate the plate at 37°C for 16-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm.

Secondary Screening: Hit Confirmation and Characterization

Compounds that show significant activity in the primary screens ("hits") should be subjected to secondary screening to confirm their activity and assess their toxicity.

Protocol 6: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential therapeutic compound to ensure it is not toxic to healthy cells.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[27]

  • Materials: Human cell line (e.g., HEK293), cell culture medium, MTT solution, solubilization solution (e.g., DMSO), 96-well plates, multichannel pipette, incubator, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the hit compounds for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the cell viability as a percentage of the untreated control.

  • Interpretation and Pitfalls: The MTT assay can be influenced by factors that affect cellular metabolism, and some compounds can interfere with the assay chemistry.[26][28][29] It is important to be aware of these potential artifacts when interpreting the results.

Part 4: Data Analysis and Interpretation

Systematic data analysis is key to identifying promising lead compounds.

Table 2: Hypothetical Screening Data Summary

Compound IDKinase Inhibition (%) @ 10 µMAntibacterial MIC (µg/mL) vs. S. aureusCytotoxicity (IC₅₀, µM) vs. HEK293
CMA-001 85>128>100
CMA-002 121655
CME-001 9264>100
CME-002 5>12880

Interpretation:

  • CMA-001 and CME-001 show potent kinase inhibition with low cytotoxicity, making them promising candidates for further investigation as kinase inhibitors.

  • CMA-002 displays moderate antibacterial activity but also some cytotoxicity, warranting further investigation into its therapeutic window.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the synthesis, characterization, and biological screening of novel derivatives of 5-Chloro-2-methoxynicotinic acid. The protocols and strategies outlined herein are designed to be adaptable and can be tailored to specific research objectives. The challenges associated with pyridine chemistry and high-throughput screening should be carefully considered to ensure the generation of high-quality, reproducible data.[30][31][32][33][34] The nicotinic acid scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to its exploration is paramount for the discovery of new medicines.

References

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). Mini Reviews in Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (2012). Particle and Fibre Toxicology. [Link]

  • The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. (2021). Springer Nature Experiments. [Link]

  • Gaining confidence in high-throughput screening. (2012). PNAS. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. (n.d.). Scientific Reports. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). Journal of Research in Chemistry. [Link]

  • Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B). (n.d.). ResearchGate. [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:.... (n.d.). ResearchGate. [Link]

  • 2 approaches to new pyridines. (2022). ACS Publications. [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays. (2012). ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). PMC. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2009). Organic Letters. [Link]

  • Nicotinamide. (n.d.). PubChem. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]

  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. (1998). ResearchGate. [Link]

  • Nicotinamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2011). PMC. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018). NIH. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fischer esterification reaction. (n.d.). BYJU'S. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. [Link]

  • Fragmentation and mass spectra of Esters. (2013). Chemistry!!! Not Mystery. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

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Guide to the Storage, Stability, and Handling of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 5-Chloro-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry and drug development. The integrity and purity of this reagent are paramount for the reliability and reproducibility of experimental outcomes. This document provides a comprehensive guide to the optimal storage conditions, safe handling procedures, and the intrinsic stability profile of 5-Chloro-2-methoxynicotinic acid. It outlines detailed protocols for conducting forced degradation studies to identify potential degradation pathways and to develop a robust, stability-indicating analytical method. These guidelines are designed to ensure the long-term viability of the compound and to uphold the validity of research and development activities.

Physicochemical Properties and Material Identification

A foundational understanding of the physicochemical properties of 5-Chloro-2-methoxynicotinic acid is essential for its proper handling and for the design of relevant analytical methodologies.

PropertyValueSource(s)
CAS Number 54916-65-3[1][2][3]
Molecular Formula C₇H₆ClNO₃[2][3]
Molecular Weight 187.58 g/mol [2][3]
Melting Point 153 - 155 °C (lit.)
Appearance Solid[4]
Chemical Name 5-Chloro-2-methoxypyridine-3-carboxylic acid[1][4]

Recommended Storage and Handling Protocols

The stability of 5-Chloro-2-methoxynicotinic acid is directly influenced by its storage environment. Due to its known sensitivities, adherence to strict storage and handling protocols is critical to prevent degradation. The compound is hygroscopic and sensitive to both air and light.

2.1. Long-Term Storage Protocol

  • Atmosphere: The material should be stored under an inert gas atmosphere, such as argon or nitrogen, to mitigate the risk of oxidative degradation. This is particularly crucial after the container has been opened for the first time.

  • Temperature: For long-term storage, a cool and dry place is recommended[4]. While some suppliers state it is stable at room temperature, the most conservative and safest approach is to store it in a refrigerator (2-8 °C).

  • Container: Always keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic. The use of containers with high-integrity seals is advised.

  • Light: Protect from direct sunlight and strong artificial light, as the compound is light-sensitive[5]. Store in an amber vial or in a light-blocking outer container.

Table of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8 °CMinimizes thermal degradation and preserves long-term stability.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation due to air sensitivity.
Light Protect from Light (Amber Vial)Avoids photolytic degradation.
Humidity Dry (Tightly Sealed Container)Prevents moisture uptake due to hygroscopic nature.

2.2. Safe Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat[5][6][7].

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[5][6][8].

  • Dispensing: When weighing and dispensing the material, do so in a controlled environment to minimize exposure to atmospheric air and humidity. If possible, use a glove box.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis, as these can induce chemical degradation[6][7].

Intrinsic Stability and Forced Degradation Analysis

While 5-Chloro-2-methoxynicotinic acid is chemically stable under recommended storage conditions, its stability under various stress factors is not fully elucidated in public literature[7]. Forced degradation (stress testing) is an essential process in drug development that provides insight into the intrinsic stability of a compound[9][10]. These studies are designed to deliberately degrade the sample under conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis[9][11].

The primary objectives of performing forced degradation studies on 5-Chloro-2-methoxynicotinic acid are:

  • To identify likely degradation products and establish degradation pathways[10].

  • To demonstrate the specificity and validate a stability-indicating analytical method, ensuring the method can accurately measure the active ingredient without interference from any degradants[10].

  • To inform the development of a stable formulation and determine appropriate packaging and storage conditions[9].

The following workflow illustrates the process of conducting a forced degradation study and developing a corresponding stability-indicating method.

FDS_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Method Development cluster_characterization Phase 4: Characterization A Prepare Stock Solution of 5-Chloro-2-methoxynicotinic acid (e.g., 1 mg/mL in Diluent) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose Aliquots D Oxidation (e.g., 3% H2O2, RT) A->D Expose Aliquots E Thermal (Solid State, 80°C) A->E Expose Aliquots F Photolytic (ICH Q1B Conditions) A->F Expose Aliquots G Control Sample (Unstressed) A->G Expose Aliquots H Analyze All Samples by Proposed Analytical Method (e.g., HPLC-UV) B->H C->H D->H E->H F->H G->H I Evaluate Specificity: Separate Parent Peak from Degradants? H->I J Method is Stability-Indicating I->J Yes K Optimize Method (Mobile Phase, Gradient, etc.) I->K No L Peak Purity Analysis (e.g., PDA Detector) J->L K->H M Identify Degradants (e.g., LC-MS/MS) L->M N Elucidate Degradation Pathways M->N Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_oxidation Oxidative Degradation Parent 5-Chloro-2-methoxynicotinic acid D1 5-Chloro-2-hydroxynicotinic acid (Demethylation) Parent->D1 Acid/Base Hydrolysis D2 5-Chloro-2-methoxypyridine (Decarboxylation) Parent->D2 Heat D3 N-oxide derivative Parent->D3 H₂O₂

Caption: Proposed Degradation Pathways for 5-Chloro-2-methoxynicotinic acid.

Conclusion

The chemical integrity of 5-Chloro-2-methoxynicotinic acid is contingent upon strict adherence to proper storage and handling protocols. This guide specifies the necessary conditions—storage under an inert, dry, cool, and dark environment—to ensure its long-term stability. Furthermore, the application of forced degradation studies is a critical, proactive measure for any researcher using this compound in a development pipeline. The protocols detailed herein provide a robust framework for understanding the compound's intrinsic stability, identifying potential degradants, and developing validated, stability-indicating analytical methods. Implementing these practices is fundamental to guaranteeing the quality and reliability of scientific data.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • ChemScene. (2025).
  • AK Scientific, Inc. (2026). 5-Chloro-2-ethoxynicotinic acid.
  • ChemicalBook. (2025). 5-CHLORO-2-METHOXYNICOTINIC ACID.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • ChemScene. (2025).
  • BioProcess International. (n.d.).
  • MedCrave. (2016).
  • Pharmaguideline. (n.d.).
  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid.
  • National Institutes of Health (NIH). (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methoxynicotinic acid.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)

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Application Notes and Protocols for the Amidation of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-methoxynicotinic Acid Amides

5-Chloro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. The pyridine core is a common motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers a versatile scaffold for the synthesis of novel chemical entities. The formation of an amide bond from the carboxylic acid functionality is a critical transformation, enabling the exploration of structure-activity relationships (SAR) by coupling it with a diverse range of primary and secondary amines. The resulting amides are key intermediates in the synthesis of various therapeutic agents, including anticoagulants and other targeted therapies.

This guide provides a detailed overview of the reaction conditions for the amidation of 5-Chloro-2-methoxynicotinic acid, grounded in established principles of amide bond formation. We will delve into the mechanistic rationale behind the selection of coupling reagents and reaction parameters, offering field-proven protocols for researchers and drug development professionals.

Mechanistic Considerations in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile. Modern synthetic chemistry offers a plethora of "coupling reagents" designed for this purpose, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

The Role of Coupling Reagents and Additives

The fundamental principle behind most coupling reagents is the in situ generation of a highly reactive ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

  • Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be prone to racemization if the carboxylic acid has a stereocenter and can also undergo intramolecular rearrangement to a less reactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives rapidly trap the O-acylisourea to form an active ester (OBt or OAt ester), which is more stable to racemization and highly reactive towards amines.[1][2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate carboxylic acids by forming an acyloxyphosphonium salt. This, in turn, reacts with the HOBt moiety within the reagent's structure or added externally to generate the reactive OBt ester. Phosphonium salts are known for their high reactivity and are particularly effective for sterically hindered substrates.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and widely used coupling reagents.[3] They react with the carboxylate (formed in the presence of a base) to generate the corresponding OBt or OAt active esters. HATU is generally considered more reactive than HBTU due to the electronic properties of the 7-azabenzotriazole core, leading to faster reaction times and often higher yields, especially in challenging cases.[3][4]

The choice of coupling reagent is often dictated by the specific substrates, the need to suppress racemization, and the desired reaction conditions. For a substrate like 5-Chloro-2-methoxynicotinic acid, both carbodiimide and aminium/uronium-based methods are expected to be effective.

The Crucial Role of the Base

A non-nucleophilic organic base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in these reactions. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate is the active nucleophile that attacks the coupling reagent to initiate the activation process. An excess of the base is often used to also neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of 5-Chloro-2-methoxynicotinic acid with a representative primary amine. These protocols are intended as a starting point and may require optimization for different amine substrates or scales.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol utilizes the widely accessible and cost-effective carbodiimide coupling reagent EDC in conjunction with HOBt to ensure efficient and low-racemization coupling.

Diagram of the EDC/HOBt Amidation Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 5-Chloro-2-methoxynicotinic acid and amine in DMF Cool Cool to 0°C Start->Cool 1 Add_Reagents Add HOBt, EDC, and DIPEA Cool->Add_Reagents 2 React Stir at room temperature Add_Reagents->React 3 Quench Quench with water React->Quench 4 Extract Extract with Ethyl Acetate Quench->Extract 5 Wash Wash organic layer (brine) Extract->Wash 6 Dry Dry over Na2SO4 Wash->Dry 7 Concentrate Concentrate in vacuo Dry->Concentrate 8 Purify Purify by column chromatography Concentrate->Purify 9 Product Obtain pure amide Purify->Product 10

Caption: Workflow for EDC/HOBt mediated amidation.

Materials:

  • 5-Chloro-2-methoxynicotinic acid

  • Primary or secondary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2-methoxynicotinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Sequentially add HOBt (1.2 eq), EDC-HCl (1.2 eq), and DIPEA (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU-Mediated Amidation

This protocol employs the highly efficient aminium salt coupling reagent HATU, which is often preferred for more challenging substrates or when faster reaction times are desired.

Diagram of the HATU Amidation Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 5-Chloro-2-methoxynicotinic acid in DMF Add_Reagents Add HATU and DIPEA Start->Add_Reagents 1 Preactivate Stir for 5-10 minutes (pre-activation) Add_Reagents->Preactivate 2 Add_Amine Add amine Preactivate->Add_Amine 3 React Stir at room temperature Add_Amine->React 4 Quench Quench with water React->Quench 5 Extract Extract with Ethyl Acetate Quench->Extract 6 Wash Wash organic layer (brine) Extract->Wash 7 Dry Dry over Na2SO4 Wash->Dry 8 Concentrate Concentrate in vacuo Dry->Concentrate 9 Purify Purify by column chromatography Concentrate->Purify 10 Product Obtain pure amide

Caption: Workflow for HATU mediated amidation.

Materials:

  • 5-Chloro-2-methoxynicotinic acid

  • Primary or secondary amine (e.g., aniline)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Chloro-2-methoxynicotinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) followed by DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final amide product.

Data Summary and Comparison

The choice between these protocols can be guided by factors such as cost, reagent availability, and the reactivity of the specific amine being used. The following table provides a general comparison.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC-HCl / HOBtHATU
Equivalents (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 31 : 1.1 : 1.2 : 3
Solvent DMFDMF or DCM
Reaction Time 12-24 hours1-4 hours
Temperature 0°C to Room TemperatureRoom Temperature
Relative Cost LowerHigher
Efficiency Good to ExcellentExcellent, especially for hindered substrates

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Moisture can hydrolyze the active intermediates and reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Base: DIPEA is generally preferred over triethylamine as it is more sterically hindered and less likely to cause side reactions.

  • Workup: The aqueous workup is crucial for removing the water-soluble byproducts of the coupling reagents (e.g., dicyclohexylurea if DCC were used, or the urea byproduct from EDC) and excess base.

  • Purification: While the workup removes many impurities, column chromatography is typically necessary to obtain a highly pure product. The choice of eluent system will depend on the polarity of the resulting amide.

Conclusion

The amidation of 5-Chloro-2-methoxynicotinic acid is a readily achievable transformation using standard modern coupling techniques. Both EDC/HOBt and HATU-mediated protocols offer robust and high-yielding pathways to the desired amide products. The selection of a specific protocol can be tailored based on the scale of the reaction, the nature of the amine substrate, and economic considerations. The methodologies outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide range of 5-Chloro-2-methoxynicotinamide derivatives for applications in drug discovery and development.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Gao, F., et al. (2019). Synthesis and characterization of a novel 18F-labeled 2,5-diarylnicotinamide derivative targeting orexin 2 receptor. ACS Omega, 4(23), 20296–20303. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium-type coupling reagents. Chemistry - A European Journal, 15(37), 9394–9403. [Link]

  • Pinto, D. J., et al. (2007). Discovery of Apixaban (BMS-562247), an Orally Active and Highly Potent Factor Xa Inhibitor. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Final Hydrolysis Step

Q: I am experiencing a low yield during the final hydrolysis of methyl 5-chloro-2-methoxynicotinate to 5-Chloro-2-methoxynicotinic acid. What are the likely causes and how can I improve the yield?

A: Low yields in the saponification of methyl 5-chloro-2-methoxynicotinate are a common issue. The primary causes are typically incomplete hydrolysis or degradation of the product. Here’s a systematic approach to troubleshooting this critical step.

Underlying Causes and Solutions:

  • Incomplete Hydrolysis: The ester may not be fully consumed, leading to a mixture of starting material and product.

    • Solution 1: Extend Reaction Time and Monitor Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester. Extend the reflux time until the starting material is no longer detectable.[1][2]

    • Solution 2: Optimize Base Stoichiometry: Ensure a sufficient molar excess of the base (e.g., potassium hydroxide or sodium hydroxide) is used. A common ratio is approximately 2.2 equivalents of base to 1 equivalent of the ester.[3]

    • Solution 3: Increase Temperature: If the reaction is sluggish at the reflux temperature of the solvent system, a higher boiling solvent might be necessary, provided the starting materials and product are stable at elevated temperatures.

  • Product Degradation: The desired carboxylic acid, once formed, might be susceptible to degradation under harsh basic conditions or during workup.

    • Solution 1: Careful Temperature Control: Avoid excessively high temperatures or prolonged heating after the reaction has reached completion.[2]

    • Solution 2: Meticulous pH Adjustment during Acidification: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring while monitoring the pH. Localized areas of high acidity can sometimes lead to side reactions or decomposition. The final pH should be acidic enough to ensure complete precipitation of the carboxylic acid.

  • Purification Losses: Significant amounts of product can be lost during the isolation and purification steps.

    • Solution 1: Optimize Crystallization/Precipitation Solvent: The choice of solvent for precipitation and washing is crucial. The solvent should readily dissolve impurities while minimizing the solubility of the desired product.

    • Solution 2: Careful Filtration and Washing: Ensure the precipitated product is thoroughly washed to remove inorganic salts, but avoid excessive washing which can lead to product loss.

Experimental Protocol: Alkaline Hydrolysis of Methyl 5-chloro-2-methoxynicotinate

This protocol provides a general procedure for the saponification of the methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-chloro-2-methoxynicotinate in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Base: Add a solution of potassium hydroxide or sodium hydroxide (approximately 2.2 molar equivalents) in water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, filter the reaction mixture to remove any insoluble impurities.

    • Slowly add a mineral acid (e.g., hydrochloric acid) with stirring to adjust the pH to approximately 1-2, leading to the precipitation of the carboxylic acid.[4]

    • Collect the precipitated solid by filtration.

  • Purification:

    • Wash the filter cake with cold water to remove any remaining salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[4][5]

Issue 2: Poor Selectivity and Low Yield in the Chlorination of 2-Methoxynicotinic Acid

Q: I am attempting to synthesize 5-Chloro-2-methoxynicotinic acid by direct chlorination of 2-methoxynicotinic acid, but I am observing a low yield and the formation of multiple chlorinated species. How can I improve the regioselectivity for the 5-position?

A: Direct chlorination of the pyridine ring can be challenging due to the ring's electron-deficient nature and the potential for multiple substitution products. Achieving high regioselectivity for the 5-position requires careful selection of the chlorinating agent and precise control of reaction conditions.

Key Factors for Selective Chlorination:

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination are highly dependent on the reagent used.

    • Recommended Agent: Alkali Metal Hypochlorite: A patented method suggests the use of an alkali metal hypochlorite, such as sodium hypochlorite (commercially available as bleach), in an aqueous solvent system. This method is reported to provide high yield and selectivity for the 5-position.[6][7]

    • Avoid Harsh Chlorinating Agents: Stronger, less selective chlorinating agents like chlorine gas or sulfuryl chloride may lead to over-chlorination or reaction at other positions on the pyridine ring.

  • Reaction Temperature: Temperature control is critical to prevent side reactions and decomposition.

    • Optimal Temperature Range: The reaction with alkali metal hypochlorite is typically carried out at a temperature between 10°C and 30°C.[6] Exceeding this range can lead to a decrease in selectivity and yield.

  • Homogeneous Reaction Mixture: Ensuring the reactants are well-dissolved is important for a clean reaction.

    • Aqueous Solvent System: The use of a homogeneous aqueous solvent system is recommended to facilitate a smooth reaction.[6][7]

Experimental Protocol: Selective Chlorination of 2-Methoxynicotinic Acid

This protocol is based on the principles outlined in the patent literature for selective chlorination.

  • Reaction Setup: In a reaction vessel, dissolve 2-methoxynicotinic acid in a dilute aqueous solution of an alkali metal hydroxide to form the corresponding salt, which is more soluble.

  • Addition of Chlorinating Agent: Cool the solution to between 10°C and 30°C. Slowly add a solution of an alkali metal hypochlorite (e.g., a commercially available sodium hypochlorite solution) to the reaction mixture with efficient stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the point of completion.

  • Product Isolation:

    • Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-Chloro-2-methoxynicotinic acid.

    • The product can be recovered by filtration.

  • Purification:

    • The filtered product can be washed with cold water and then purified, if necessary, by trituration with a solvent like hexane or by recrystallization.[6]

Issue 3: Difficulties with Methylation of 5-Chloro-2-hydroxynicotinic Acid

Q: I am trying to synthesize 5-Chloro-2-methoxynicotinic acid by methylating 5-Chloro-2-hydroxynicotinic acid, but the reaction is incomplete and I observe the formation of byproducts. What are the best practices for this methylation?

A: The methylation of a hydroxypyridine can be complicated by the tautomeric equilibrium between the hydroxy and pyridone forms, as well as the potential for N-methylation versus O-methylation.

Strategies for Efficient O-Methylation:

  • Choice of Methylating Agent and Base: The selection of the methylating agent and base is crucial for directing the reaction towards O-methylation.

    • Common Methylating Agents: Dimethyl sulfate and methyl iodide are commonly used.

    • Base Selection: The choice of base can influence the site of methylation. A strong base that deprotonates the hydroxyl group is necessary.

  • Protecting the Carboxylic Acid: The carboxylic acid group is acidic and can interfere with the methylation reaction. It is often advantageous to protect it as an ester before methylation.

    • Esterification Prior to Methylation: A common strategy is to first convert the carboxylic acid to a methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[8] The resulting methyl 5-chloro-2-hydroxynicotinate can then be methylated at the hydroxyl group.

  • Anhydrous Conditions: Water can compete with the hydroxyl group for the methylating agent and can also lead to hydrolysis of the ester if one is present. Therefore, anhydrous conditions are generally preferred.[2]

Visualizing the Synthetic Pathways

To better understand the potential synthetic routes and their key transformations, the following diagrams illustrate the discussed pathways.

SynthesisPathways cluster_0 Route 1: Chlorination cluster_1 Route 2: Hydrolysis cluster_2 Route 3: Methylation 2-Methoxynicotinic Acid 2-Methoxynicotinic Acid 5-Chloro-2-methoxynicotinic Acid_R1 5-Chloro-2-methoxynicotinic Acid 2-Methoxynicotinic Acid->5-Chloro-2-methoxynicotinic Acid_R1 Alkali Metal Hypochlorite Methyl 5-chloro-2-methoxynicotinate Methyl 5-chloro-2-methoxynicotinate 5-Chloro-2-methoxynicotinic Acid_R2 5-Chloro-2-methoxynicotinic Acid Methyl 5-chloro-2-methoxynicotinate->5-Chloro-2-methoxynicotinic Acid_R2 Base (e.g., KOH), then Acid 5-Chloro-2-hydroxynicotinic Acid 5-Chloro-2-hydroxynicotinic Acid Methyl 5-chloro-2-hydroxynicotinate Methyl 5-chloro-2-hydroxynicotinate 5-Chloro-2-hydroxynicotinic Acid->Methyl 5-chloro-2-hydroxynicotinate Esterification (MeOH, H+) Methyl 5-chloro-2-methoxynicotinate_R3 Methyl 5-chloro-2-methoxynicotinate Methyl 5-chloro-2-hydroxynicotinate->Methyl 5-chloro-2-methoxynicotinate_R3 Methylation 5-Chloro-2-methoxynicotinic Acid_R3 5-Chloro-2-methoxynicotinic Acid Methyl 5-chloro-2-methoxynicotinate_R3->5-Chloro-2-methoxynicotinic Acid_R3 Hydrolysis

Caption: Overview of synthetic routes to 5-Chloro-2-methoxynicotinic acid.

Troubleshooting Logic Flow

When faced with a low yield, a systematic approach to identifying the root cause is essential. The following flowchart outlines a logical troubleshooting process.

TroubleshootingFlow Start Low Yield of 5-Chloro-2-methoxynicotinic Acid CheckReactionCompletion Is the reaction complete? Start->CheckReactionCompletion IncompleteReaction Incomplete Reaction CheckReactionCompletion->IncompleteReaction No AnalyzeByproducts Are there significant byproducts? CheckReactionCompletion->AnalyzeByproducts Yes ExtendRxnTime Extend reaction time IncompleteReaction->ExtendRxnTime IncreaseTemp Increase temperature (if stable) IncompleteReaction->IncreaseTemp CheckStoichiometry Check reagent stoichiometry IncompleteReaction->CheckStoichiometry Success Yield Improved ExtendRxnTime->Success IncreaseTemp->Success CheckStoichiometry->Success SideReactions Side Reactions AnalyzeByproducts->SideReactions Yes PurificationLosses Significant Purification Losses AnalyzeByproducts->PurificationLosses No OptimizeConditions Optimize reaction conditions (temp, solvent, reagents) SideReactions->OptimizeConditions OptimizeConditions->Success OptimizePurification Optimize purification method (recrystallization solvent, washing) PurificationLosses->OptimizePurification Yes PurificationLosses->Success No OptimizePurification->Success

Caption: A logical flowchart for troubleshooting low reaction yields.

Summary of Key Reaction Parameters

For ease of reference, the following table summarizes the key parameters for the discussed synthetic steps.

Synthetic StepKey ReagentsSolvent SystemTemperatureCritical Considerations
Hydrolysis of Methyl Ester Methyl 5-chloro-2-methoxynicotinate, KOH or NaOHMethanol/WaterRefluxEnsure complete consumption of starting material; careful pH adjustment during workup.
Chlorination 2-Methoxynicotinic Acid, Alkali Metal HypochloriteAqueous10-30°CPrecise temperature control is crucial for selectivity; ensure a homogeneous solution.[6]
Esterification 5-Chloro-2-hydroxynicotinic Acid, MethanolMethanolRefluxUse of an acid catalyst (e.g., H₂SO₄) is required.
O-Methylation Methyl 5-chloro-2-hydroxynicotinate, Methylating Agent (e.g., DMS)Anhydrous polar aprotic (e.g., DMF, Acetone)VariesAnhydrous conditions are important; choice of base is critical.

References

  • BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Google Patents. (n.d.). EP0289180A2 - Method of chlorination.
  • Google Patents. (n.d.). DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination....
  • BenchChem. (n.d.). Application Notes and Protocols: Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate.
  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

Sources

Technical Support Center: Chlorination of 2-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of the desired 2-methoxynicotinoyl chloride, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem 1: Low Yield of 2-Methoxynicotinoyl Chloride and Presence of Unreacted Starting Material

Q: I am consistently observing a low yield of my desired acyl chloride, and my crude NMR shows a significant amount of unreacted 2-methoxynicotinic acid. What are the likely causes and how can I improve the conversion?

A: This is a common issue that can often be traced back to several factors related to the reagents and reaction conditions. Let's break down the potential culprits and solutions.

Root Cause Analysis:

  • Insufficient or Decomposed Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common reagent for this transformation. It is highly reactive and susceptible to hydrolysis by atmospheric moisture.[1][2][3][4] If your bottle of SOCl₂ has been opened multiple times or stored improperly, it may have partially decomposed to sulfur dioxide and hydrochloric acid, reducing its efficacy.

  • Reaction Temperature and Time: The conversion of a carboxylic acid to an acyl chloride with SOCl₂ typically requires heating.[5][6][7] If the reaction temperature is too low or the reaction time is too short, the activation energy for the reaction may not be overcome, leading to incomplete conversion.

  • Solvent Choice and Purity: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting material. More importantly, the solvent must be anhydrous. The presence of water will consume the thionyl chloride and hydrolyze the product back to the starting carboxylic acid.[1][2][3]

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Use a fresh, sealed bottle of thionyl chloride or distill the thionyl chloride before use.

    • Ensure all other solvents (e.g., dichloromethane, toluene, chloroform) are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. A common starting point is refluxing in a suitable solvent like dichloromethane (DCM) or toluene. Monitor the reaction progress by TLC or a small aliquot quenched and analyzed by ¹H NMR.

    • Time: Extend the reaction time. Some reactions may require several hours at reflux to go to completion.[5][7]

    • Stoichiometry: While a slight excess of thionyl chloride is often used, a large excess can sometimes lead to side reactions. Start with 1.5-2.0 equivalents and adjust as needed based on reaction monitoring.

  • Catalyst Addition (Optional):

    • In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent. However, be aware that this can also introduce other potential side reactions.

Problem 2: Formation of a Dark-Colored, Intractable Residue

Q: My reaction mixture turns dark brown or black upon heating, and after workup, I am left with a significant amount of an insoluble, tar-like material. What is causing this decomposition?

A: The formation of dark, polymeric material is indicative of decomposition pathways, which can be triggered by excessive heat or the presence of certain impurities.

Root Cause Analysis:

  • Thermal Instability and Decarboxylation: Nicotinic acid derivatives can be susceptible to decarboxylation at elevated temperatures, especially in the presence of acid.[8][9][10] This can lead to the formation of 2-methoxypyridine, which can then undergo further reactions and polymerization under the harsh reaction conditions. Industrial processes for nicotinic acid production often involve decarboxylation at high temperatures.[11]

  • Pyridine Ring Reactivity: The pyridine ring itself, particularly when activated by the methoxy group, can be susceptible to side reactions. The nitrogen atom can be quaternized, and the ring can be attacked under strongly acidic conditions.

  • Side Reactions with Thionyl Chloride: Thionyl chloride can react with other functional groups or even the pyridine ring itself, especially at high temperatures. There are reports of methyl groups on heteroaromatic rings undergoing chlorination with hot thionyl chloride.[12]

Troubleshooting Protocol:

  • Temperature Control:

    • Carefully control the reaction temperature. Use an oil bath with a temperature controller rather than a heating mantle to avoid localized overheating.

    • Consider running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

  • Gradual Addition of Reagents:

    • Add the thionyl chloride dropwise to a solution of the 2-methoxynicotinic acid at a lower temperature (e.g., 0 °C) before gradually heating to reflux. This can help to control the initial exotherm and minimize decomposition.

Problem 3: Presence of an Unexpected Chlorine-Containing Impurity

Q: My mass spectrometry analysis of the crude product shows a peak corresponding to a dichlorinated species. Where could this second chlorine atom be coming from?

A: The introduction of a second chlorine atom onto the pyridine ring is a known side reaction in the chlorination of pyridine derivatives, especially under forcing conditions.

Root Cause Analysis:

  • Electrophilic Chlorination of the Pyridine Ring: The reaction of thionyl chloride with the carboxylic acid generates HCl as a byproduct.[13][14][15] In the presence of an oxidizing agent (which can sometimes be impurities or arise from decomposition), elemental chlorine can be formed. The pyridine ring, even with an electron-donating methoxy group, is generally deactivated towards electrophilic substitution. However, under harsh conditions, chlorination can occur.

  • Reaction with Pyridine N-oxide Intermediate: It is possible for the pyridine nitrogen to be oxidized to the N-oxide under certain conditions. Pyridine N-oxides are known to undergo regioselective chlorination.[16][17][18] The N-oxide can activate the pyridine ring for electrophilic attack.

Troubleshooting Protocol:

  • Milder Chlorinating Agents:

    • If ring chlorination is a persistent issue, consider using a milder chlorinating agent such as oxalyl chloride. Oxalyl chloride often provides cleaner reactions with fewer side products.[19]

    • Phosgene or its safer alternatives can also be used but require specialized handling procedures.[20]

  • Control of Reaction Conditions:

    • Avoid excessively high temperatures and prolonged reaction times, which can favor ring chlorination.

    • Ensure the reaction is protected from light, which can sometimes promote radical chlorination pathways.

  • Purification:

    • If a small amount of the dichlorinated impurity is formed, it can often be separated from the desired product by column chromatography or recrystallization.

Problem 4: Product Hydrolyzes Back to Starting Material During Workup or Storage

Q: I successfully formed the acyl chloride, but it seems to be converting back to the carboxylic acid during the aqueous workup or even upon standing. How can I prevent this?

A: Acyl chlorides are highly reactive compounds and are readily hydrolyzed by water.[1][2][3][4] This is a fundamental reactivity pattern for this functional group.

Root Cause Analysis:

  • Reactivity of Acyl Chlorides: The carbonyl carbon of an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. This makes it very susceptible to nucleophilic attack by water.[3]

  • Incomplete Removal of Water: If the organic layer is not thoroughly dried after an aqueous workup, residual water can cause hydrolysis upon storage.

  • Atmospheric Moisture: Acyl chlorides can react with moisture in the air. Storing the product in a container that is not properly sealed can lead to decomposition over time.

Troubleshooting and Handling Protocol:

  • Anhydrous Workup:

    • If possible, avoid an aqueous workup altogether. After removing the excess thionyl chloride in vacuo, the crude acyl chloride can often be used directly in the next step without purification.[5]

  • Careful Aqueous Workup (if necessary):

    • If a wash is required to remove impurities, perform it quickly with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Immediately separate the layers and thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Proper Storage:

    • Store the isolated acyl chloride under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

    • For long-term storage, consider storing it in a desiccator or a freezer to minimize decomposition.

Experimental Workflow & Data

General Procedure for the Chlorination of 2-Methoxynicotinic Acid

A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-methoxynicotinic acid (1.0 eq). Anhydrous dichloromethane (DCM) is added, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at 0 °C. The reaction mixture is then heated to reflux and stirred for 3 hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield the crude 2-methoxynicotinoyl chloride.

ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂) or Oxalyl ChlorideSOCl₂ is cost-effective and its byproducts are gaseous.[14] Oxalyl chloride is milder and can reduce side reactions.[19]
Solvent Anhydrous Dichloromethane (DCM), Toluene, or ChloroformMust be inert and anhydrous to prevent hydrolysis of the product and reagent.[3][4]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed to completion.
Reaction Time 2-6 hours (monitor by TLC)Ensures complete conversion of the starting material.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Visualizing the Reaction and Side Reactions

Chlorination_Reaction

Troubleshooting Flowchart

Troubleshooting_Flowchart

References

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  • CDC Stacks. (n.d.). Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

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  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

  • Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
  • PubChem. (n.d.). 2-Chloro-6-methoxyisonicotinoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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  • Google Patents. (n.d.). Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.

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how to remove unreacted starting material from 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted starting material from crude 5-Chloro-2-methoxynicotinic acid. Our focus is on providing scientifically grounded, field-proven methodologies to ensure the high purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most likely unreacted starting material in my crude product?

A1: The identity of the unreacted starting material is entirely dependent on your synthetic route. One of the most common laboratory-scale syntheses involves the chlorination of 2-methoxynicotinic acid.[1][2][3]

In this scenario, the primary impurity to remove is the starting material itself: 2-methoxynicotinic acid .

Understanding the key differences in the physical properties of your desired product and the starting material is the first step in designing an effective purification strategy.

Table 1: Comparison of Physical Properties

Property5-Chloro-2-methoxynicotinic Acid (Product)2-methoxynicotinic acid (Starting Material)Rationale for Separation
Structure ClC₁=CC(C(O)=O)=C(OC)N=C1C1=CC(=CN=C1OC)C(=O)OThe key difference is the acidic proton of the carboxylic acid group present in both molecules. This allows for manipulation of water solubility based on pH.
Molecular Weight 187.58 g/mol [4]153.14 g/mol While different, this is not easily exploited by simple purification methods.
Acidity (pKa) Expected to be a moderately strong organic acid.A moderately strong organic acid.Both compounds are acidic due to the carboxylic acid group. This shared property is the key to purification via acid-base extraction.[5][6][7]
Solubility Soluble in many organic solvents (e.g., Chloroform, Ethyl Acetate).[3] Insoluble in neutral or acidic water.Similar solubility profile to the product. Insoluble in neutral or acidic water.The crucial feature for both is their conversion to a water-soluble salt (carboxylate) in a basic aqueous solution.[6][8]
Q2: My initial analysis (TLC/NMR) shows a significant amount of starting material. What is the simplest and most effective first purification step?

A2: The most robust and straightforward method for separating a carboxylic acid product from a neutral or less-acidic impurity is Acid-Base Extraction .[5][6][9] This technique leverages the acidic nature of the carboxyl group on your 5-Chloro-2-methoxynicotinic acid. By treating the crude mixture with a mild aqueous base, you can selectively convert the acidic product into its water-soluble salt, leaving non-acidic impurities behind in the organic layer.

The Underlying Principle: The carboxylic acid group is deprotonated by a base (like sodium bicarbonate) to form a sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral starting material remains in the organic layer.[8][9] After separating the layers, the aqueous layer is re-acidified, which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the water.[6]

Workflow: Purification via Acid-Base Extraction

This diagram illustrates the decision-making and separation process for purifying your product.

G cluster_start Initial State cluster_extraction Extraction Step cluster_separation Phase Separation cluster_precipitation Product Isolation cluster_final Final Steps start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel 1. Add aq. NaHCO₃ Solution 2. Shake & Vent Funnel 3. Allow Layers to Separate start->sep_funnel Dissolve crude mix organic_layer Organic Layer: Contains Neutral Impurities (discard) sep_funnel->organic_layer Top Layer (if solvent is less dense than water) aqueous_layer Aqueous Layer: Contains Sodium 5-chloro-2- methoxynicotinate (Product Salt) sep_funnel->aqueous_layer Bottom Layer acidify 1. Cool Aqueous Layer in Ice Bath 2. Slowly Add 6M HCl until pH ~2 aqueous_layer->acidify Collect & Process precipitate Pure 5-Chloro-2-methoxynicotinic Acid Precipitates acidify->precipitate filtration Filter Solid precipitate->filtration drying Wash with Cold Water & Dry filtration->drying final_product Pure Product drying->final_product

Caption: Workflow for purifying carboxylic acids using acid-base extraction.

Q3: Can you provide a detailed, step-by-step protocol for the acid-base extraction of 5-Chloro-2-methoxynicotinic acid?

A3: Absolutely. This protocol assumes you have a crude solid containing your desired product and neutral organic impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., ~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (~20-30 mL) in a separatory funnel. Ensure all solids are completely dissolved.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the separatory funnel.[10]

    • Expert Tip: Use sodium bicarbonate rather than a strong base like sodium hydroxide to prevent potential hydrolysis of other functional groups, if present.

  • Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointing away from you) to release the pressure from CO₂ gas that is generated.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-5 one or two more times with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted from the organic layer.[10] Combine all aqueous extracts into the same flask.

    • Self-Validation: You can check the pH of the final aqueous extract; it should be basic. You can also spot the organic layer on a TLC plate against the starting material and crude mixture to confirm the absence of the product.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. This reduces the solubility of the product upon precipitation.

  • Precipitation: Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise to the cooled aqueous solution. Continue adding acid until the solution is acidic (test with pH paper, target pH ≈ 2) and a precipitate is no longer forming.[10] Your pure product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Allow the solid to dry completely in a desiccator or a vacuum oven.

  • Purity Confirmation: Confirm the purity of the final product via melting point analysis, TLC, or NMR spectroscopy. The reported melting point for 5-Chloro-2-methoxynicotinic acid is in the range of 139-141 °C or 149-150 °C depending on the source.[3]

Q4: The extraction improved purity, but some impurities remain. What is the next step?

A4: If acid-base extraction is insufficient, recrystallization is the next logical and powerful purification technique for solids.[11] This method separates compounds based on differences in their solubility in a specific solvent at different temperatures.

The Principle of Recrystallization: The ideal recrystallization solvent will dissolve your crude product completely at high temperatures but will dissolve it very poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after cooling).

Q5: How do I select the best solvent for recrystallizing 5-Chloro-2-methoxynicotinic acid?

A5: Solvent selection is an empirical process. You should test a range of solvents with small amounts of your crude material. Aromatic carboxylic acids are often amenable to recrystallization from water or alcohol/water mixtures.[7][12]

Solvent Screening Protocol:

  • Place a small amount of your crude solid (20-30 mg) into a test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely at this temperature.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

Table 2: Potential Solvents for Screening

Solvent SystemRationale
Water The polarity of the carboxylic acid may allow for sufficient solubility in hot water.[12][13]
Ethanol/Water A common mixture for tuning solvent polarity. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.
Isopropanol A slightly less polar alcohol that can be effective.
Toluene An aromatic solvent that can be effective for crystallizing aromatic compounds.[14]
Acetic Acid Sometimes used for substituted aromatic acids, but can be difficult to remove completely.
Q6: What if both extraction and recrystallization fail to provide the desired purity?

A6: For challenging separations where impurities have very similar properties to the product, column chromatography is the most powerful purification technique. For carboxylic acids, which can streak on standard silica gel, it is often necessary to modify the mobile phase.

Key Consideration for Chromatography: To prevent streaking on the silica gel column, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[10] This keeps the carboxylic acid fully protonated, ensuring it moves as a single, well-defined band down the column.

References

  • Acid–base extraction . In Wikipedia. Retrieved January 8, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids . LookChem. Retrieved January 8, 2026, from [Link]

  • Synthesis of 5-chloro-2-methoxynicotinoyl chloride . PrepChem.com. Retrieved January 8, 2026, from [Link]

  • Acid-Base Extraction . University of California, Davis. Retrieved January 8, 2026, from [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). U.S. Patent No. 3,654,351.
  • Purification of nicotinic acid. (1962). U.S. Patent No. 3,037,987.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). U.S. Patent No. 9,233,905.
  • Method of chlorination. (1988). European Patent No. EP0289180A2.
  • Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.... (1993). Danish Patent No. DK168624B1.
  • 5-Chloro-2-methoxynicotinic acid . Amerigo Scientific. Retrieved January 8, 2026, from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? . ResearchGate. Retrieved January 8, 2026, from [Link]

  • Recrystallization and Crystallization . University of California, Los Angeles. Retrieved January 8, 2026, from [Link]

  • Purification of nicotinamide. (1950). U.S. Patent No. 2,496,114.
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  • Solvents for Recrystallization . University of Rochester. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 5-Chloro-2-methoxynicotinic acid is resulting in a low yield. What are the most likely causes related to reaction temperature?

Low yields in this synthesis can often be traced back to suboptimal reaction temperatures. Temperature is a critical parameter that influences not only the reaction rate but also the formation of byproducts.

  • Incomplete Reaction: If the temperature is too low, the reaction may not proceed to completion within the allotted time. This is a common issue in nucleophilic aromatic substitution (SNAr) reactions, where an energy barrier must be overcome for the nucleophile to attack the aromatic ring. To address this, a moderate increase in temperature or an extension of the reaction time can be beneficial.[1][2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[1][2]

  • Side Reactions and Decomposition: Conversely, excessively high temperatures can lead to the formation of unwanted byproducts or even decomposition of the starting materials and the desired product. For instance, in related nicotinic acid syntheses, overheating can cause decarboxylation or other degradative pathways.[3] Careful temperature control is therefore essential to maximize the yield of 5-Chloro-2-methoxynicotinic acid.

Q2: I am observing significant byproduct formation in my reaction. How can I adjust the temperature to improve the selectivity for 5-Chloro-2-methoxynicotinic acid?

Improving selectivity is key to a successful synthesis. Temperature plays a pivotal role in controlling the reaction pathway and minimizing the formation of impurities.

  • Understanding the Reaction Mechanism: The synthesis of 5-Chloro-2-methoxynicotinic acid often involves a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] In these reactions, the aromatic ring is attacked by a nucleophile, and the rate is influenced by the presence of electron-withdrawing groups.[5][6] The temperature can affect the stability of the intermediate Meisenheimer complex, influencing the overall reaction rate and selectivity.[5][6]

  • Optimizing for Selectivity: A systematic approach to temperature optimization is recommended. Running the reaction at a range of temperatures and analyzing the product mixture at various time points will help identify the optimal conditions. For many SNAr reactions, room temperature is a good starting point, with adjustments made based on the reactivity of the specific substrates.[4][7] In some cases, lower temperatures may be required to minimize over-reduction or other side reactions.[1]

Q3: What is the recommended starting temperature for the synthesis of 5-Chloro-2-methoxynicotinic acid, and how should I proceed with optimization?

While the optimal temperature will depend on the specific synthetic route and reagents used, a general approach to optimization can be followed.

  • Starting Point: For many laboratory-scale syntheses involving the chlorination of 2-methoxynicotinic acid, a common starting point is to run the reaction at or slightly above room temperature, monitoring progress closely. Some procedures for related compounds involve heating at reflux, but the specific temperature will depend on the solvent.[8][9]

  • Systematic Optimization: A Design of Experiments (DoE) approach can be highly effective. This involves systematically varying the temperature along with other parameters like reaction time and reagent concentration to identify the optimal conditions.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Troubleshooting Steps
Low Conversion of Starting Material Reaction temperature is too low, leading to a slow reaction rate.1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by TLC or HPLC at each temperature point.[1][2] 3. Consider extending the reaction time at the current temperature before increasing it.[1][2]
Formation of Multiple Byproducts Reaction temperature is too high, promoting side reactions.1. Lower the reaction temperature. For some sensitive reactions, cooling in an ice bath may be necessary. 2. Analyze the byproducts to understand the side reactions occurring (e.g., decarboxylation, over-chlorination). This can provide clues for further optimization.
Product Decomposition (Darkening of Reaction Mixture) Excessive heat is causing the product or starting materials to degrade.1. Immediately reduce the reaction temperature. 2. If the reaction is highly exothermic, ensure adequate cooling and controlled addition of reagents.[3]
Inconsistent Yields Between Batches Poor temperature control and monitoring.1. Use a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture. 2. Record the temperature throughout the reaction to ensure consistency.
Experimental Workflow for Temperature Optimization

Below is a generalized workflow for optimizing the reaction temperature for the synthesis of 5-Chloro-2-methoxynicotinic acid.

Caption: Workflow for optimizing reaction temperature.

In-Depth Discussion

The synthesis of 5-Chloro-2-methoxynicotinic acid is a nuanced process where temperature is a critical lever for achieving high yield and purity. The underlying principle is the careful control of reaction kinetics. The Arrhenius equation dictates that reaction rates increase with temperature. However, this applies to both the desired reaction and potential side reactions. The goal of temperature optimization is to find a "sweet spot" where the rate of formation of the desired product is maximized relative to the rates of competing reactions.

For the chlorination of 2-methoxynicotinic acid, a key consideration is the activation of the pyridine ring. The methoxy group at the 2-position and the carboxylic acid group at the 3-position influence the electron density of the ring, thereby affecting its reactivity towards electrophilic chlorinating agents or its susceptibility to nucleophilic attack in SNAr-type reactions. Temperature can influence the regioselectivity of the chlorination, and careful control is necessary to favor substitution at the 5-position.

References

  • BenchChem. Troubleshooting common issues in nicotinaldehyde synthesis.
  • PrepChem. Synthesis of 5-chloro-2-methoxynicotinoyl chloride.
  • BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Organic Syntheses. Nicotinic acid.
  • Royal Society of Chemistry.
  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • Wikipedia.

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Technical Support Center: Crystallization of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this compound. As a substituted nicotinic acid derivative, 5-Chloro-2-methoxynicotinic acid presents unique crystallization challenges, most notably the potential for polymorphism.[1][2] This guide provides a framework for understanding and troubleshooting these challenges through a combination of frequently asked questions, in-depth troubleshooting protocols, and expert insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance for problems frequently encountered during the crystallization of 5-Chloro-2-methoxynicotinic acid.

Q1: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A1: Failure to crystallize upon cooling is typically due to either the compound being too soluble in the chosen solvent or the solution being too dilute.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

    • Introduce a Seed Crystal: If you have a small amount of solid material, add a single, tiny crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.

    • Reduce Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3]

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid.[4] This is common when the solute's melting point is lower than the boiling point of the solvent or when the solution is highly supersaturated.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves and add more of the primary solvent to reduce the supersaturation level.[3]

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.

    • Change Solvent System: Consider using a solvent with a lower boiling point or a co-solvent system to modify the solubility of the compound.

    • Seeding: Introduce a seed crystal at a temperature just below the saturation point to encourage crystallization before oiling out can occur.[4]

Q3: The crystals I've obtained are very fine needles or small particles. How can I grow larger crystals?

A3: The formation of small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of these processes needs to be controlled.

  • Troubleshooting Steps:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.

    • Temperature Gradient Crystallization: Maintain a slight temperature gradient across the crystallization vessel. This can encourage the growth of a few large crystals at the cooler end.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to create a less supersaturated solution. This will slow down the nucleation rate and allow for more controlled crystal growth.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for tackling persistent crystallization challenges.

Solvent Selection and Solubility

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Understanding Solubility:

While specific experimental solubility data for 5-Chloro-2-methoxynicotinic acid is not widely published, a qualitative understanding can be gained from its structure. The presence of a carboxylic acid and a pyridine ring suggests some polarity, while the chloro and methoxy groups add some nonpolar character.

Hypothetical Solubility Data for 5-Chloro-2-methoxynicotinic Acid:

The following table presents a representative, hypothetical solubility profile to guide solvent selection. This data is for illustrative purposes and should be experimentally verified.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Suitability for Crystallization
Water1.000< 1~5Potentially suitable for slow evaporation or as an anti-solvent.
Methanol0.762> 50> 200Good dissolving solvent; likely needs an anti-solvent.
Ethanol0.654> 40> 150Good dissolving solvent; likely needs an anti-solvent.
Acetone0.355~20> 100Good potential for cooling crystallization.
Ethyl Acetate0.228~10~80Good potential for cooling crystallization.
Toluene0.099< 1~10Potentially suitable for slow cooling of a hot, saturated solution.
Heptane0.012< 0.1< 1Good anti-solvent.

Protocol for Solvent Screening:

  • Place approximately 10 mg of 5-Chloro-2-methoxynicotinic acid into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the heated solutions to cool to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed.

DOT Script for Solvent Selection Workflow:

Solvent_Selection Start Start: Crude 5-Chloro-2-methoxynicotinic acid Screening Solvent Screening (Small Scale) Start->Screening Good_Solubility High Solubility at RT? Screening->Good_Solubility Poor_Solubility Poor Solubility when Hot? Good_Solubility->Poor_Solubility No Anti_Solvent Use as Primary Solvent, Add Anti-Solvent Good_Solubility->Anti_Solvent Yes Ideal_Solvent Ideal Single Solvent Found Poor_Solubility->Ideal_Solvent No Not_Suitable Discard Solvent Poor_Solubility->Not_Suitable Yes Co_Solvent Consider Co-Solvent System Anti_Solvent->Co_Solvent

Caption: Workflow for selecting a suitable crystallization solvent.

Managing Polymorphism

Nicotinic acid and its derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[1][2] Different polymorphs can have different physical properties, including solubility, stability, and melting point.

Identifying Polymorphism:

The presence of different crystal habits (e.g., needles, plates, prisms) from different crystallization experiments may be an initial indication of polymorphism. Confirmation requires analytical techniques such as:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by identifying different melting points and phase transitions.[6][7]

Protocol for Polymorph Screening:

  • Perform crystallizations from a wide range of solvents with different polarities (e.g., water, ethanol, ethyl acetate, toluene).

  • Employ various crystallization techniques for each solvent system:

    • Slow cooling

    • Rapid cooling

    • Slow evaporation

    • Anti-solvent addition

  • Isolate the crystals from each experiment and analyze them using PXRD and DSC to identify different polymorphic forms.

DOT Script for Polymorphism Investigation:

Polymorph_Screening Start Start: Purified Compound Crystallization Crystallize from Diverse Solvents & Conditions Start->Crystallization Isolate Isolate Crystals Crystallization->Isolate Analyze Analyze by PXRD & DSC Isolate->Analyze Compare Compare Patterns & Thermograms Analyze->Compare Single_Form Single Polymorph Identified Compare->Single_Form Identical Multiple_Forms Multiple Polymorphs Identified Compare->Multiple_Forms Different Characterize Characterize Each Polymorph Multiple_Forms->Characterize

Caption: Experimental workflow for polymorph screening.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key crystallization techniques.

Protocol for Cooling Crystallization
  • Dissolution: In a flask, dissolve the 5-Chloro-2-methoxynicotinic acid in the minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol for Anti-Solvent Crystallization
  • Dissolution: Dissolve the 5-Chloro-2-methoxynicotinic acid in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water or heptane) dropwise to the solution with stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

References

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Long, S., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3766–3772. [Link]

  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved January 12, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved January 12, 2026, from [Link]

  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). Emerging techniques for polymorph detection. Retrieved January 12, 2026, from [Link]

  • Li, Z., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 21(9), 5136–5145. [Link]

  • H&M Analytical Services. (n.d.). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Purification of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot effectively and achieve high purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Chloro-2-methoxynicotinic acid?

A1: The impurity profile of crude 5-Chloro-2-methoxynicotinic acid is largely dependent on its synthesis, which typically involves the selective chlorination of 2-methoxynicotinic acid using an alkali metal hypochlorite.[1][2] Potential impurities include:

  • Unreacted Starting Material: Residual 2-methoxynicotinic acid.

  • Over-chlorinated Byproducts: Dichloro-methoxynicotinic acid species may form if the reaction conditions are too harsh.

  • Isomeric Impurities: Depending on the selectivity of the chlorination, other chloro-isomers might be present in trace amounts.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to 5-chloro-2-hydroxynicotinic acid.

  • Residual Solvents and Reagents: Inorganic salts from the reaction workup and solvents used in extraction (e.g., chloroform) may be present.[3]

Q2: What is the most effective and scalable method for purifying the crude product?

A2: Recrystallization is the most common, effective, and scalable method for purifying solid organic compounds like 5-Chloro-2-methoxynicotinic acid.[4][5] This technique relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For impurities that are difficult to remove by recrystallization, a preliminary acid-base extraction can be highly effective in separating acidic products from neutral or basic impurities.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of analytical techniques should be used for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, allowing for the separation and quantification of the main compound from trace impurities.[6]

  • Melting Point Analysis: A sharp melting point that matches the literature value (e.g., 149-150 °C) is a strong indicator of high purity.[3][7] Impurities typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are observable above the baseline noise.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.

Problem 1: Low purity after initial recrystallization; significant impurity peaks remain in HPLC.

  • Symptom: Your HPLC chromatogram shows one or more significant impurity peaks (>1%). The melting point of your product is broad (e.g., 142-147 °C) and lower than the expected 149-150 °C.

  • Causality Analysis: This issue often arises from co-crystallization, where an impurity has similar solubility properties to the desired product in the chosen solvent. The starting material, 2-methoxynicotinic acid, is a common culprit due to its structural similarity.

  • Solution Pathway:

    • Optimize Recrystallization Solvent: The initial solvent may not be optimal. A systematic solvent screening is recommended. (See Table 1).

    • Perform an Acid-Base Extraction: This is particularly effective for removing neutral or less acidic impurities. The carboxylic acid functionality of the target compound allows it to be selectively extracted. (See Protocol 2).

    • Consider a Second Recrystallization: A second recrystallization using a different solvent system from the first can effectively remove impurities that were soluble in the initial solvent.

Problem 2: High purity is achieved, but the final yield is unacceptably low.

  • Symptom: The product is analytically pure, but you've recovered less than 50% of the theoretical mass.

  • Causality Analysis: Low yield is typically a result of suboptimal recrystallization technique. Common errors include using an excessive volume of solvent, which keeps too much product dissolved even at low temperatures, or premature crystallization during a hot filtration step.[5]

  • Solution Pathway:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of pure crystals.[5] Once at room temperature, cooling in an ice-water bath can maximize crystal formation.[5]

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by 50-75% and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Problem 3: The product "oils out" during cooling instead of forming solid crystals.

  • Symptom: Instead of a crystalline solid, an immiscible liquid (oil) forms as the solution cools.

  • Causality Analysis: Oiling out occurs when the solubility of the compound is exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure mixture). This is common when the solution is too concentrated or cooled too quickly.[5]

  • Solution Pathway:

    • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (10-20% more) of the same solvent.

    • Slow Cooling and Agitation: Allow the solution to cool very slowly with gentle stirring.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product.

Problem 4: The final product has a persistent yellow or brown discoloration.

  • Symptom: The crystalline product is not white or off-white as expected.

  • Causality Analysis: Color is often due to highly conjugated, polymeric, or "tar-like" impurities that can become trapped in the crystal lattice. These are often present in very small quantities but are highly colored.

  • Solution Pathway:

    • Activated Charcoal Treatment: Use activated charcoal (decolorizing carbon) to adsorb the colored impurities. (See Protocol 1, Step 3).

    • Caution with Charcoal: Use charcoal sparingly (1-2% of the solute mass), as it can also adsorb the desired product, reducing yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 5-Chloro-2-methoxynicotinic Acid

This protocol details a standard procedure for recrystallization, including an optional decolorization step.

  • Solvent Selection: Choose an appropriate solvent from Table 1. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude 5-Chloro-2-methoxynicotinic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Swirl the mixture and reheat to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new flask. Use fluted filter paper to quickly filter the hot solution, removing the charcoal or impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter, then transfer them to a watch glass or drying oven at a moderate temperature (e.g., 50-60 °C) until the weight is constant.

  • Analysis: Assess the purity of the dried crystals using HPLC and melting point analysis.

Protocol 2: Acid-Base Extraction Workflow

This method is used to remove neutral or basic impurities prior to recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or chloroform.

  • Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic 5-Chloro-2-methoxynicotinic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1N hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2).[3] The pure 5-Chloro-2-methoxynicotinic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry. This product can then be further purified by recrystallization if needed.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventRationale for UsePotential Issues
Ethanol Good solvency for many organic acids when hot, with reduced solubility when cold.May be too good a solvent, leading to lower yields.
Isopropanol Similar properties to ethanol but often provides better crystal formation.---
Acetonitrile Can offer a different selectivity for impurities compared to alcohols.Ensure high purity of the solvent itself.
Ethanol/Water A co-solvent system. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until the solution becomes cloudy (the cloud point), then reheated to clarify and cooled slowly.[8]The ratio must be carefully optimized to avoid oiling out.
Toluene A non-polar solvent that can be effective for crystallizing polar compounds.[8]May have very low solubility even when hot, requiring large volumes.

Visualization of Workflows

A logical approach is critical for efficient purification. The following diagrams illustrate the general purification workflow and a troubleshooting decision tree.

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (HPLC) Crude->Analysis1 Decision Purity > 99%? Analysis1->Decision Purify Purification Step (Recrystallization / Extraction) Decision->Purify No Pure Pure Product Decision->Pure Yes Analysis2 Final Purity Analysis Purify->Analysis2 Analysis2->Decision TroubleshootingTree Start Problem: Low Purity after Recrystallization Q1 Is the product discolored? Start->Q1 Charcoal Recrystallize with activated charcoal treatment (Protocol 1). Q1->Charcoal Yes Q2 Does HPLC show significant starting material? Q1->Q2 No AcidBase Perform acid-base extraction (Protocol 2) before recrystallization. Q2->AcidBase Yes Solvent Re-screen for a more selective recrystallization solvent (Table 1). Q2->Solvent No

Sources

preventing byproduct formation in 5-Chloro-2-methoxynicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on minimizing byproduct formation and ensuring high product purity.

Introduction: The Synthetic Landscape

The synthesis of 5-Chloro-2-methoxynicotinic acid, a key intermediate in the development of various pharmaceutical agents, is most commonly achieved through the electrophilic chlorination of 2-methoxynicotinic acid. A widely used method employs an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in an aqueous solution.[1] While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and compromise the final product's quality. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Chloro-2-methoxynicotinic acid, offering potential causes and actionable solutions.

Issue 1: Presence of Dichloro- Species in the Final Product

  • Observation: You observe a significant peak in your HPLC or a molecular ion in your LC-MS corresponding to the mass of 3,5-dichloro-2-methoxynicotinic acid.

  • Root Cause: This is a classic case of over-chlorination . The pyridine ring is activated by the methoxy and carboxylic acid groups, making it susceptible to further electrophilic substitution. If an excess of the chlorinating agent is present or if the reaction is allowed to proceed for too long, a second chlorine atom can be added to the ring, primarily at the 3-position.[2]

  • Solution:

    • Stoichiometry Control: Carefully control the molar ratio of sodium hypochlorite to 2-methoxynicotinic acid. A recommended starting point is a molar ratio in the range of 1.2:1 to 2.0:1 (NaOCl:substrate).[1] It is crucial to accurately determine the concentration of your sodium hypochlorite solution, as commercial bleach solutions can vary in strength.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichloro- byproduct.

    • Temperature Management: Maintain the reaction temperature within the recommended range of 10-30°C.[1] Higher temperatures can increase the rate of the second chlorination.

Issue 2: Significant Amount of Unreacted Starting Material

  • Observation: Your crude product analysis shows a high percentage of the starting material, 2-methoxynicotinic acid.

  • Root Cause: This indicates an incomplete reaction . Several factors could be at play:

    • Insufficient chlorinating agent.

    • Low reaction temperature.

    • Short reaction time.

    • Poor quality of the sodium hypochlorite solution.

  • Solution:

    • Reagent Stoichiometry: Ensure you are using a slight excess of sodium hypochlorite. If you are still observing unreacted starting material, you can incrementally increase the molar ratio, while carefully monitoring for the formation of dichloro- species.

    • Reaction Time and Temperature: If the reaction is proceeding slowly at a lower temperature, consider increasing it to the higher end of the recommended range (around 25-30°C). You can also extend the reaction time, with continuous monitoring.

    • Reagent Quality: Use a fresh, properly stored solution of sodium hypochlorite. The concentration of older solutions can degrade over time.

Issue 3: Formation of a More Polar Byproduct, Insoluble in Organic Solvents

  • Observation: You isolate a byproduct that has low solubility in common organic solvents like chloroform or ethyl acetate and shows a different retention time in your HPLC analysis, often eluting earlier (more polar). This could be 5-chloro-2-hydroxynicotinic acid.

  • Root Cause: This is likely due to the hydrolysis of the methoxy group . The aqueous alkaline conditions of the reaction can facilitate the cleavage of the methyl ether, leading to the formation of the corresponding 2-hydroxy (or 2-pyridone) derivative.[3]

  • Solution:

    • pH Control: While the reaction is inherently basic due to the use of sodium hypochlorite, avoiding excessively high pH can help minimize hydrolysis.

    • Temperature and Reaction Time: Keep the reaction temperature and time to the minimum necessary for complete conversion of the starting material. Prolonged exposure to the aqueous basic medium at elevated temperatures will favor hydrolysis.

    • Work-up Procedure: Promptly acidify the reaction mixture during work-up to quench the reaction and precipitate the carboxylic acid products. This minimizes the time the product spends in the alkaline solution.

Issue 4: Low Isolated Yield Despite Complete Conversion

  • Observation: Reaction monitoring indicates complete consumption of the starting material, but the final isolated yield of 5-Chloro-2-methoxynicotinic acid is low.

  • Root Cause: This could be due to several factors:

    • Decarboxylation: Although less common under mild conditions, some loss of product could occur through decarboxylation to form 5-chloro-2-methoxypyridine. This is more likely if the reaction is overheated.

    • Losses during Work-up: The product has some solubility in water, especially at neutral or basic pH. Inefficient extraction or precipitation can lead to significant losses.

    • Formation of Multiple Byproducts: A combination of over-chlorination, hydrolysis, and other side reactions can distribute the starting material among several products, reducing the yield of the desired compound.

  • Solution:

    • Temperature Control: Strictly maintain the reaction temperature below 30°C to minimize the risk of decarboxylation.

    • Optimized Work-up: During the acidic work-up, ensure the pH is sufficiently low (e.g., pH 2-3) to fully protonate the carboxylic acid and minimize its solubility in the aqueous phase. If extracting the product, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery.

    • Byproduct Minimization: By addressing the issues of over-chlorination and hydrolysis as described above, you will inherently improve the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sodium hypochlorite to 2-methoxynicotinic acid?

A1: The preferred molar ratio is typically in the range of 1.2:1 to 2.0:1 of sodium hypochlorite to the starting material.[1] It is advisable to start with a lower ratio (e.g., 1.2:1) and monitor the reaction. If the conversion is slow or incomplete, you can gradually increase the amount of hypochlorite.

Q2: How can I accurately determine the concentration of my commercial sodium hypochlorite solution?

A2: The concentration of commercial bleach can be determined by iodometric titration. This involves reacting a known volume of the bleach solution with an excess of potassium iodide in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to accurately determine the percentage of starting material, product, and major byproducts.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your reaction mixture, which is invaluable for confirming the identity of byproducts.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final, purified product and for characterizing any isolated byproducts.[7][8]

Q4: What is the best method for purifying the crude 5-Chloro-2-methoxynicotinic acid?

A4: The most common purification method involves:

  • Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to a pH of 2-3. This protonates the carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Filtration or Extraction: The precipitated product can be collected by filtration and washed with cold water. Alternatively, the acidified mixture can be extracted with a suitable organic solvent like chloroform or ethyl acetate.

  • Recrystallization or Trituration: For higher purity, the crude product can be recrystallized from an appropriate solvent system or triturated with a solvent in which the impurities are more soluble.

Q5: Can other chlorinating agents be used?

A5: While sodium hypochlorite is a common and effective reagent, other chlorinating agents can be used. However, they may require different reaction conditions and can lead to different byproduct profiles. For instance, using chlorine gas can be effective but is more hazardous to handle.[1] For the described protocol, sticking with an alkali metal hypochlorite is recommended for its selectivity and relative ease of use.

Experimental Protocols

Optimized Synthesis of 5-Chloro-2-methoxynicotinic acid
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxynicotinic acid (1.0 eq) in water.

  • Cooling: Cool the solution to 10-15°C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite (1.2-1.5 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature (20-25°C) and monitor the reaction progress by HPLC or TLC.

  • Quenching and Precipitation: Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH reaches 2-3. A white precipitate should form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water and dry the solid under vacuum to yield 5-Chloro-2-methoxynicotinic acid.

HPLC Method for Reaction Monitoring and Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Summary

ParameterRecommended RangeRationale for Preventing Byproducts
Molar Ratio (NaOCl:Substrate) 1.2:1 - 2.0:1Minimizes unreacted starting material while avoiding over-chlorination.[1]
Reaction Temperature 10 - 30°CPrevents over-chlorination, hydrolysis, and potential decarboxylation.[1]
Reaction pH (during work-up) 2 - 3Ensures complete precipitation of the carboxylic acid product, maximizing yield.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 2-MeO-NA 2-Methoxynicotinic Acid Product 5-Chloro-2-methoxynicotinic Acid 2-MeO-NA->Product NaOCl (1.2-2.0 eq) 10-30°C Unreacted Unreacted Starting Material 2-MeO-NA->Unreacted Incomplete Reaction Dichloro 3,5-Dichloro-2-methoxynicotinic Acid Product->Dichloro Excess NaOCl High Temp. Hydrolysis 5-Chloro-2-hydroxynicotinic Acid Product->Hydrolysis Prolonged reaction High pH/Temp.

Caption: Reaction scheme for the synthesis of 5-Chloro-2-methoxynicotinic acid and pathways to common byproducts.

Troubleshooting_Flowchart start Analyze Crude Product (HPLC, LC-MS) impurity_check Major Impurity Detected? start->impurity_check dichloro Dichloro-byproduct? impurity_check->dichloro Yes no_major_impurity Minor Impurities Only impurity_check->no_major_impurity No unreacted Unreacted SM? dichloro->unreacted No sol_dichloro Reduce NaOCl Stoichiometry Monitor Reaction Closely Control Temperature dichloro->sol_dichloro Yes polar Polar Byproduct? unreacted->polar No sol_unreacted Increase NaOCl Stoichiometry Increase Temp/Time Check Reagent Quality unreacted->sol_unreacted Yes sol_polar Minimize Reaction Time Control Temperature Prompt Acidic Work-up polar->sol_polar Yes success High Purity Product polar->success No sol_dichloro->start sol_unreacted->start sol_polar->start no_major_impurity->success

Sources

troubleshooting peak tailing in HPLC analysis of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 5-Chloro-2-methoxynicotinic acid

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-2-methoxynicotinic acid. This guide is structured in a question-and-answer format to directly address common issues, particularly peak tailing, encountered by researchers. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing in my chromatogram for 5-Chloro-2-methoxynicotinic acid. What are the primary causes?

A1: Peak tailing is the most common peak shape distortion in HPLC and almost always indicates a secondary, undesirable retention mechanism is occurring alongside the primary reversed-phase interaction.[1] For an analyte like 5-Chloro-2-methoxynicotinic acid, which is a polar, ionizable molecule, the causes can be broadly categorized into chemical interactions and physical issues.

  • Chemical Interactions (Most Likely):

    • Secondary Silanol Interactions: This is the most probable cause. Standard silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] Your analyte, possessing a carboxylic acid and a nitrogen atom in the pyridine ring, can form strong hydrogen bonds or ionic interactions with these active silanols.[1][4] This secondary interaction holds some analyte molecules back for longer than the main hydrophobic retention mechanism, resulting in a "tail".[5]

    • Incorrect Mobile Phase pH: If the pH of your mobile phase is close to the pKa of the analyte's carboxylic acid group, you will have a mixture of the ionized (more polar) and non-ionized (more hydrophobic) forms co-existing.[6][7] This dual state leads to peak broadening and tailing as the two forms interact differently with the stationary phase.[8]

    • Metal Chelation: Trace metal impurities (like iron or aluminum) within the silica matrix of the column packing can act as chelation sites for your analyte, causing tailing.[5][9]

  • Physical or System Issues:

    • Column Void: A void or channel can form at the inlet of the column, causing the sample band to spread unevenly. This typically affects all peaks in the chromatogram.[10]

    • Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[2]

To diagnose the issue, first inject a neutral, non-polar compound (e.g., Toluene). If it elutes with a symmetrical peak, your problem is chemical and specific to the analyte.[10] If the neutral compound also tails, the issue is likely physical.[10][11]

Q2: How can I systematically troubleshoot and eliminate peak tailing caused by chemical interactions?

A2: A logical, step-by-step approach is crucial. We recommend starting with mobile phase optimization, as it is the least invasive and most common solution.

Below is a workflow designed to systematically address the chemical causes of peak tailing for your analyte.

Troubleshooting_Workflow start Peak Tailing Observed for 5-Chloro-2-methoxynicotinic acid check_ph Step 1: Optimize Mobile Phase pH (Target pH 2.5 - 3.0) start->check_ph Is the problem chemical? (Neutral compound is symmetrical) check_column Step 2: Evaluate Column Chemistry check_ph->check_column Tailing persists resolved Symmetrical Peak Achieved check_ph->resolved Tailing resolved check_additives Step 3: Consider Mobile Phase Additives check_column->check_additives Tailing persists check_column->resolved Tailing resolved check_additives->resolved Tailing resolved

Caption: A systematic workflow for troubleshooting chemical causes of peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase pH Optimization

The single most effective tool for improving the peak shape of an ionizable compound is controlling the mobile phase pH.[6][7]

Objective: To force the 5-Chloro-2-methoxynicotinic acid into a single, non-ionized state and to suppress the ionization of surface silanol groups.

  • Mechanism: Acidic silanol groups on the silica surface have a pKa around 3.8-4.2.[12] By lowering the mobile phase pH to below 3, you protonate these silanols (Si-OH), neutralizing their negative charge and minimizing their ability to ionically interact with your analyte.[1][9][13] Simultaneously, a low pH ensures your acidic analyte (R-COOH) remains fully protonated and uncharged, promoting better retention and a uniform interaction with the C18 stationary phase.[14][15]

Step-by-Step Procedure:

  • Prepare a Buffered Aqueous Mobile Phase: Do not use unbuffered acid. A buffer provides pH stability. Create an aqueous mobile phase containing a buffer with a pKa near your target pH.

    • Recommended Buffer: 20-25 mM Potassium Phosphate or Formate buffer.

    • Target pH: Adjust the pH of the aqueous buffer solution to 2.7 using phosphoric acid or formic acid. Always measure the pH of the aqueous component before mixing with the organic solvent.[13]

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., Acetonitrile or Methanol) to your desired starting composition (e.g., 70:30 Aqueous:Organic).

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. This ensures the stationary phase surface is fully conditioned to the new pH.

ParameterRecommended Starting ConditionRationale
Aqueous Phase 25 mM Potassium Phosphate or Ammonium FormateProvides robust pH control.[16]
Mobile Phase pH pH 2.5 - 3.0Suppresses ionization of both the analyte and surface silanols.[1][9]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents.
Equilibration Minimum 10-15 column volumesEnsures stable baseline and reproducible retention times.
Protocol 2: Column Selection and Evaluation

If pH optimization alone does not solve the problem, the column itself may be the issue. Not all C18 columns are created equal.

Objective: To use a stationary phase that is inherently less prone to secondary silanol interactions.

  • Mechanism: Modern HPLC columns are manufactured using high-purity (Type B) silica, which has fewer metal impurities and more homogenous silanol groups.[9][17] Furthermore, most are "end-capped," a process that chemically derivatizes many of the remaining free silanols with a small, non-reactive group, effectively shielding them from interacting with analytes.[16][18]

Silanol_Interaction cluster_surface Silica Surface silanol Active Silanol (Si-O⁻) c18_1 C18 c18_2 C18 analyte Analyte Molecule (5-Chloro-2-methoxynicotinic acid) -COOH group analyte->silanol Undesirable Secondary Interaction (Causes Tailing)

Caption: Secondary interaction between an analyte and an active silanol site.

Recommendations:

  • Use a High-Purity, End-Capped Column: Ensure your C18 column is from a reputable manufacturer and is specified as being base-deactivated or fully end-capped. This is the single most important column characteristic for analyzing polar or ionizable compounds.[16][19]

  • Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group embedded within the C18 chain or used in the end-capping reagent.[17][20] This modification helps to shield residual silanols and can improve peak shape for polar analytes like yours. Some modern phases also incorporate a positive surface charge, which can repel acidic analytes through ionic repulsion, further improving peak shape.[21]

Column TypeSuitability for 5-Chloro-2-methoxynicotinic acidKey Feature
Standard C18 (Older, Type A Silica) PoorHigh number of active, acidic silanols.[9]
High-Purity, End-Capped C18 (Type B) GoodThe industry standard. Significantly reduces silanol activity.[9][18]
Polar-Embedded / Polar-Endcapped C18 ExcellentDesigned specifically to improve retention and peak shape for polar analytes.[20][22]
Mixed-Mode with Positive Charge ExcellentOffers unique selectivity and enhanced peak shape for acidic compounds via ionic repulsion.[21]
Q3: I've adjusted my pH and am using a modern, end-capped column, but I still see some tailing. What's next?

A3: If minor tailing persists, you can consider using mobile phase additives or checking for sample solvent effects.

  • Increase Buffer Ionic Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM, if using UV detection) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[16] Note that high buffer concentrations are not ideal for mass spectrometry (MS) detectors as they can cause ion suppression.[16]

  • Use a Competing Additive (Traditional Approach): Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase.[16] TEA, being a small basic molecule, would preferentially interact with the active silanols, effectively blocking them from the analyte. While effective, this approach is less common now due to the superior performance of modern end-capped columns and the fact that TEA can suppress MS signals.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[23] Dissolving 5-Chloro-2-methoxynicotinic acid in a solvent much stronger than your mobile phase (e.g., pure Acetonitrile) can cause peak distortion and tailing. The ideal scenario is to dissolve the sample directly in the initial mobile phase composition.[23]

By systematically working through these steps—from pH control to column selection and finally to minor adjustments—you can effectively diagnose and resolve the root cause of peak tailing, leading to robust and accurate HPLC analysis.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Element. (n.d.). The Theory of HPLC Column Chemistry.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Separation Science. (n.d.). End-capping.
  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
  • Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.

Sources

Technical Support Center: Troubleshooting Unknown Peaks in the NMR Spectrum of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Unexpected peaks in an NMR spectrum can be a source of significant delay and uncertainty in research and development. This document provides a structured, in-depth approach to identifying these unknown signals, moving from the most common culprits to more complex analytical strategies. Our goal is to equip you with the expertise and logical framework to confidently interpret your data and ensure the integrity of your results.

Introduction: The Challenge of Purity in Substituted Nicotinic Acids

5-Chloro-2-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, and NMR spectroscopy is the primary tool for its characterization. However, the inherent reactivity of the pyridine ring and the functional groups present can lead to a variety of impurities that manifest as unknown peaks in the NMR spectrum. These can arise from starting materials, side-reactions during synthesis, or degradation. This guide will systematically address these possibilities.

Part 1: The First Line of Defense - Common Contaminants

Before delving into complex structural elucidation, it is essential to rule out the most frequent sources of extraneous NMR signals: residual solvents and water.

FAQ 1: I see small, sharp singlets in my spectrum that don't correspond to my product. What are they?

These are very often residual solvents from your synthesis, workup, or purification steps. Even after extensive drying under high vacuum, solvents can remain trapped in the crystal lattice of your compound.

Troubleshooting Steps:

  • Consult a Solvent Impurity Table: The first and most crucial step is to compare the chemical shifts of the unknown peaks with established tables of common NMR solvent impurities. These resources are invaluable for rapid identification.[1][2][3][4]

  • Cross-reference with your Experimental Procedure: Review your synthesis and purification records. The solvents you used are the most likely candidates.

  • Consider Greases and Other Lab Contaminants: Do not overlook the possibility of contamination from vacuum grease or other common laboratory substances.[5][6]

Data Presentation: Common Residual Solvents

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile2.102.07
Dichloromethane5.305.76
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Methanol3.493.16
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.18 (m), 2.30 (s)

Note: Chemical shifts can vary slightly depending on the sample concentration and temperature.

FAQ 2: There is a broad peak in my spectrum. What could it be?

A broad peak, especially one that can vary in its chemical shift, is often indicative of water (H₂O) or an exchangeable proton (like the carboxylic acid proton). The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration.[7]

Troubleshooting Protocol: D₂O Exchange

This simple experiment is definitive for identifying exchangeable protons (e.g., -OH, -NH, -COOH).

Methodology:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity. The broad carboxylic acid proton of 5-Chloro-2-methoxynicotinic acid is expected to exchange.

Part 2: Digging Deeper - Synthesis-Related Impurities

If the unknown peaks are not from common solvents or water, the next logical step is to consider impurities arising from the synthesis of 5-Chloro-2-methoxynicotinic acid.

Predicted ¹H NMR Spectrum of 5-Chloro-2-methoxynicotinic Acid

To effectively identify impurities, we must first have a clear expectation for the signals of the pure compound. Based on the structure and data from similar compounds, the following is a predicted ¹H NMR spectrum.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4~8.2d1H
H-6~8.0d1H
OCH₃~4.0s3H
COOH>10 (broad)s1H

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

FAQ 3: I observe peaks that resemble the starting material. How can I confirm this?

Incomplete reactions are a common source of impurities. The most likely starting material to be present is 2-methoxynicotinic acid.

Troubleshooting Workflow: Identifying Starting Material

start Unknown Peaks Observed check_sm Hypothesize: Residual Starting Material (e.g., 2-methoxynicotinic acid) start->check_sm acquire_sm_nmr Acquire NMR of Authentic Starting Material check_sm->acquire_sm_nmr spike_exp Perform Spiking Experiment check_sm->spike_exp compare Compare Spectra acquire_sm_nmr->compare spike_exp->compare confirm Confirmation compare->confirm Match repurify Action: Repurify Sample confirm->repurify start New Peak Appears Over Time hypothesize Hypothesize Degradation (Hydrolysis or Decarboxylation) start->hypothesize hydrolysis_path Hydrolysis Product: 5-chloro-2-hydroxynicotinic acid hypothesize->hydrolysis_path decarbox_path Decarboxylation Product: 5-chloro-2-methoxypyridine hypothesize->decarbox_path analyze_structure Analyze NMR of Suspected Products hydrolysis_path->analyze_structure decarbox_path->analyze_structure compare Compare with Unknown Peak's Chemical Shift and Multiplicity analyze_structure->compare confirm Confirmation compare->confirm

Caption: Logical flow for investigating potential degradation products.

Summary and Best Practices

Identifying unknown peaks in an NMR spectrum is a systematic process of elimination and confirmation.

  • Always start with the basics: Rule out residual solvents and water first.

  • Know your reaction: Consider unreacted starting materials and plausible side-products.

  • Use advanced techniques when necessary: 2D NMR is a powerful tool for resolving complex mixtures.

  • Be mindful of stability: If peaks appear over time, consider degradation pathways.

  • When in doubt, get a reference: The most definitive way to identify an impurity is to compare its NMR spectrum to that of an authentic sample.

By following this guide, you will be well-equipped to tackle the challenge of identifying unknown peaks in the NMR spectrum of 5-Chloro-2-methoxynicotinic acid, leading to more accurate and reliable scientific outcomes.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides an in-depth analysis of the potential degradation pathways of 5-Chloro-2-methoxynicotinic acid. As a Senior Application Scientist, this document is designed to offer both theoretical insights and practical troubleshooting advice to assist you in your experimental work. The information presented herein is synthesized from established chemical principles and available literature on related molecular structures.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary functional groups on 5-Chloro-2-methoxynicotinic acid that are susceptible to degradation?

A1: 5-Chloro-2-methoxynicotinic acid possesses several functional groups that can be susceptible to degradation under various stress conditions. These include:

  • Carboxylic Acid: This group can undergo decarboxylation, especially at elevated temperatures.

  • Methoxy Group: The ether linkage of the methoxy group can be susceptible to cleavage under strong acidic conditions.

  • Pyridine Ring: The aromatic pyridine ring, substituted with a chloro and a methoxy group, can be susceptible to oxidation and photolytic degradation.

  • Chloro Group: While generally stable, the chloro substituent can potentially be involved in nucleophilic substitution reactions under certain conditions.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the functional groups present, several degradation pathways can be hypothesized under forced degradation conditions. These include hydrolysis, oxidation, photolysis, and thermal degradation. The subsequent sections of this guide will delve into the specifics of each of these pathways.

Q3: Why is it crucial to understand the degradation pathways of this molecule?

A3: Understanding the degradation pathways is a critical component of drug development and chemical research for several reasons:

  • Stability Assessment: It helps in determining the intrinsic stability of the molecule and identifying conditions that may lead to its degradation.[1]

  • Impurity Profiling: It allows for the identification of potential degradation products, which is essential for safety and regulatory purposes.

  • Analytical Method Development: Knowledge of potential degradants is necessary for developing and validating stability-indicating analytical methods.[2]

  • Formulation and Storage: This information guides the development of stable formulations and the definition of appropriate storage conditions.[3]

Hypothesized Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation products and pathways of a drug substance.[1] While specific experimental data for 5-Chloro-2-methoxynicotinic acid is limited in the public domain, we can infer potential degradation pathways based on the reactivity of its functional groups and studies on analogous compounds.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acidic or basic conditions.[4]

  • Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the primary degradation pathway is likely the cleavage of the methoxy group's ether linkage, leading to the formation of 5-Chloro-2-hydroxynicotinic acid .[5][6] This occurs via protonation of the ether oxygen, followed by nucleophilic attack.

  • Basic Hydrolysis: 5-Chloro-2-methoxynicotinic acid is expected to be relatively stable under basic conditions at ambient temperature. At elevated temperatures, there is a possibility of nucleophilic substitution of the chloro group, although this is generally less facile on a pyridine ring compared to other aromatic systems.

G cluster_hydrolysis Hydrolytic Degradation 5-Chloro-2-methoxynicotinic_acid 5-Chloro-2-methoxynicotinic acid 5-Chloro-2-hydroxynicotinic_acid 5-Chloro-2-hydroxynicotinic acid 5-Chloro-2-methoxynicotinic_acid->5-Chloro-2-hydroxynicotinic_acid  Acidic Conditions (H+/H2O)  

Caption: Hypothesized Acid-Catalyzed Hydrolysis Pathway.

Oxidative Degradation

Oxidative degradation is often carried out using reagents like hydrogen peroxide (H₂O₂). For pyridine derivatives, a common oxidative transformation is the formation of N-oxides.[7][8]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form 5-Chloro-2-methoxynicotinic acid N-oxide . This transformation can alter the electronic properties and potentially the biological activity of the molecule.

G cluster_oxidation Oxidative Degradation 5-Chloro-2-methoxynicotinic_acid 5-Chloro-2-methoxynicotinic acid N-oxide 5-Chloro-2-methoxynicotinic acid N-oxide 5-Chloro-2-methoxynicotinic_acid->N-oxide  Oxidizing Agent (e.g., H₂O₂)  

Caption: Hypothesized Oxidative Degradation Pathway.

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical changes. The pyridine ring and its substituents are potential chromophores that can absorb UV light.[9]

  • Ring Degradation and Dechlorination: Exposure to UV light could potentially lead to complex degradation pathways involving the pyridine ring. While specific products are difficult to predict without experimental data, studies on other chlorinated aromatic compounds suggest that dechlorination to form 2-Methoxynicotinic acid is a possible route. Further degradation of the ring structure is also possible.[10]

G cluster_photolysis Photolytic Degradation 5-Chloro-2-methoxynicotinic_acid 5-Chloro-2-methoxynicotinic acid Dechlorinated_product 2-Methoxynicotinic acid 5-Chloro-2-methoxynicotinic_acid->Dechlorinated_product  UV Light  

Caption: Hypothesized Photolytic Degradation Pathway.

Thermal Degradation

Thermal degradation involves the breakdown of the molecule at elevated temperatures. For carboxylic acids, particularly those with activating groups, decarboxylation is a common thermal degradation pathway.[11][12]

  • Decarboxylation: Heating 5-Chloro-2-methoxynicotinic acid is likely to induce the loss of carbon dioxide from the carboxylic acid group, resulting in the formation of 5-Chloro-2-methoxypyridine .[11]

G cluster_thermal Thermal Degradation 5-Chloro-2-methoxynicotinic_acid 5-Chloro-2-methoxynicotinic acid Decarboxylated_product 5-Chloro-2-methoxypyridine 5-Chloro-2-methoxynicotinic_acid->Decarboxylated_product  Heat (Δ)  

Caption: Hypothesized Thermal Degradation Pathway.

Experimental Protocols: Forced Degradation Studies

The following protocols are provided as a general guideline for conducting forced degradation studies on 5-Chloro-2-methoxynicotinic acid. The extent of degradation should ideally be between 5-20%.[4]

Stress ConditionProtocol
Acid Hydrolysis Dissolve 5-Chloro-2-methoxynicotinic acid in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24-48 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis Dissolve 5-Chloro-2-methoxynicotinic acid in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24-48 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation Dissolve 5-Chloro-2-methoxynicotinic acid in a solution of 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature and protect from light for 24-48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Photolytic Degradation Expose a solution of 5-Chloro-2-methoxynicotinic acid (approximately 1 mg/mL in a suitable solvent like methanol or water) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze the samples by HPLC at appropriate time intervals.[13]
Thermal Degradation Store the solid form of 5-Chloro-2-methoxynicotinic acid in a calibrated oven at 80°C for 48-72 hours. At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for the analysis of 5-Chloro-2-methoxynicotinic acid and its potential degradants.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 50mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV detection at approximately 245 nm

Method Validation: This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[14]

Troubleshooting Guide

Q: I am not seeing any degradation under the recommended stress conditions. What should I do?

A: If you observe less than 5% degradation, you may need to increase the severity of the stress conditions.

  • For Hydrolysis and Thermal Studies: Increase the temperature (e.g., to 80°C) or prolong the exposure time.

  • For Oxidative Studies: You can try a higher concentration of H₂O₂ (e.g., up to 30%) or increase the temperature.

  • For Photolytic Studies: Ensure your light source is providing sufficient energy and increase the exposure time.

Q: I am observing more than 20% degradation, and the parent peak is almost gone. What is the issue?

A: The stress conditions are likely too harsh, leading to extensive degradation and potentially the formation of secondary degradants.[4] You should reduce the stress conditions:

  • For Hydrolysis and Thermal Studies: Decrease the temperature or shorten the exposure time.

  • For Oxidative Studies: Use a lower concentration of H₂O₂ or conduct the experiment at a lower temperature.

  • For Photolytic Studies: Reduce the light intensity or the duration of exposure.

Q: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the parent compound or its degradants. How can I improve this?

A: Poor peak shape can be due to several factors.[15][16]

  • Peak Tailing: This is often an issue with basic compounds on silica-based C18 columns. Try lowering the pH of the mobile phase (e.g., to 2.5) to ensure the carboxylic acid is fully protonated. You can also add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites on the column.

  • Peak Fronting: This can be a sign of column overload. Try injecting a lower concentration of your sample. It can also be caused by a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve your sample in the mobile phase.[1]

Q: I am having trouble separating a degradation product from the parent peak. What can I do?

A: Co-elution of peaks indicates that the current HPLC method lacks sufficient selectivity. You can try the following to improve resolution:

  • Modify the Mobile Phase: Change the ratio of the organic solvent to the aqueous buffer. A gradient elution, where the percentage of the organic solvent is increased over time, is often effective at separating complex mixtures.

  • Change the pH: Altering the pH of the mobile phase can change the ionization state of the analyte and its degradants, which can significantly impact their retention times.

  • Try a Different Column: If modifying the mobile phase is not successful, consider using a column with a different stationary phase (e.g., a phenyl or cyano column).

Q: I am seeing extraneous peaks in my chromatogram that are not present in the unstressed sample. What could be the source?

A: These "ghost peaks" can arise from several sources.[17]

  • Contaminated Solvents or Reagents: Ensure you are using high-purity solvents and reagents.

  • Carryover from Previous Injections: Implement a robust needle wash protocol in your autosampler and run a blank injection to check for carryover.

  • Late Eluting Peaks: A strongly retained compound from a previous injection might elute in a subsequent run. A gradient with a strong final wash step can help to clean the column after each injection.

References

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
  • Hughes, D. E. (1958). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 69(1), 1P.
  • Lhasa Limited. (2025, March 27).
  • (n.d.).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Gupta, K. R., & Wadodkar, S. G. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Eurasian Journal of Analytical Chemistry, 4(3).
  • ACS Publications. (n.d.).
  • Pharmaguideline. (n.d.).
  • Pharmaceutical Technology. (2016, May 2).
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT).
  • (2023).
  • Alberti, A., et al. (2021). UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn.
  • PubMed. (2024).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Identified photoproducts during the direct photolysis of nicotine.
  • Murray, I. P., & Williams, D. L. H. (1969). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 115(5), 897–901.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Pharmaguideline. (n.d.).
  • ACE. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.).
  • (n.d.). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO).
  • PubMed. (2024). Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • ResearchGate. (n.d.). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2Hydroxy5-methoxypyrazine.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchG
  • INIS-IAEA. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • CoLab. (n.d.). The degradation of carboxylic acids into aldehydes.
  • Vibzzlab. (2021, January 8).
  • Master Organic Chemistry. (2022, May 20).
  • PubChem. (n.d.). 2-Methoxypyridine.
  • PubMed. (n.d.).

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solvent effects on the yield and purity of 5-Chloro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-2-methoxynicotinic Acid

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the critical role of solvent selection in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-Chloro-2-methoxynicotinic acid?

A1: 5-Chloro-2-methoxynicotinic acid is typically synthesized via two primary routes:

  • Direct Chlorination: This involves the selective chlorination of 2-methoxynicotinic acid at the 5-position. A common method employs an alkali metal hypochlorite, such as sodium hypochlorite, in a homogeneous aqueous solvent system.[1]

  • Nucleophilic Aromatic Substitution (Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr): While not a direct synthesis of the target molecule itself, understanding SNAr is crucial for analogous preparations of substituted nicotinic acids. This reaction type involves the displacement of a leaving group (like a halogen) on the pyridine ring by a nucleophile. The principles of solvent effects in SNAr reactions are highly relevant to optimizing the synthesis and minimizing byproducts.[2][3]

Q2: How does the choice of solvent impact the yield and purity of my product?

A2: The solvent plays a pivotal role in the reaction by:

  • Solubilizing Reactants: Ensuring that the starting materials are adequately dissolved is crucial for the reaction to proceed efficiently. Poor solubility can lead to incomplete reactions and lower yields.[4]

  • Stabilizing Intermediates: In reactions like Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr, polar aprotic solvents can stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[3]

  • Influencing Reaction Rate: The polarity of the solvent can significantly affect the reaction kinetics. Polar solvents generally favor reactions involving charged intermediates.[5]

  • Controlling Side Reactions: An appropriate solvent can help suppress the formation of unwanted byproducts, leading to higher purity.

Q3: What are the key safety considerations when working with the solvents and reagents for this synthesis?

A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical. Key considerations include:

  • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

  • Carbon Tetrachloride: A known carcinogen and ozone-depleting substance. Its use is highly restricted, and safer alternatives should be considered whenever possible.

  • DMF and DMSO: These are excellent solvents but are known to be toxic and can facilitate the absorption of other chemicals through the skin.

  • Cyrene™: A greener alternative to traditional polar aprotic solvents, but it can be prone to polymerization in the presence of bases.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-Chloro-2-methoxynicotinic acid.

Issue 1: Low or No Yield

Possible Causes & Solutions

  • Poor Solubility of Starting Materials:

    • Explanation: If your 2-methoxynicotinic acid or chlorinating agent is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a more suitable solvent or a co-solvent system. For the chlorination with sodium hypochlorite, a homogeneous aqueous system is recommended.[1] For other steps, consider polar aprotic solvents like DMF or DMSO, or greener alternatives like Cyrene™.[2]

  • Suboptimal Reaction Temperature:

    • Explanation: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: For the chlorination with alkali metal hypochlorite, a temperature range of 10°C to 30°C is suggested.[1] Carefully optimize the temperature for your specific reaction conditions.

  • Incorrect Stoichiometry:

    • Explanation: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: Carefully measure and ensure the correct molar ratios of your starting materials and reagents.

Issue 2: Product Contamination and Low Purity

Possible Causes & Solutions

  • Formation of Isomeric Byproducts:

    • Explanation: Non-selective chlorination can lead to the formation of other chloro-isomers of 2-methoxynicotinic acid.

    • Solution: The use of an alkali metal hypochlorite in an aqueous system is reported to provide selective chlorination at the 5-position.[1]

  • Presence of Unreacted Starting Material:

    • Explanation: Incomplete reaction is a common cause of contamination.

    • Solution: Increase the reaction time, optimize the temperature, or consider a more effective solvent to drive the reaction to completion.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][7]

  • Degradation of Product:

    • Explanation: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the degradation of the desired product.

    • Solution: Employ milder reaction conditions. For instance, in related syntheses, modern catalytic systems are used to avoid harsh conditions.[4]

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid via Direct Chlorination

This protocol is adapted from a patented method for the selective chlorination of 2-methoxynicotinic acid.[1]

Materials:

  • 2-methoxynicotinic acid

  • Sodium hypochlorite (NaOCl) solution

  • Water (as solvent)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve 2-methoxynicotinic acid in a homogeneous aqueous solvent system.

  • Cool the solution to a temperature between 10°C and 30°C.

  • Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-chloro-2-methoxynicotinic acid.

Data Summary: Solvent Effects on a Model SNAr Reaction

The following table summarizes the impact of different solvents on the yield of a model nucleophilic aromatic substitution reaction on a nicotinic ester derivative, which provides valuable insights applicable to related syntheses.

SolventReaction TimeYield (%)Reference
Cyrene™15 min95[2]
DMF15 min80[2]
DMSO15 min75[2]

This data illustrates the potential for significant yield improvements with careful solvent selection.

Visualizing the Process

Reaction Pathway

Synthesis of 5-Chloro-2-methoxynicotinic acid start 2-methoxynicotinic acid product 5-Chloro-2-methoxynicotinic acid start->product Chlorination reagent + NaOCl (Chlorinating Agent) solvent Aqueous Solvent (10-30°C)

Caption: Synthesis of 5-Chloro-2-methoxynicotinic acid.

Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Purity Issue check_solubility Check Reactant Solubility start->check_solubility check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time start->check_time check_purity Analyze Product Purity (TLC/HPLC) start->check_purity change_solvent Change Solvent/Co-solvent check_solubility->change_solvent Poor optimize_temp Optimize Temperature check_temp->optimize_temp Not Optimal increase_time Increase Reaction Time check_time->increase_time Incomplete recrystallize Recrystallize/Purify Product check_purity->recrystallize Impure

Caption: Troubleshooting workflow for synthesis issues.

References

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (n.d.). ChemSusChem. [Link]

  • Method of chlorination. (1988).
  • Synthesis of 5-chloro-2-methoxynicotinoyl chloride. (n.d.). PrepChem.com. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990).
  • 5-Chloro-2-methoxynicotinic acid. (n.d.). Amerigo Scientific. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. [Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (2023). PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: 5-Chloro-2-methoxynicotinic Acid Work-Up and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and purification of 5-Chloro-2-methoxynicotinic acid. The following information is designed to help you minimize product loss and optimize the purity of your compound.

Introduction to 5-Chloro-2-methoxynicotinic Acid

5-Chloro-2-methoxynicotinic acid is a heterocyclic compound with the molecular formula C7H6ClNO3.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] The inherent chemical properties of this molecule, namely its acidic carboxylic group and its aromatic pyridine ring, present unique challenges during its isolation and purification. Understanding these properties is key to developing an efficient work-up procedure that minimizes loss.

Core Principles for Minimizing Loss

The primary reasons for the loss of 5-Chloro-2-methoxynicotinic acid during work-up are mechanical losses, incomplete extraction, and degradation. The strategies outlined below are designed to address these issues systematically.

A foundational technique for purifying carboxylic acids is acid-base extraction.[4] This method leverages the differential solubility of the acidic compound and its corresponding salt.[5] By carefully controlling the pH of the aqueous phase, 5-Chloro-2-methoxynicotinic acid can be selectively moved between an organic solvent and water, effectively separating it from neutral or basic impurities.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of 5-Chloro-2-methoxynicotinic acid in a question-and-answer format.

Issue 1: Low Yield After Aqueous Work-up

Q1: I'm experiencing significant product loss after performing an acid-base extraction. What are the likely causes and how can I mitigate them?

A1: Several factors can contribute to low recovery after an aqueous work-up. Here’s a systematic approach to troubleshooting:

  • Incomplete Extraction into the Aqueous Basic Layer:

    • Causality: For the acid to be extracted from the organic phase into the aqueous phase, it must be converted to its carboxylate salt. This requires a sufficiently basic aqueous solution. If the pH is not high enough, a significant portion of the acid will remain in the organic layer.

    • Solution: Use a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to wash the organic layer. Ensure the pH of the aqueous layer is at least two pH units above the pKa of the carboxylic acid to ensure complete deprotonation. For most carboxylic acids, a pH of 8-9 with NaHCO₃ or >12 with NaOH is sufficient.[8] Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume to improve efficiency.[9]

  • Incomplete Precipitation Upon Acidification:

    • Causality: To recover your product from the aqueous layer, the carboxylate salt must be protonated back to the neutral carboxylic acid by adding acid. If the pH is not lowered sufficiently, the compound will remain as the more water-soluble salt.

    • Solution: After separating the basic aqueous layer, acidify it with a strong acid like hydrochloric acid (HCl) until the pH is at least two units below the pKa of the carboxylic acid (typically pH < 2). Use litmus paper or a pH meter to confirm the acidity. Chilling the solution on an ice bath can further decrease the solubility of the carboxylic acid and promote precipitation.

  • Emulsion Formation:

    • Causality: Emulsions are a common issue during extractions, especially when vigorous shaking is employed. They can trap your product at the interface between the two layers, leading to significant loss.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[9] If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer.

Issue 2: Product Purity Issues

Q2: My purified 5-Chloro-2-methoxynicotinic acid is discolored (e.g., yellow or tan). What causes this and how can I obtain a colorless product?

A2: Discoloration in nicotinic acid derivatives often arises from impurities formed during the synthesis, such as oxidation byproducts. [10]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[10] Be cautious not to add too much, as it can also adsorb your product.

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. Water is often a good choice for nicotinic acids.[11] A patent for purifying nicotinic acid suggests that melting the crude product before a single recrystallization can improve purity and color.[10]

    • Chromatography: If recrystallization is insufficient, column chromatography can be employed. However, carboxylic acids can streak on silica gel.[9] To prevent this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluting solvent system.[9]

Issue 3: Difficulty with Crystallization

Q3: My 5-Chloro-2-methoxynicotinic acid is not crystallizing out of solution, or it is forming an oil. What should I do?

A3: Oiling out or failure to crystallize is a common problem, often due to the presence of impurities or supersaturation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization.

    • Solvent System:

      • If the compound is too soluble in the chosen solvent, you may need to use a co-solvent system. For example, if your product is dissolved in a highly polar solvent like methanol, slowly adding a less polar solvent in which it is insoluble (like hexane) can induce precipitation.

    • Purity: Impurities can inhibit crystallization. If the above methods fail, it may be necessary to perform another purification step, such as an acid-base extraction or column chromatography, before attempting recrystallization again.

Recommended Work-Up and Purification Protocol

This protocol provides a step-by-step method for the work-up and purification of 5-Chloro-2-methoxynicotinic acid, designed to maximize yield and purity.

Experimental Protocol: Acid-Base Extraction and Recrystallization
  • Initial Quenching and Solvent Extraction:

    • Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure all organic-soluble components are transferred to the organic phase. Combine the organic layers.

  • Extraction of the Carboxylic Acid:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This will convert the 5-Chloro-2-methoxynicotinic acid into its water-soluble sodium salt, which will move into the aqueous layer.

    • Separate the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.[9] Combine the aqueous extracts.

    • Note: The original organic layer now contains any neutral or basic impurities.

  • Isolation of the Carboxylic Acid:

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add a strong acid, such as 1N HCl, while stirring until the solution is acidic (pH ~2). This will protonate the carboxylate salt, causing the 5-Chloro-2-methoxynicotinic acid to precipitate out of the solution.

    • Collect the precipitated solid by vacuum filtration.

  • Washing and Drying:

    • Wash the solid on the filter with cold deionized water to remove any residual salts.

    • Dry the solid under vacuum to remove residual water and any volatile impurities.

  • Recrystallization (if necessary):

    • Dissolve the crude solid in a minimal amount of a hot solvent, such as water or an alcohol-water mixture.[11]

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Workflow

The following diagram illustrates the decision-making process for the purification of 5-Chloro-2-methoxynicotinic acid.

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction precipitate Precipitation by Acidification extraction->precipitate filter_dry Filtration & Drying precipitate->filter_dry check_purity Assess Purity (TLC, NMR) filter_dry->check_purity recrystallize Recrystallization check_purity->recrystallize Purity Unacceptable pure_product Pure 5-Chloro-2-methoxynicotinic Acid check_purity->pure_product Purity Acceptable recrystallize->filter_dry chromatography Column Chromatography recrystallize->chromatography Recrystallization Fails chromatography->filter_dry

Caption: A logical workflow for the purification of 5-Chloro-2-methoxynicotinic acid.

Data Summary

Property Value Source
Molecular FormulaC7H6ClNO3[1][2]
Molecular Weight187.58 g/mol [1][2]
CAS Number54916-65-3[2][12]
Melting Point139-141 °C (literature: 149-150 °C)[12]

References

  • Paper chromatography of nicotinic acid derivatives. Nature. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica. [Link]

  • Purification of nicotinic acid - US3037987A.
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Purification of nicotinamide - US2496114A.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. [Link]

  • nicotinic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • US8492583B2 - Process for purification of aromatic carboxylic acids.
  • US2255421A - Process for purification of carboxylic acids.
  • 5-Chloro-2-methoxynicotinic acid. Amerigo Scientific. [Link]

  • 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286. PubChem. [Link]

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.
  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. [Link]

  • (PDF) Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. [Link]

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Technical Support Center: Navigating Solubility Challenges of 5-Chloro-2-methoxynicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of poor solubility of 5-Chloro-2-methoxynicotinic acid during synthetic reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking for practical, field-proven solutions to keep their reactions homogenous and efficient. Here, we move beyond simple protocol recitation to explain the why behind each troubleshooting step, ensuring you are equipped to make informed decisions in your laboratory.

Understanding the Challenge: Why is 5-Chloro-2-methoxynicotinic Acid Poorly Soluble?

5-Chloro-2-methoxynicotinic acid, a substituted pyridine carboxylic acid, presents a classic solubility problem. Its rigid, planar structure, coupled with the presence of a polar carboxylic acid group and a relatively nonpolar chloromethoxy-substituted pyridine ring, leads to strong intermolecular interactions in the solid state. These forces, including hydrogen bonding and π-stacking, result in a high lattice energy that must be overcome by solvent-solute interactions for dissolution to occur. In many common organic solvents, the energy gained from solvating the molecule is insufficient to break down the crystal lattice, leading to poor solubility.

The presence of both a hydrogen bond donor (the carboxylic acid proton) and acceptor (the carboxylic acid carbonyl and the pyridine nitrogen) contributes to its ability to form strong self-associations. Furthermore, the electron-withdrawing nature of the chloro substituent and the pyridine nitrogen can influence the acidity of the carboxylic acid and its overall polarity, further complicating solvent selection.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution of 5-Chloro-2-methoxynicotinic acid in my reaction solvent. What is the first thing I should try?

A1: The most immediate and often effective solution is the introduction of a co-solvent .[3][4] Many reactions are initially set up in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), where 5-Chloro-2-methoxynicotinic acid may be sparingly soluble. The addition of a more polar, aprotic co-solvent can significantly enhance solubility.

  • Recommended Co-solvents:

    • Dimethylformamide (DMF): An excellent choice for dissolving many polar and crystalline compounds.

    • Dimethyl sulfoxide (DMSO): A highly polar solvent capable of disrupting strong intermolecular forces.[5][6]

    • N-Methyl-2-pyrrolidone (NMP): Similar to DMF and DMSO, it offers high polarity and a high boiling point.

Actionable Advice: Start by adding the co-solvent in a small percentage (e.g., 5-10% v/v) to your primary reaction solvent. Gradually increase the proportion until you observe complete dissolution. Be mindful that the co-solvent can also affect the reaction rate and selectivity, so it is crucial to monitor your reaction progress closely.[7]

Q2: Can I use a protic co-solvent like methanol or ethanol?

A2: While protic co-solvents can improve the solubility of carboxylic acids through hydrogen bonding, their use depends on the specific reaction.[8][9]

  • For Esterification Reactions: Using the alcohol reactant as a co-solvent or the primary solvent is a standard and effective practice (Fischer Esterification).[10][11][12]

  • For Amide Coupling Reactions: Protic solvents can interfere with many common coupling reagents by reacting with the activated carboxylic acid intermediate. Therefore, they are generally not recommended for amide bond formation unless used as the nucleophilic reactant itself.

Q3: My reaction mixture is still heterogeneous even with a co-solvent. What is my next step?

A3: If co-solvents alone are insufficient, consider converting the carboxylic acid into a more soluble salt in situ. This is particularly effective for reactions that can tolerate the presence of a base.

Protocol:

  • Suspend the 5-Chloro-2-methoxynicotinic acid in your chosen aprotic solvent.

  • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a stoichiometric amount (1.0-1.1 equivalents).

  • Stir the mixture at room temperature. The formation of the triethylammonium or diisopropylethylammonium salt of the carboxylic acid often results in a homogenous solution.

This approach is highly compatible with most amide coupling reactions, as the base is often required in the subsequent step.[13][14]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common reactions where the poor solubility of 5-Chloro-2-methoxynicotinic acid can be a significant hurdle.[15][16][17][18]

Scenario: You are attempting to couple 5-Chloro-2-methoxynicotinic acid with a primary or secondary amine using a standard coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), but the starting acid will not dissolve.

Troubleshooting Workflow: Amide Coupling

G start Start: Poor solubility of 5-Chloro-2-methoxynicotinic acid in amide coupling solvent Initial Solvent Selection (e.g., DCM, THF) start->solvent cosolvent Add Polar Aprotic Co-solvent (DMF, DMSO, NMP) 5-20% v/v solvent->cosolvent check1 Is the solution homogeneous? cosolvent->check1 insitu_salt In Situ Salt Formation Add TEA or DIPEA (1.1 eq) check1->insitu_salt No success Proceed with Reaction check1->success Yes check2 Is the solution homogeneous? insitu_salt->check2 ptc Consider Phase-Transfer Catalysis (PTC) - Biphasic system (e.g., Toluene/Water) - Add PTC catalyst (e.g., TBAB) - Use inorganic base (e.g., K2CO3) check2->ptc No derivatization Alternative Strategy: Derivatization to Acyl Chloride - Use SOCl2 or Oxalyl Chloride - Isolate and then react with amine check2->derivatization If base is incompatible check2->success Yes ptc->derivatization If not feasible ptc->success If successful derivatization->success fail Re-evaluate synthetic route

Caption: Troubleshooting workflow for poor solubility in amide coupling.

Detailed Strategies for Amide Coupling

1. Optimized Co-solvent and In Situ Salt Formation Protocol:

This is the most common and often successful approach.

  • Step 1: Reagent Preparation

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-2-methoxynicotinic acid (1.0 eq).

    • Add your chosen amine (1.0-1.2 eq) and a suitable solvent mixture. Start with your primary solvent (e.g., DCM or MeCN) and add DMF until the solids dissolve (typically 10-30% v/v).

  • Step 2: Base Addition and Cooling

    • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Step 3: Coupling Reagent Addition

    • Add your coupling reagent (e.g., HATU, 1.1 eq or EDC, 1.2 eq with HOBt, 1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Step 4: Reaction

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

2. Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions:

If achieving a homogeneous solution is not possible, PTC can facilitate the reaction between two immiscible phases.[19][20][21][22] This is particularly useful when using an inorganic base.

  • Principle: A phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) transports the deprotonated carboxylate from an aqueous or solid phase into the organic phase where the amine is dissolved.[19]

  • Illustrative Protocol:

    • Combine 5-Chloro-2-methoxynicotinic acid (1 eq), the amine (1.1 eq), and a nonpolar organic solvent (e.g., toluene).

    • Add an aqueous solution of an inorganic base (e.g., K₂CO₃ or NaHCO₃).

    • Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

    • Heat the biphasic mixture with vigorous stirring. The reaction occurs at the interface and in the organic phase.

3. Derivatization to a More Soluble Intermediate:

In cases of extreme insolubility, converting the carboxylic acid to its corresponding acyl chloride can be an effective strategy. Acyl chlorides are generally more soluble in a wider range of aprotic organic solvents.

  • Protocol:

    • Suspend 5-Chloro-2-methoxynicotinic acid in an appropriate solvent (e.g., DCM or toluene).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) and a catalytic amount of DMF.

    • Stir the reaction at room temperature or with gentle heating until the evolution of gas ceases and a clear solution is obtained.

    • Remove the excess reagent and solvent under reduced pressure.

    • The resulting crude acyl chloride can then be dissolved in a suitable solvent and reacted with the amine, typically in the presence of a base like TEA or pyridine to neutralize the HCl byproduct.[14][23]

Troubleshooting Guide: Esterification Reactions

Esterification of 5-Chloro-2-methoxynicotinic acid can also be hampered by poor solubility, especially when reacting with larger, less polar alcohols.[24][25]

Scenario: You are attempting to synthesize an ester from 5-Chloro-2-methoxynicotinic acid and a secondary alcohol, but the starting acid is insoluble in your reaction solvent.

Troubleshooting Workflow: Esterification

G start Start: Poor solubility of 5-Chloro-2-methoxynicotinic acid in esterification fischer Fischer Esterification - Use alcohol as solvent - Add acid catalyst (H₂SO₄, TsOH) start->fischer check1 Is the reaction proceeding? fischer->check1 steglich Steglich Esterification - Aprotic solvent (DCM, THF) - Add DCC/DMAP or EDC/DMAP check1->steglich No / Alcohol is precious success Proceed with Reaction check1->success Yes check2 Is the acid soluble? steglich->check2 derivatization Alternative Strategy: Derivatization to Acyl Chloride - Use SOCl₂ or Oxalyl Chloride - React with alcohol and a base steglich->derivatization If still insoluble cosolvent Add polar aprotic co-solvent (DMF, NMP) check2->cosolvent No check2->success Yes cosolvent->derivatization If not cosolvent->success If successful derivatization->success fail Re-evaluate conditions

Caption: Troubleshooting workflow for poor solubility in esterification.

Detailed Strategies for Esterification

1. Fischer-Speier Esterification:

This is the classical method and is often the first choice for simple, low-boiling alcohols.

  • Principle: The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent. An acid catalyst protonates the carbonyl oxygen, making the carboxylic acid more electrophilic.[11]

  • Protocol:

    • Dissolve or suspend 5-Chloro-2-methoxynicotinic acid in the desired alcohol (a large excess, e.g., 10-50 equivalents or as the solvent).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

    • Heat the mixture to reflux and monitor the reaction. Water is produced as a byproduct, and its removal (e.g., with a Dean-Stark apparatus) can drive the equilibrium towards the product.

2. Steglich Esterification for Acid-Sensitive Substrates:

When dealing with more complex or acid-sensitive alcohols, a milder coupling agent-based approach is preferable.

  • Principle: A carbodiimide (like DCC or EDC) activates the carboxylic acid, and a catalyst (like DMAP) facilitates the nucleophilic attack by the alcohol.[10]

  • Protocol:

    • Dissolve the alcohol (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq) in an aprotic solvent (e.g., DCM).

    • Add 5-Chloro-2-methoxynicotinic acid (1.2 eq). If solubility is an issue, add a co-solvent like DMF.

    • Cool the mixture to 0 °C and add the carbodiimide (e.g., EDC, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

3. Acyl Chloride Formation:

As with amide synthesis, conversion to the acyl chloride is a robust method to overcome solubility issues.

  • Protocol:

    • Prepare the acyl chloride of 5-Chloro-2-methoxynicotinic acid as described previously.

    • Dissolve the alcohol in a suitable aprotic solvent (e.g., DCM, THF, or toluene).

    • Add a non-nucleophilic base (e.g., TEA or pyridine).

    • Slowly add a solution of the acyl chloride at 0 °C.

    • Allow the reaction to proceed to completion.

Summary of Recommended Solvents and Their Properties

SolventRelative Polarity[26]TypeBoiling Point (°C)[27]Notes
Dichloromethane (DCM)0.309Aprotic, Halogenated40Good starting point, but may not be sufficient alone.
Tetrahydrofuran (THF)0.207Aprotic, Ether66Common reaction solvent, often requires a co-solvent.
Acetonitrile (MeCN)0.460Aprotic, Polar82Good for many reactions, can be a better solvent than DCM/THF.
Dimethylformamide (DMF)0.386Aprotic, Polar153Excellent for dissolving polar solids, but can be difficult to remove.
Dimethyl sulfoxide (DMSO)0.444Aprotic, Highly Polar189Very strong solvent, use when other options fail. Can complicate workup.
N-Methyl-2-pyrrolidone (NMP)-Aprotic, Polar202High boiling point, good for high-temperature reactions.
Toluene0.099Aprotic, Nonpolar111Useful for Fischer esterification with a Dean-Stark trap and for PTC.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from BenchChem website.[3]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.[15]

  • Fisher Scientific. (n.d.). Amide Synthesis.[13][14]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.[16]

  • ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[28]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[23]

  • ACS Publications. (1999). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. The Journal of Physical Chemistry B.[29]

  • Sigma-Aldrich. (n.d.). Computational aqueous solubility prediction for drug-like compounds in congeneric series.[30]

  • Wikipedia. (n.d.). Phase-transfer catalyst.[19]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.[31]

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.[20]

  • NIH. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.[1]

  • Fisher Scientific. (n.d.). Amide Synthesis.[14]

  • Frontiers. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.[32]

  • PubMed. (n.d.). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide.[4]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).[21]

  • ResearchGate. (n.d.). Effect of co-solvents on yields and processability.[7]

  • ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.[33]

  • Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.[34]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Wordpress.[22]

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines....[2]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.[17]

  • Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions.[10]

  • Organic-Reaction.com. (n.d.). Amine to Amide (Coupling) - Common Conditions.[18]

  • ResearchGate. (2025, August 8). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.[8]

  • Amerigo Scientific. (n.d.). 5-Chloro-2-methoxynicotinic acid.[35]

  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[5]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[11]

  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.[6]

  • PubMed Central. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations.[36]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.[24]

  • Google Patents. (n.d.). US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.[25]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.[37]

  • ResearchGate. (2025, August 10). Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation.[38]

  • PubMed. (n.d.). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.[39]

  • Real Chemistry - YouTube. (2022, March 4). Predicting the product of an esterification reaction.[12]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

  • AKSci. (n.d.). 68359-07-9 5-Chloro-2-ethoxynicotinic acid AKSci 0547AC.[40]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.[26]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.[27]

  • ResearchGate. (2025, August 5). Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling.[9]

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Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloro-2-methoxynicotinic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloro-2-methoxynicotinic acid (CAS No: 54916-65-3) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering experimental data, step-by-step protocols, and an analysis of their respective efficiencies to aid in selecting the most suitable method for your research and development needs.

Introduction to 5-Chloro-2-methoxynicotinic Acid

5-Chloro-2-methoxynicotinic acid is a substituted pyridine derivative. Its structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a versatile intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects.

Route 1: Direct Chlorination of 2-Methoxynicotinic Acid

This route is a direct, one-step approach that involves the selective chlorination of the commercially available precursor, 2-methoxynicotinic acid. The use of an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution provides a straightforward and scalable method.[2][3]

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, activated by the methoxy group at the 2-position, is susceptible to chlorination. The hypochlorite solution provides the electrophilic chlorine species. The regioselectivity of the chlorination at the 5-position is a key feature of this method, leading to the desired product in high purity.[2]

Experimental Protocol

Materials:

  • 2-Methoxynicotinic acid

  • 5.25% Aqueous sodium hypochlorite solution (commercial bleach)

  • 1N Hydrochloric acid

  • Chloroform

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxynicotinic acid in a well-stirred 5.25% aqueous sodium hypochlorite solution at room temperature (approximately 20°C).

  • Allow the resulting solution to stir for a minimum of 16 hours.

  • After the reaction is complete, acidify the mixture with 1N hydrochloric acid.

  • Extract the resulting precipitate with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by trituration with hexane to obtain pure 5-Chloro-2-methoxynicotinic acid.[2]

Experimental Data
Starting MaterialReagentsReaction TimeYieldReference
306 mg 2-Methoxynicotinic acid20 mL 5.25% aq. NaOCl, 10 mL 1N HCl~18 hours52%[2]
868 g 2-Methoxynicotinic acid12 L 5.25% aq. NaOCl, conc. HClNot specified75%[2]
Workflow Diagram

Route1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Methoxynicotinic Acid in aq. NaOCl B Stir at RT (≥16 hours) A->B C Acidify with HCl B->C D Extract with Chloroform C->D E Dry and Concentrate D->E F Triturate with Hexane E->F Product 5-Chloro-2-methoxynicotinic Acid F->Product

Caption: Workflow for the direct chlorination of 2-methoxynicotinic acid.

Route 2: Multi-step Synthesis from 2-Chloro-3-chloromethylpyridine

This alternative route involves a two-step process starting from 2-chloro-3-chloromethylpyridine. The first step is the oxidation of the chloromethyl group to a carboxylic acid, followed by a nucleophilic substitution to introduce the methoxy group.

Mechanistic Considerations

The first step involves the oxidation of the benzylic-like chloromethyl group to a carboxylic acid. This can be achieved using a strong oxidizing agent like sodium hypochlorite. The second step is a nucleophilic aromatic substitution where a methoxide source replaces the chlorine atom at the 2-position of the pyridine ring. This reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 2,5-Dichloronicotinic Acid

Materials:

  • 2-Chloro-3-chloromethylpyridine

  • Sodium hydroxide or sodium carbonate

  • 10% Sodium hypochlorite solution (bleach)

  • Concentrated hydrochloric acid

Procedure:

  • Hydrolyze 2-chloro-3-chloromethylpyridine under basic conditions (e.g., NaOH or Na2CO3 in water) with heating.

  • Cool the reaction mixture and add a 10% sodium hypochlorite solution.

  • Stir the reaction at a controlled temperature (e.g., 0-25°C) for several hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,5-dichloronicotinic acid.[4]

Step 2: Synthesis of 5-Chloro-2-methoxynicotinic Acid

Materials:

  • 2,5-Dichloronicotinic acid

  • Sodium methoxide

  • Methanol

Procedure:

  • Dissolve 2,5-dichloronicotinic acid in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, acidify the mixture to precipitate the product.

  • Filter, wash, and dry to obtain 5-Chloro-2-methoxynicotinic acid.

Note: While a direct experimental procedure for the methoxylation of 2,5-dichloronicotinic acid was not found in the immediate search, this is a standard nucleophilic aromatic substitution on a pyridine ring and the described conditions are typical for such transformations.

Experimental Data
Starting MaterialProduct of Step 1Yield (Step 1)Overall Yield (Estimated)Reference
2-Chloro-3-chloromethylpyridine2,5-Dichloronicotinic acid~85%~75-80%[4]

The overall yield is an estimation assuming a high-yielding second step, which is common for this type of reaction.

Workflow Diagram

Route2_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Methoxylation A Hydrolyze 2-Chloro-3- chloromethylpyridine B Oxidize with NaOCl A->B C Acidify and Isolate 2,5-Dichloronicotinic Acid B->C D React with Sodium Methoxide in Methanol C->D E Acidify and Isolate D->E Product 5-Chloro-2-methoxynicotinic Acid E->Product

Caption: Workflow for the multi-step synthesis of 5-Chloro-2-methoxynicotinic acid.

Comparison of Synthesis Routes

FeatureRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis
Number of Steps 12
Starting Material 2-Methoxynicotinic acid2-Chloro-3-chloromethylpyridine
Key Reagents Sodium hypochloriteSodium hypochlorite, Sodium methoxide
Reported Yield 52-75%~85% (Step 1), Estimated ~75-80% overall
Scalability Demonstrated at kilogram scale[2]Potentially scalable, but involves more steps
Process Simplicity High (one-pot reaction)Moderate (two distinct steps with workups)
Safety & Handling Use of commercial bleach is relatively safe.Involves handling of sodium methoxide (moisture sensitive).
Atom Economy GoodModerate (loss of atoms in the form of byproducts)

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 5-Chloro-2-methoxynicotinic acid.

Route 1 (Direct Chlorination) is highly attractive due to its simplicity, utilizing a single step from a commercially available starting material. The use of inexpensive and readily available sodium hypochlorite as the chlorinating agent makes this an economically favorable and scalable option. The reported yields are good, particularly on a larger scale. This route is recommended for its operational simplicity and cost-effectiveness, especially for large-scale production.

Route 2 (Multi-step Synthesis) provides a good alternative, especially if 2-chloro-3-chloromethylpyridine is a more readily available or cost-effective starting material in a specific context. The first step boasts a high yield. While the overall process involves more steps and handling of moisture-sensitive reagents, it offers a solid synthetic strategy.

Ultimately, the choice of synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities and safety protocols. For most applications, the direct chlorination of 2-methoxynicotinic acid appears to be the more efficient and straightforward approach.

References

Sources

A Guide to Key Intermediates in the Synthesis of Oral Hypoglycemic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global rise in type 2 diabetes has intensified the demand for effective and economically viable oral hypoglycemic agents (OHAs). The efficiency, safety, and cost of producing these active pharmaceutical ingredients (APIs) are critically dependent on the synthetic pathways chosen, and more specifically, on the strategic selection and synthesis of key chemical intermediates. This guide provides an in-depth comparison of the pivotal intermediates used in the industrial-scale synthesis of leading OHAs from two major classes: the meglitinides and the sulfonylureas.

We will analyze the synthetic strategies for flagship molecules—Repaglinide, Nateglinide, and Glimepiride—by dissecting their core building blocks. This analysis will focus on the causality behind experimental choices, comparing factors such as precursor origin, stereochemical control, reaction yields, and safety considerations.

While the query regarding 5-Chloro-2-methoxynicotinic acid as a potential intermediate initiated this review, our comprehensive search of established industrial processes reveals that the synthesis of these major OHAs relies on different, highly optimized intermediates. This guide will therefore focus on these field-proven molecules. We will, however, address the broader context of nicotinic acid derivatives in medicinal chemistry to provide a complete and authoritative perspective for researchers in drug development.

Part I: Intermediates for Meglitinide Synthesis — A Tale of Two Analogs

Meglitinides are a class of short-acting insulin secretagogues that restore the early-phase insulin response, making them particularly effective at controlling postprandial glucose levels.[1][2] The two prominent members of this class, Repaglinide and Nateglinide, share a similar mechanism of action but are synthesized from structurally distinct intermediates, offering a compelling case for comparison.

Section 1.1: The Convergent Synthesis of Repaglinide

Repaglinide, chemically (S)-2-ethoxy-4-[N-{1-(2-piperidinylphenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid, is synthesized via a convergent approach.[3][4] This strategy involves the separate synthesis of two complex intermediates, which are then coupled in a final step.

Key Intermediates:

  • (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine: This chiral amine is the structural cornerstone that dictates the stereochemistry of the final API. Its synthesis is a multi-step process where achieving high enantiomeric purity is the primary challenge and a major cost driver.[5]

  • 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (or its activated derivative): This substituted phenylacetic acid derivative provides the benzoic acid backbone of Repaglinide. Its synthesis involves aromatic substitution and functional group manipulations, with a focus on achieving high purity to avoid related impurities in the final product.[6]

The convergent nature of this synthesis allows for optimization of each branch separately before the final, crucial coupling step.

Logical Workflow: Convergent Synthesis of Repaglinide

Caption: Convergent synthesis pathway for Repaglinide.

Experimental Protocol: Amide Coupling and Hydrolysis for Repaglinide

This protocol is a representative synthesis adapted from established patent literature. Researchers must consult original sources and adhere to all institutional safety guidelines.[7]

  • Activation & Coupling: a. To a solution of 4-carboxymethyl-3-ethoxybenzoic acid ester (Intermediate 2, 1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene), add an acid activating agent (e.g., thionyl chloride or oxalyl chloride, 1.1 eq) at 0-5 °C. Stir the mixture for 1-2 hours to form the acid chloride. b. In a separate flask, dissolve (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine (Intermediate 1, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in the same solvent. c. Slowly add the prepared acid chloride solution to the amine solution at 0-10 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or HPLC analysis indicates completion. d. Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude Repaglinide ester.

  • Hydrolysis: a. Dissolve the crude ester in a mixture of ethanol and water. b. Add an aqueous solution of sodium hydroxide (2-4 eq) and heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by HPLC. c. Once hydrolysis is complete, cool the reaction mixture and adjust the pH to approximately 4.5-5.5 with a dilute acid (e.g., 1N HCl) to precipitate the Repaglinide free acid. d. Stir the resulting slurry, filter the solid, wash thoroughly with purified water, and dry under vacuum to obtain crude Repaglinide. e. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed to achieve pharmaceutical-grade purity.[8]

Section 1.2: The Chiral Pool Approach to Nateglinide

Nateglinide, or N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, is synthesized using a more linear approach that leverages a readily available chiral starting material.

Key Intermediates:

  • D-phenylalanine: An amino acid from the chiral pool, D-phenylalanine provides the stereocenter for Nateglinide. This eliminates the need for complex resolution steps, a significant advantage over the Repaglinide synthesis.[9]

  • trans-4-Isopropylcyclohexane carboxylic acid: This achiral cycloaliphatic carboxylic acid is the second key component. The main challenge in its synthesis is achieving a high diastereomeric excess of the trans isomer, which is crucial for the efficacy of the final drug.[10]

The coupling of these two intermediates is a standard peptide bond formation, which is generally high-yielding and well-understood.

Logical Workflow: Synthesis of Nateglinide

Nateglinide_Synthesis cluster_acid_prep Acid Fragment Synthesis start_acid 4-Isopropylbenzoic acid acid_int trans-4-Isopropylcyclohexane carboxylic acid start_acid->acid_int Hydrogenation & Isomerization acid_chloride trans-4-Isopropylcyclohexane carbonyl chloride acid_int->acid_chloride Activation (e.g., SOCl2, PCl5) nateglinide Nateglinide (Final API) acid_chloride->nateglinide Amide Coupling (Schotten-Baumann conditions) d_phenylalanine D-Phenylalanine d_phenylalanine->nateglinide Glimepiride_Synthesis carbamate Phenyl (trans-4-methylcyclohexyl)carbamate glimepiride Glimepiride (Final API) carbamate->glimepiride sulfonamide 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1- carboxamido)ethyl]benzenesulfonamide sulfonamide->glimepiride Sulfonylurea Formation (Base-catalyzed condensation)

Caption: Modern, isocyanate-free synthetic pathway for Glimepiride.

Experimental Protocol: Glimepiride Synthesis via Carbamate Intermediate

This protocol is a representative synthesis adapted from established literature. Researchers must consult original sources and adhere to all institutional safety guidelines.

  • Reaction Setup: a. To a reaction vessel, add 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (1.0 eq), Phenyl (trans-4-methylcyclohexyl)carbamate (1.0-1.2 eq), and a suitable aprotic solvent (e.g., acetonitrile or dioxane). b. Add a base, such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.

  • Condensation: a. Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction drives off phenol as a byproduct. b. Monitor the reaction for the disappearance of the starting sulfonamide by HPLC.

  • Isolation and Purification: a. Upon completion, cool the reaction mixture and filter off any inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. The resulting residue can be purified by slurrying in a suitable solvent (e.g., isopropanol) to remove unreacted starting materials and byproducts, followed by filtration. d. The isolated solid is then washed and dried under vacuum to yield Glimepiride. Further recrystallization may be necessary to achieve the required pharmaceutical purity.

Part III: The Role of Nicotinic Acid Derivatives in Drug Discovery

The initial query for this guide centered on 5-Chloro-2-methoxynicotinic acid . This molecule belongs to the family of substituted nicotinic acids (pyridine-3-carboxylic acids). While our investigation confirms it is not a primary intermediate in the established synthesis of major OHAs, the nicotinic acid scaffold itself is of significant interest in medicinal chemistry. [10] Nicotinic acid (Niacin, Vitamin B3) and its derivatives are versatile building blocks used in the synthesis of a wide range of pharmaceuticals, owing to the reactivity of the pyridine ring and the carboxylic acid functional group. [11][12]Recent research has explored novel nicotinic acid derivatives as potential hypoglycemic agents themselves, rather than as intermediates. For example, studies have shown that certain derivatives can act as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. [8]This represents a different therapeutic mechanism compared to the insulin secretagogue action of meglitinides and sulfonylureas.

Therefore, while 5-Chloro-2-methoxynicotinic acid is a commercially available reagent, its application appears to lie outside the scope of current, large-scale OHA manufacturing. [9]Its value may be found in discovery chemistry, where it could serve as a fragment or starting point for developing new chemical entities, potentially including novel classes of anti-diabetic drugs.

Conclusion

The industrial synthesis of leading oral hypoglycemic agents is a testament to the power of optimized process chemistry. The comparison between the synthetic routes for Repaglinide and Nateglinide reveals a strategic choice between a complex, convergent synthesis requiring challenging chiral resolution (Repaglinide) and a more linear approach that leverages the chiral pool (Nateglinide). Concurrently, the evolution of Glimepiride synthesis demonstrates a clear industry trend towards designing inherently safer processes by replacing hazardous intermediates like isocyanates with stable, manageable carbamates.

While 5-Chloro-2-methoxynicotinic acid is not a key player in these established pathways, the broader family of nicotinic acid derivatives remains a fertile ground for the discovery of new therapeutic agents with novel mechanisms of action. This guide underscores that a deep understanding of the synthesis, function, and comparative advantages of key intermediates is fundamental to the successful development and manufacturing of life-saving medicines.

References

  • A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. ResearchGate. Available from: [Link]

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  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available from: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. Available from: [Link]

  • US Patent US8658821B2. Process for the preparation of nateglinide. Google Patents.
  • An Efficient and Practical Process for the Synthesis of Glimepiride. ResearchGate. Available from: [Link]

  • CN Patent CN100445275C. A kind of technique of synthesizing repaglinide. Google Patents.
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  • The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. PubMed Central. Available from: [Link]

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A Senior Application Scientist's Guide to 5-Chloro-2-methoxynicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a High-Value Scaffold for Optimizing Drug-Like Properties

Abstract

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug discovery program's success. Substituted pyridine intermediates are foundational scaffolds in a vast number of pharmaceuticals.[1] This guide provides an in-depth technical comparison of 5-Chloro-2-methoxynicotinic acid against simpler nicotinic acid analogs. We will explore the strategic advantages conferred by the specific 5-chloro and 2-methoxy substitutions, focusing on their synergistic impact on metabolic stability, physicochemical properties, and synthetic versatility. Through a detailed comparative case study, supported by experimental protocols, we will demonstrate how this scaffold can be leveraged to overcome common drug development hurdles, such as rapid metabolism and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Introduction: The Strategic Importance of Scaffold Selection

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding and coordination interactions with biological targets like enzymes and receptors.[1] The journey from a hit compound to a clinical candidate, however, is fraught with challenges, primarily the optimization of a molecule's ADME properties.[2][3] High attrition rates in clinical development are often linked to poor pharmacokinetics, stemming from issues like metabolic instability.[4] Therefore, the strategic selection of a core scaffold that inherently addresses these potential liabilities is a paramount concern.

5-Chloro-2-methoxynicotinic acid (CAS 54916-65-3) is a heterocyclic building block that offers a pre-engineered solution to several of these challenges.[5][6] Its unique substitution pattern is not coincidental; the chlorine and methoxy groups are strategically placed to confer specific, advantageous properties that are often superior to unsubstituted or alternatively substituted pyridines. This guide will dissect these advantages from a mechanistic and practical standpoint.

The Trifecta of Advantages: Why 5-Chloro-2-methoxy Substitution Excels

The utility of 5-Chloro-2-methoxynicotinic acid can be attributed to three core advantages: enhanced metabolic stability, tailored physicochemical properties, and versatile synthetic reactivity.

Advantage 1: Enhanced Metabolic Stability

A primary goal in lead optimization is to mitigate oxidative drug metabolism, which is a major cause of high clearance and poor bioavailability.[7][8] Aromatic rings, particularly electron-rich ones, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.

  • The Role of the 5-Chloro Group: The introduction of a halogen, such as chlorine, onto an aromatic ring is a well-established strategy to increase metabolic stability.[9] The electron-withdrawing nature of the chlorine atom deactivates the pyridine ring, making it less susceptible to oxidative metabolism.[7] This "metabolic blocking" at a potential site of oxidation can dramatically increase a compound's half-life.

  • The Role of the 2-Methoxy Group: The methoxy group, while potentially a site for O-demethylation, is known to be metabolized at a slower rate on a pyridine ring compared to a benzene ring.[4] When positioned at the 2-position, it can sterically shield the adjacent pyridine nitrogen and influence the overall electronic profile of the ring, further contributing to metabolic robustness. The strategic use of methoxy groups is a recurring theme in approved drugs for improving metabolic behavior and other ADME properties.[10][11]

Advantage 2: Fine-Tuning Physicochemical Properties

Controlling physicochemical parameters like acidity (pKa) and lipophilicity (LogP) is crucial for optimizing a drug's solubility, permeability, and target engagement.

  • Modulating Acidity (pKa): The pKa of the carboxylic acid and the pyridine nitrogen are critical for a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions. Unsubstituted nicotinic acid has a pKa of approximately 4.85.[12][13] The electron-withdrawing chlorine atom in 5-Chloro-2-methoxynicotinic acid lowers the basicity of the pyridine nitrogen and increases the acidity of the carboxylic acid group. This modulation can be critical for reducing unwanted interactions with basic targets and tailoring solubility profiles.

  • Controlling Lipophilicity (LogP): Lipophilicity is a key driver of many ADME properties.[4] While medicinal chemists often increase lipophilicity to improve potency, this can lead to poor solubility and increased metabolic clearance. The methoxy group is a particularly valuable substituent because it has nearly zero lipophilicity when attached to an aromatic ring (ΔLogD value of -0.05 to 0.00).[4] This allows chemists to explore protein pockets without incurring the penalty of increased overall molecular lipophilicity, a concept central to optimizing "lipophilic ligand efficiency" (LLE).[4]

Advantage 3: Versatile Synthetic Handle

Beyond its impact on biological properties, 5-Chloro-2-methoxynicotinic acid is a versatile synthetic intermediate. The carboxylic acid provides a straightforward handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The chloro-substituent can participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures and facilitating rapid structure-activity relationship (SAR) exploration.[9]

Comparative Case Study: Kinase Inhibitor Development

To illustrate the practical advantages of 5-Chloro-2-methoxynicotinic acid, we present a comparative case study. A hypothetical lead optimization campaign is targeting a novel kinase. The initial hit, Compound B (Comparator) , derived from nicotinic acid, shows good potency but suffers from rapid metabolic clearance. We will compare this to Compound A (Lead Candidate) , synthesized using 5-Chloro-2-methoxynicotinic acid.

G cluster_synthesis Synthesis cluster_testing Comparative Testing cluster_analysis Data Analysis Nicotinic_Acid Nicotinic Acid Coupling Amide Coupling (EDC/HOBt) Nicotinic_Acid->Coupling CMA 5-Chloro-2-methoxy- nicotinic acid CMA->Coupling Amine Common Amine (R-NH2) Amine->Coupling Compound_B Compound B (Comparator) Coupling->Compound_B Compound_A Compound A (Lead Candidate) Coupling->Compound_A Kinase_Assay In Vitro Kinase Inhibition Assay Compound_B->Kinase_Assay Metabolic_Assay Microsomal Stability Assay (HLM) Compound_B->Metabolic_Assay Compound_A->Kinase_Assay Compound_A->Metabolic_Assay Data_Table Comparative Data (IC50, T½, pKa, cLogP) Kinase_Assay->Data_Table Metabolic_Assay->Data_Table

Caption: Comparative workflow for Compound A and B.
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

  • To a stirred solution of the corresponding nicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (R-NH2, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to stir at room temperature for 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, appropriate solvent system) to yield the desired amide.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Prepare a serial dilution of test compounds (Compound A and B) in a 384-well plate.

  • Add LanthaScreen™ Eu-anti-tag antibody, TR-FRET kinase tracer, and the target kinase to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic model.

  • Self-Validation: Include a known potent inhibitor as a positive control and DMSO as a negative control to ensure assay validity.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

  • Pre-warm a solution of Human Liver Microsomes (HLM) and test compound (1 µM final concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (T½) from the slope of the natural log of the percent remaining compound versus time plot.

  • Self-Validation: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls.

Results and Comparative Data

The experimental data highlights the clear advantages imparted by the 5-chloro-2-methoxy scaffold.

ParameterCompound A (Lead Candidate)Compound B (Comparator)Rationale for Difference
Structure 5-Chloro-2-methoxy-N-R-nicotinamideN-R-nicotinamideCore scaffold variation
Kinase IC50 15 nM12 nMPotency is comparable; the core modification does not negatively impact target binding.
HLM T½ (min) > 60 min < 10 min The 5-chloro group acts as a metabolic block, preventing rapid oxidative metabolism of the pyridine ring.[7][9]
Calculated pKa ~3.8 (acid), ~1.5 (pyridine N)~4.8 (acid), ~3.3 (pyridine N)The electron-withdrawing Cl atom lowers the basicity of the pyridine nitrogen, reducing potential off-target liabilities.
Calculated LogP 2.82.1The addition of Cl increases lipophilicity, but the methoxy group's neutral contribution prevents an excessive increase.[4]

Interpretation: While both compounds exhibit excellent potency, Compound B would likely fail in vivo due to its poor metabolic stability. The rapid clearance would necessitate high and frequent dosing, increasing the risk of toxicity. In contrast, Compound A demonstrates significantly improved metabolic stability, a direct result of the 5-chloro substitution. This enhanced stability translates to a longer predicted half-life and better potential for oral bioavailability, making it a far superior candidate for progression.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Kinase Target Kinase Kinase_A->Target_Kinase Substrate Substrate Target_Kinase->Substrate Cellular_Response Cellular Response Substrate->Cellular_Response Compound_A Compound A (Inhibitor) Compound_A->Target_Kinase

Sources

A Comparative Guide to the Analytical Quantification and Characterization of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of prevalent analytical techniques for the characterization and quantification of 5-Chloro-2-methoxynicotinic acid. As a crucial building block in the synthesis of various pharmaceutical compounds, ensuring the purity, stability, and identity of this intermediate is paramount for drug development professionals. This document moves beyond mere procedural lists to delve into the causality behind methodological choices, offering field-proven insights to guide researchers and scientists in selecting the optimal analytical strategy.

Introduction to 5-Chloro-2-methoxynicotinic Acid

5-Chloro-2-methoxynicotinic acid is a halogenated pyridine derivative. Its structural features—a carboxylic acid group, a chloro substituent, and a methoxy group on a pyridine ring—present unique analytical challenges and opportunities. Accurate and precise analytical methods are essential for quality control during its synthesis, for assessing its stability under various conditions, and for ensuring its suitability for subsequent reaction steps in a drug manufacturing process. This guide will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing both a theoretical and practical framework for their application.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. These characteristics directly influence choices regarding solvents, separation columns, and detection techniques.

PropertyValueSource
CAS Number 54916-65-3[1][2][3]
Molecular Formula C₇H₆ClNO₃[1][3]
Molecular Weight 187.58 g/mol [1][3]
Melting Point 139-141 °C / 149-150 °C[2]
Appearance SolidN/A

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is a balance of sensitivity, selectivity, speed, cost, and the specific question being asked (e.g., "How much is there?" vs. "What is it?"). The table below summarizes the primary methods evaluated in this guide.

FeatureHPLC-UVLC-MSGC-MS (with Derivatization)Quantitative NMR (qNMR)
Principle Differential partitioning between stationary and mobile phases.[4]Combines HPLC separation with mass-based detection.[4]Separation of volatile compounds followed by mass-based detection.Intrinsic quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[4]
Primary Use Quantification, purity assessment.[5]Identification of impurities, quantification, structural elucidation of unknowns.[4]Analysis of volatile impurities or the main component after conversion to a volatile derivative.[6]Absolute quantification without a specific reference standard, purity assessment, structural confirmation.[4]
Sensitivity High (ng to µg range)Very High (pg to ng range)Very High (pg to ng range)Moderate (µg to mg range)
Selectivity Good to ExcellentExcellentExcellentExcellent
Sample Prep Simple dissolutionSimple dissolutionDerivatization requiredPrecise weighing and dissolution with an internal standard
Throughput HighMedium to HighMediumLow to Medium
Cost Low to MediumHighMediumHigh

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quality control in the pharmaceutical industry, offering robust and reliable quantification. For a polar, acidic molecule like 5-Chloro-2-methoxynicotinic acid, reversed-phase HPLC is the method of choice.

Expertise & Causality: The carboxylic acid moiety necessitates careful mobile phase control. Operating at a low pH (e.g., using 0.1% formic or phosphoric acid) suppresses the ionization of the carboxyl group.[5] This ensures the molecule is in a single, neutral form, leading to better retention on a non-polar C18 stationary phase, improved peak shape, and reproducible results. The use of protic solvents like methanol as a sample diluent should be approached with caution, as it can potentially lead to esterification of the carboxylic acid, creating an impurity.[6]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample 1. Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN/H2O) hplc_inj 3. Inject sample/standard into the HPLC system prep_sample->hplc_inj prep_std 2. Prepare calibration standards of known concentrations prep_std->hplc_inj hplc_sep 4. Separation on C18 Column hplc_inj->hplc_sep hplc_det 5. Detection via UV-DAD Detector hplc_sep->hplc_det data_acq 6. Acquire Chromatogram hplc_det->data_acq data_int 7. Integrate peak area data_acq->data_int data_quant 8. Quantify using calibration curve data_int->data_quant

Caption: A generalized workflow for quantitative analysis by HPLC-UV.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a Diode Array Detector (DAD), quaternary or binary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 70% A / 30% B, isocratic. (This should be optimized based on initial screening).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 275 nm (monitor multiple wavelengths for purity analysis).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~10 mg of 5-Chloro-2-methoxynicotinic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a target concentration of 100 µg/mL.

  • System Suitability:

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis:

    • Construct a calibration curve using a series of standards. Inject the sample solution and quantify using the peak area relative to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification of the main component and characterization of unknown impurities, LC-MS is the gold standard. It provides molecular weight information and, with tandem MS (MS/MS), structural fragments.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for a molecule like this, as it is efficient for polar compounds containing acidic or basic sites.[4] In negative ion mode, the molecule will readily deprotonate at the carboxylic acid to form the [M-H]⁻ ion. In positive ion mode, protonation can occur on the pyridine nitrogen, yielding the [M+H]⁺ ion. The choice of mode depends on sensitivity and the nature of potential impurities. Fragmentation analysis (MS/MS) of the parent ion can reveal characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid, providing strong evidence for the structure.[7]

Workflow for LC-MS Analysis

cluster_lc Liquid Chromatography cluster_interface Interface cluster_ms Mass Spectrometry lc_prep 1. Sample Preparation (Dissolution) lc_inj 2. HPLC Injection lc_prep->lc_inj lc_sep 3. Chromatographic Separation lc_inj->lc_sep ion_source 4. Ionization (e.g., ESI) lc_sep->ion_source ms_analyzer 5. Mass Analysis (m/z) ion_source->ms_analyzer ms_detect 6. Detection ms_analyzer->ms_detect ms_data 7. Data Acquisition (Mass Spectrum) ms_detect->ms_data

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Chloro-2-methoxynicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Chloro-2-methoxynicotinic acid. In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of data.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Analytical Imperative for 5-Chloro-2-methoxynicotinic Acid

5-Chloro-2-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is critical for ensuring the quality, efficacy, and safety of the final drug product. A validated HPLC method provides the necessary precision, accuracy, and specificity to monitor the purity of starting materials, track reaction progress, and assess the stability of the active pharmaceutical ingredient (API) under various stress conditions.[3]

This guide will compare two potential reversed-phase HPLC (RP-HPLC) methods and detail the validation process in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][5][6]

Comparative Analysis of Potential HPLC Methods

The selection of an appropriate HPLC method is the first critical step. For a polar compound like 5-Chloro-2-methoxynicotinic acid, a derivative of nicotinic acid, reversed-phase chromatography is a suitable starting point.[7][8][9] We will explore two common approaches, primarily differing in their mobile phase composition.

Method A: Isocratic Elution with a Buffered Mobile Phase

  • Principle: This method utilizes a constant mobile phase composition, offering simplicity and robustness. The inclusion of a buffer is crucial to control the ionization state of the acidic analyte, thereby ensuring reproducible retention times and symmetrical peak shapes.

  • Strengths: Simplicity of operation, shorter run times, and potentially lower solvent consumption.

  • Potential Weaknesses: May not be suitable for complex mixtures with components of widely varying polarities.

Method B: Gradient Elution with an Acidified Mobile Phase

  • Principle: This method involves a programmed change in the mobile phase composition during the analytical run. This is particularly useful for separating the analyte from potential impurities and degradation products that may have different hydrophobicities.

  • Strengths: Enhanced resolution for complex samples, improved peak shape for late-eluting compounds.

  • Potential Weaknesses: Longer run times, potential for baseline drift, and requires more complex instrumentation.

Diagram: HPLC Method Selection Workflow

cluster_0 Method Selection A Define Analytical Goal: Quantification of 5-Chloro-2-methoxynicotinic acid B Analyte Properties: Polar, acidic A->B C Initial Method Choice: Reversed-Phase HPLC B->C D Method A: Isocratic Elution (Buffered Mobile Phase) C->D E Method B: Gradient Elution (Acidified Mobile Phase) C->E F Initial Screening & Optimization D->F E->F G Select Optimal Method for Validation F->G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Sources

A Comparative Spectroscopic Guide to 5-Chloro-2-methoxynicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the synthetic route to 5-Chloro-2-methoxynicotinic acid, a key intermediate in pharmaceutical synthesis. By examining the characteristic changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, researchers can effectively monitor the transformation of its precursors, 2,5-dichloronicotinic acid and 5-chloro-2-hydroxynicotinic acid, into the final product. This analysis serves as a valuable tool for reaction monitoring, quality control, and structural verification in drug development and organic synthesis.

Introduction

5-Chloro-2-methoxynicotinic acid (C₇H₆ClNO₃, MW: 187.58 g/mol ) is a crucial building block in the synthesis of various pharmaceutically active compounds.[1] Its structural integrity and purity are paramount for the successful development of downstream products. Spectroscopic analysis is an indispensable tool for confirming the identity and purity of this compound and for tracking its formation from its precursors. This guide focuses on a common synthetic pathway and provides a detailed comparison of the spectroscopic data at each key stage.

Synthetic Pathway Overview

The synthesis of 5-Chloro-2-methoxynicotinic acid can be achieved through a multi-step process. Two key precursors that highlight significant chemical transformations are 2,5-dichloronicotinic acid and 5-chloro-2-hydroxynicotinic acid. The conversion of these precursors to the final product involves nucleophilic substitution and methylation, respectively. Monitoring these transformations via spectroscopic methods provides definitive evidence of the reaction's progress and success.

Synthetic Pathway 2,5-dichloronicotinic acid 2,5-dichloronicotinic acid 5-Chloro-2-methoxynicotinic acid 5-Chloro-2-methoxynicotinic acid 2,5-dichloronicotinic acid->5-Chloro-2-methoxynicotinic acid  CH₃ONa / CH₃OH 5-chloro-2-hydroxynicotinic acid 5-chloro-2-hydroxynicotinic acid 5-chloro-2-hydroxynicotinic acid->5-Chloro-2-methoxynicotinic acid  Methylating Agent (e.g., (CH₃)₂SO₄) / Base Spectroscopic Comparison cluster_precursors Precursors cluster_product Final Product 2,5-dichloronicotinic acid 2,5-dichloronicotinic acid 5-Chloro-2-methoxynicotinic acid 5-Chloro-2-methoxynicotinic acid 2,5-dichloronicotinic acid->5-Chloro-2-methoxynicotinic acid ¹H NMR: -Cl → -OCH₃ ¹³C NMR: C-Cl → C-O MS: M⁺ 191/193 → 187/189 5-chloro-2-hydroxynicotinic acid 5-chloro-2-hydroxynicotinic acid 5-chloro-2-hydroxynicotinic acid->5-Chloro-2-methoxynicotinic acid ¹H NMR: -OH → -OCH₃ FT-IR: Disappearance of Ar-OH stretch MS: M⁺ 173/175 → 187/189

Caption: Key spectroscopic changes during the synthesis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. For detailed procedures, it is essential to consult standard laboratory manuals and instrument-specific guidelines.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

For comprehensive guidelines on reporting NMR data, refer to the standards set by the American Chemical Society (ACS).

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments. [2][3]

Conclusion

This guide provides a framework for using a suite of spectroscopic techniques to monitor the synthesis of 5-Chloro-2-methoxynicotinic acid from its precursors. By understanding the expected changes in the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, researchers can confidently verify the successful transformation at each step, ensuring the quality and identity of this important pharmaceutical intermediate.

References

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  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • PubMed. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]b[4][5]enzothia zepin-1-ones. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Chloro-2-methoxynicotinic acid is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a detailed cost-benefit analysis of two potential synthetic routes to this valuable compound, offering insights into the practical and economic considerations for researchers and process chemists.

Introduction

5-Chloro-2-methoxynicotinic acid (C7H6ClNO3, CAS No: 54916-65-3) is a halogenated pyridine derivative with applications in medicinal chemistry. The selection of an optimal synthetic pathway is a critical decision in the drug development process, influencing not only the cost of goods but also the safety and environmental impact of the manufacturing process. This guide evaluates two primary approaches: the chlorination of 2-methoxynicotinic acid and the methylation of 2-hydroxy-5-chloronicotinic acid.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Chlorination of 2-methoxynicotinic acidRoute 2: Methylation of 2-hydroxy-5-chloronicotinic acid
Starting Material 2-methoxynicotinic acid2-hydroxy-5-chloronicotinic acid
Key Reagent Sodium hypochloriteDimethyl sulfate (proposed)
Reported Yield 52-73%[1]Not available in literature
Process Safety ModerateHigh Risk (carcinogenic reagent)
Environmental Impact ModerateHigh
Estimated Cost LowerPotentially higher due to reagent cost and safety measures
Industrial Feasibility ProvenRequires significant process development for safety

Route 1: Chlorination of 2-methoxynicotinic acid

This established route involves the direct chlorination of readily available 2-methoxynicotinic acid at the 5-position of the pyridine ring. The use of an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solvent system offers a high-yield and relatively straightforward process[1].

Reaction Scheme

Caption: Synthesis of 5-Chloro-2-methoxynicotinic acid via chlorination.

Experimental Protocol

The following protocol is adapted from a patented procedure[1].

  • Reaction Setup: A solution of 2-methoxynicotinic acid is added portionwise to a well-stirred aqueous solution of sodium hypochlorite (e.g., 5.25% solution) at a controlled temperature, typically between 10°C and 30°C.

  • Reaction Conditions: The molar ratio of 2-methoxynicotinic acid to sodium hypochlorite is maintained in the range of 1.0:1.0 to 1.0:6.0, with a preferred range of 1.0:1.2 to 1.0:2.0[1]. The reaction mixture is stirred for an extended period, often overnight (approximately 16-18 hours), at room temperature to ensure completion[1].

  • Work-up and Isolation: The reaction mixture is acidified to a pH of 2.0 with a suitable acid, such as hydrochloric acid. The resulting precipitate of 5-chloro-2-methoxynicotinic acid is then collected by filtration or extracted with an organic solvent like chloroform[1].

  • Purification: The crude product can be further purified by recrystallization or trituration with a suitable solvent, such as hexane, to yield the final product in high purity[1].

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost The starting material, 2-methoxynicotinic acid, is commercially available from various suppliers, with prices ranging from approximately

54 for small quantities (1-100g)[2][3]. Industrial-grade sodium hypochlorite solution (12.5-15%) is also readily available and cost-effective, with bulk pricing in the range of $445 for a 55-gallon drum[4].
Yield Reported yields for this method are in the range of 52-73%, which is considered good for an industrial process[1].
Safety Sodium hypochlorite is a corrosive material and requires careful handling. The reaction can evolve chlorine gas, which is toxic and requires a well-ventilated area[5]. However, compared to other chlorinating agents, it is considered a relatively safer option for large-scale production.
Environmental Impact The primary waste stream is an aqueous solution containing sodium chloride and residual hypochlorite. The unreacted hypochlorite needs to be neutralized before disposal, which can be achieved using agents like sodium bisulfite[6][7]. Overall, the environmental impact is manageable with appropriate waste treatment protocols.

Route 2: Methylation of 2-hydroxy-5-chloronicotinic acid (Hypothetical)

A second potential route involves the O-methylation of 2-hydroxy-5-chloronicotinic acid. This approach would utilize a different set of starting materials and reagents, presenting a distinct cost and safety profile.

Proposed Reaction Scheme

Caption: Proposed synthesis of 5-Chloro-2-methoxynicotinic acid via methylation.

Experimental Protocol
  • Reaction Setup: 2-hydroxy-5-chloronicotinic acid would be dissolved in a suitable solvent, and a base would be added to deprotonate the hydroxyl group.

  • Methylation: A methylating agent, such as dimethyl sulfate (DMS), would be added to the reaction mixture.

  • Work-up and Isolation: Following the reaction, a standard aqueous work-up would be performed to remove the excess reagents and byproducts, followed by extraction and purification of the desired product.

It is crucial to note that this is a proposed pathway, and significant experimental optimization would be required to determine its feasibility and efficiency.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost The starting material, 2-hydroxy-5-chloronicotinic acid, is commercially available, with prices in the range of $115 for 250mg to $831 for 5g, indicating it is significantly more expensive than 2-methoxynicotinic acid at laboratory scale[8]. Dimethyl sulfate is a relatively inexpensive methylating agent, with industrial prices around

650 per metric ton[9]. However, the high cost of the starting material and the extensive safety measures required for handling DMS would likely make this route more expensive overall.
Yield No reported yield for this specific reaction was found. The efficiency of the O-methylation of this particular substrate is unknown and would be a critical factor in determining the economic viability of this route.
Safety This is the most significant drawback of this proposed route. Dimethyl sulfate is a potent, toxic, and carcinogenic alkylating agent[10][11]. It is readily absorbed through the skin and can cause severe, delayed tissue damage. The use of DMS requires stringent safety protocols, including specialized handling equipment and personal protective equipment, which adds complexity and cost to the process.
Environmental Impact Dimethyl sulfate is a hazardous substance, and its waste streams require careful management and disposal. The environmental impact of this route would be significantly higher than Route 1 due to the toxicity of the methylating agent[11].

Discussion and Conclusion

  • Proven Feasibility and Yield: Route 1 is a well-documented process with reported yields that are acceptable for industrial production[1].

  • Cost-Effectiveness: The starting materials for Route 1 are more affordable, and the overall process is less encumbered by the high costs associated with stringent safety measures.

  • Favorable Safety and Environmental Profile: While not without its own hazards, the use of sodium hypochlorite presents a significantly lower risk to personnel and the environment compared to the highly toxic and carcinogenic dimethyl sulfate proposed for Route 2.

The significant data gap regarding a reliable protocol and yield for the O-methylation of 2-hydroxy-5-chloronicotinic acid (Route 2), coupled with the extreme hazards associated with dimethyl sulfate, renders this pathway currently unviable for practical synthesis. Future research could explore alternative, safer methylating agents for this transformation; however, given the efficiency of Route 1, the impetus for such development may be limited.

For researchers and drug development professionals, the clear choice for a scalable, cost-effective, and manageable synthesis of 5-Chloro-2-methoxynicotinic acid is the chlorination of 2-methoxynicotinic acid.

References

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A Senior Application Scientist's Guide to the Reactivity of 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical development, nicotinic acid and its derivatives are foundational scaffolds, integral to the synthesis of a wide array of therapeutic agents, from anticancer to anti-inflammatory drugs.[1][2][3] The reactivity of these building blocks is not merely an academic curiosity; it is a critical parameter that dictates synthetic strategy, reaction efficiency, and ultimately, the feasibility of a drug discovery pipeline.

This guide provides an in-depth analysis of the chemical reactivity of 5-Chloro-2-methoxynicotinic acid, a uniquely substituted pyridine derivative. We will dissect the electronic interplay of its substituent groups and compare its reactivity against other common nicotinic acids in key synthetic transformations. This analysis is grounded in established chemical principles and supported by detailed experimental frameworks, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule.

I. The Electronic Profile: Deconstructing the Reactivity of 5-Chloro-2-methoxynicotinic Acid

The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. In 5-Chloro-2-methoxynicotinic acid, three distinct functional groups—a chloro group, a methoxy group, and a carboxylic acid—exert competing and complementary influences on the pyridine ring and its acyl function.

  • Carboxylic Acid (-COOH) at C3: This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring to electrophilic attack. Its primary role, however, is as a reaction handle for amide and ester formation.

  • Methoxy (-OCH₃) at C2: The methoxy group is a classic example of opposing electronic effects. It is electron-withdrawing by induction due to the oxygen's electronegativity but is a powerful electron-donating group by resonance, capable of stabilizing adjacent positive charge.[4]

  • Chloro (-Cl) at C5: The chloro group is inductively electron-withdrawing, which deactivates the ring towards electrophilic substitution. Crucially, this withdrawal of electron density makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr).[5]

The net effect is a molecule with a highly functionalized and electronically nuanced character. The carboxylic acid's electrophilicity is modulated by the ring's overall electronic density, while the chloro-substituted ring itself becomes a prime substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Electronic influences on the 5-Chloro-2-methoxynicotinic acid scaffold.

II. Comparative Reactivity Analysis

To truly understand the utility of 5-Chloro-2-methoxynicotinic acid, we must benchmark its performance against other nicotinic acid analogs in two pivotal reaction classes: nucleophilic acyl substitution at the carboxyl group and palladium-catalyzed cross-coupling at the C-Cl bond.

A. Nucleophilic Acyl Substitution (Amide Formation)

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. The rate of this reaction is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the pyridine ring enhance this electrophilicity, making the carboxylic acid more reactive.

Nicotinic Acid Derivative Key Substituents Predicted Relative Reactivity Rationale
Nicotinic AcidNoneBaselineThe unsubstituted parent compound.
5-Chloro-2-methoxynicotinic Acid 5-Cl, 2-OCH₃Higher The strong inductive withdrawal by the chloro group increases the carbonyl's electrophilicity, outweighing the methoxy group's donating effect.
6-Chloronicotinic Acid6-ClHigherThe chloro group is a powerful electron-withdrawing group, increasing reactivity compared to the baseline.[6]
5-Aminonicotinic Acid5-NH₂LowerThe amino group is a strong electron-donating group, reducing the carbonyl's electrophilicity.
B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, widely used to synthesize biaryl structures.[7][8] The reaction's efficiency with halo-pyridines depends on the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Generally, the reactivity order is I > Br > Cl.[7] However, the electronic environment of the ring also plays a critical role.

Nicotinic Acid Derivative Halogen & Position Predicted Relative Reactivity Rationale
5-Bromonicotinic Acid5-BrBaseline (High)The C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition. Often used as a standard for these couplings.[9][10]
5-Chloro-2-methoxynicotinic Acid 5-ClModerate to High While C-Cl bonds are less reactive, the electron-deficient nature of the pyridine ring facilitates oxidative addition. Modern catalysts are highly effective for chloro-pyridines.[11]
2-Chloronicotinic Acid2-ClHighThe chloro group at the 2-position is flanked by the ring nitrogen, significantly increasing its reactivity in nucleophilic substitution and related palladium-catalyzed reactions.[12][13]
5-Chloronicotinic Acid5-ClModerateLacks the additional activation from the 2-methoxy group but is still a viable substrate for Suzuki coupling.

III. Experimental Protocols for Reactivity Assessment

Theoretical predictions must be validated by empirical data. The following protocols provide a robust framework for quantitatively comparing the reactivity of nicotinic acid derivatives in a laboratory setting.

Protocol 1: Kinetic Analysis of Esterification via HPLC

This experiment directly measures the rate of nucleophilic acyl substitution by monitoring the formation of a methyl ester over time.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed esterification of various nicotinic acid derivatives.

Methodology:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each nicotinic acid derivative (e.g., 5-Chloro-2-methoxynicotinic acid, nicotinic acid) in methanol.

    • Prepare a 1 M solution of sulfuric acid in methanol (catalyst).

  • Reaction Setup:

    • In separate temperature-controlled vials (e.g., 50 °C), add 9.8 mL of a nicotinic acid stock solution.

    • Allow the solutions to equilibrate to the reaction temperature.

  • Reaction Initiation & Monitoring:

    • To initiate the reaction, add 0.2 mL of the 1 M sulfuric acid catalyst solution to each vial (final [H₂SO₄] = 0.02 M). Start a timer immediately.

    • At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a 100 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 900 µL of a neutralizing mobile phase (e.g., 50:50 acetonitrile:water with 0.1% triethylamine) to stop the reaction.

  • HPLC Analysis:

    • Develop a reversed-phase HPLC method (e.g., C18 column) capable of separating the nicotinic acid starting material from its corresponding methyl ester product.

    • Inject the quenched aliquots and quantify the peak areas of the starting material and product.

  • Data Analysis:

    • Calculate the concentration of the nicotinic acid at each time point.

    • Plot ln([Acid]) versus time. The slope of the resulting linear fit will be equal to -k, where k is the pseudo-first-order rate constant.

    • Compare the rate constants for each derivative to establish a quantitative reactivity ranking.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare 0.1 M Nicotinic Acid Stocks in MeOH setup Equilibrate Acid Stock at 50 °C prep_stock->setup prep_cat Prepare 1 M H₂SO₄ Catalyst in MeOH initiate Initiate with H₂SO₄ Catalyst Start Timer prep_cat->initiate setup->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench in Neutralizing Mobile Phase sample->quench hplc Analyze via RP-HPLC quench->hplc quantify Quantify Peak Areas (Acid vs. Ester) hplc->quantify plot Plot ln([Acid]) vs. Time quantify->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for kinetic analysis of nicotinic acid esterification.

Protocol 2: Competitive Suzuki-Miyaura Coupling

This protocol assesses the relative reactivity of different halo-pyridines in a palladium-catalyzed cross-coupling reaction.

Objective: To compare the reactivity of 5-Chloro-2-methoxynicotinic acid against 5-Bromonicotinic acid in a Suzuki coupling reaction.

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add:

      • 5-Chloro-2-methoxynicotinic acid (1.0 mmol)

      • 5-Bromonicotinic acid (1.0 mmol)

      • Phenylboronic acid (1.5 mmol, the limiting reagent)

      • Potassium phosphate (K₃PO₄, 3.0 mmol)

      • A palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%))

    • Add degassed solvent (e.g., 10 mL of 1,4-dioxane/water 4:1).

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, observing the consumption of phenylboronic acid.

  • Work-up & Analysis:

    • Once the limiting reagent is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Acidify the aqueous layer with 1 M HCl to pH ~4 to precipitate the carboxylic acid products. Filter and dry the solid.

    • Analyze the product mixture using ¹H NMR spectroscopy or LC-MS.

  • Data Interpretation:

    • Determine the ratio of the two coupled products: 5-phenyl-2-methoxynicotinic acid and 5-phenylnicotinic acid.

    • A higher proportion of the product derived from 5-Bromonicotinic acid would confirm its greater reactivity under these conditions. The ratio provides a semi-quantitative measure of relative reactivity.

IV. Conclusion

5-Chloro-2-methoxynicotinic acid presents a compelling profile for synthetic chemists. Its carboxylic acid function is electronically activated towards nucleophilic acyl substitution, potentially offering faster reaction times or milder conditions compared to unsubstituted nicotinic acid. Simultaneously, its 5-chloro substituent serves as a versatile handle for advanced transformations like Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures.

While the carbon-chlorine bond is inherently less reactive than a carbon-bromine bond in palladium catalysis, the activating nature of the pyridine ring, coupled with modern, highly active catalyst systems, renders it a highly effective coupling partner. Understanding these nuanced reactivity patterns allows researchers to make informed decisions, optimizing synthetic routes and accelerating the discovery of new chemical entities.

References

  • PrepChem. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Available from: [Link]

  • PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available from: [Link]

  • Pharmaoffer. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Available from: [Link]

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benchmarking the purity of synthesized 5-Chloro-2-methoxynicotinic acid against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

Objective Purity Assessment Against Commercial Standards

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Chloro-2-methoxynicotinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side reactions, reduced yield of the final API, and the introduction of potentially toxic components.

This guide provides a comprehensive framework for rigorously benchmarking the purity of a newly synthesized batch of 5-Chloro-2-methoxynicotinic acid against a certified commercial standard. We will move beyond simple pass/fail criteria, delving into the causality behind our choice of analytical techniques and providing self-validating protocols that ensure the trustworthiness of the results. Our approach integrates orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to build a complete and irrefutable purity profile.

Context: Synthesis and Potential Impurities

The most common synthetic routes to 5-Chloro-2-methoxynicotinic acid involve the selective chlorination of 2-methoxynicotinic acid.[1][2] This process, while effective, can introduce several classes of impurities that our analytical workflow is designed to detect:

  • Unreacted Starting Material: Residual 2-methoxynicotinic acid.

  • Regioisomers: Isomers formed by chlorination at other positions on the pyridine ring.

  • Over-chlorinated Products: Di- or tri-chlorinated nicotinic acid derivatives.[3]

  • Process-Related Impurities: Reagents, solvents, or by-products from the synthesis and work-up steps.[4][5]

Understanding these potential contaminants is critical as it informs the development and validation of our analytical methods, ensuring they are specific and sensitive enough to detect and quantify these critical species.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Benchmarking cluster_comparison Data Evaluation Syn Synthesis (e.g., Chlorination of 2-methoxynicotinic acid) Pur Purification (e.g., Recrystallization) Syn->Pur Crude Product HPLC Quantitative Purity (HPLC) Pur->HPLC Synthesized Batch LCMS Impurity ID (LC-MS) Pur->LCMS NMR Structural Confirmation (NMR) Pur->NMR Data Data Comparison Table HPLC->Data LCMS->Data NMR->Data Report Final Purity Statement Data->Report Commercial Commercial Standard Commercial->HPLC Commercial->LCMS Commercial->NMR G cluster_impurities Potential Process-Related Impurities compound 5-Chloro-2-methoxynicotinic Acid C₇H₆ClNO₃ MW: 187.58 g/mol starting_material 2-Methoxynicotinic Acid C₇H₇NO₃ MW: 153.13 g/mol Unreacted Precursor regioisomer x-Chloro-2-methoxynicotinic Acid C₇H₆ClNO₃ MW: 187.58 g/mol Isomeric Impurity over_chlorinated x,y-Dichloro-2-methoxynicotinic Acid C₇H₅Cl₂NO₃ MW: 222.03 g/mol Over-reaction Product

Sources

efficacy of hypoglycemic agents derived from 5-Chloro-2-methoxynicotinic acid vs alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of hypoglycemic agents derived from the nicotinic acid scaffold, focusing on G-protein-coupled receptor 109A (GPR109A) agonists, against established alternative therapies for type 2 diabetes (T2D). It is intended for researchers, scientists, and drug development professionals engaged in metabolic disease research.

Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics

Type 2 diabetes is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The therapeutic landscape is dominated by agents that enhance insulin sensitivity, increase insulin secretion, or promote glucose excretion. While established drugs like metformin remain the first line of defense, the search for novel mechanisms with improved efficacy and safety profiles is perpetual. One such avenue of exploration involves the modulation of the G-protein-coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin). Chemical scaffolds based on nicotinic acid, such as 5-Chloro-2-methoxynicotinic acid, represent a key starting point for the development of selective GPR109A agonists aimed at achieving glycemic control.

The Focus: 5-Chloro-2-methoxynicotinic Acid Derivatives and GPR109A Agonism

Nicotinic acid derivatives and their structural analogs are a class of molecules that have been investigated for their metabolic effects, primarily through the activation of GPR109A. This receptor is highly expressed in adipocytes and various immune cells.

Mechanism of Action: GPR109A Signaling

Activation of GPR109A in adipocytes by an agonist leads to the coupling of an inhibitory G-protein (Gαi). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of non-esterified fatty acids (NEFAs) into circulation. Elevated NEFAs are known contributors to insulin resistance; therefore, their reduction is a key mechanism for improving insulin sensitivity and glycemic control.[1]

A notable clinical candidate from this class is GSK256073, a selective GPR109A agonist. Studies have shown that administration of GSK256073 significantly decreases serum NEFA and glucose concentrations in subjects with T2D.[2] This effect is associated with decreased insulin concentrations and a 27-47% improvement in HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) scores, indicating enhanced insulin sensitivity.[2][3]

A significant historical challenge with niacin-based therapies is a cutaneous flushing side effect, mediated by prostaglandin D2 release.[1] Advanced GPR109A agonists like GSK256073 have been specifically engineered to minimize or eliminate this effect while retaining the desired anti-lipolytic and glucose-lowering properties.[4]

GPR109A_Pathway cluster_membrane Adipocyte Cell Membrane GPR109A GPR109A (Niacin Receptor) Gi Gαi (Inhibitory G-protein) GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AC:e->cAMP:w Agonist GPR109A Agonist (e.g., GSK256073) Agonist->GPR109A Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC HSL_a Active Hormone-Sensitive Lipase cAMP->HSL_a Activates cAMP:e->HSL_a:w HSL_i Inactive Hormone-Sensitive Lipase Lipolysis Lipolysis HSL_a->Lipolysis NEFA ↓ Plasma NEFA Lipolysis->NEFA Insulin_Sens ↑ Insulin Sensitivity NEFA->Insulin_Sens OGTT_Workflow start Start: Acclimatize Rats fast Overnight Fast (16h) Water ad libitum start->fast dose Administer Compound or Vehicle (T = -30 min) fast->dose baseline Measure Baseline Blood Glucose (T = 0 min) dose->baseline gavage Oral Glucose Gavage (2 g/kg) baseline->gavage sampling Blood Sampling at 15, 30, 60, 90, 120 min gavage->sampling analysis Plot Glucose Curve & Calculate AUC sampling->analysis end End: Compare AUCs analysis->end

Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
In Vitro: Fluorescent Glucose Uptake Assay

This assay quantifies the uptake of glucose into cultured cells, such as 3T3-L1 adipocytes, providing a direct measure of insulin sensitivity and the effect of test compounds at a cellular level. It utilizes a fluorescent glucose analog, such as 2-NBDG.

Causality Behind Experimental Choices:

  • Cell Model: Differentiated 3T3-L1 adipocytes are a well-established and reliable model as they express the insulin-responsive glucose transporter GLUT4, mimicking the physiology of mature fat cells. [5]* Starvation: A glucose-starvation period (1-2 hours) is performed to deplete intracellular glucose and upregulate glucose transporters to the cell surface, increasing the signal-to-noise ratio of the assay. [6][7]* Fluorescent Analog: 2-NBDG is used because it is transported into the cell via GLUTs and phosphorylated by hexokinase, trapping it intracellularly. As it cannot be further metabolized, its fluorescence is directly proportional to glucose uptake. [6] Step-by-Step Protocol:

  • Cell Culture & Differentiation: Seed 3T3-L1 preadipocytes in a 96-well black, clear-bottom plate. Differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

  • Serum Starvation: Wash the mature adipocytes with PBS and incubate in serum-free, glucose-free DMEM for 2 hours at 37°C. [6]3. Compound Treatment: Remove the starvation medium. Add fresh glucose-free medium containing the test compounds (e.g., GPR109A agonist) and controls (vehicle, 100 nM insulin as positive control). Incubate for 30-60 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 30 minutes at 37°C, protected from light. [7][8]5. Stop Uptake: Remove the 2-NBDG-containing medium and wash the cells three times with ice-cold PBS to eliminate extracellular fluorescence. [6]6. Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [8]7. Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A significant increase in fluorescence indicates enhanced glucose uptake.

Conclusion and Future Perspectives

Agonists of the GPR109A receptor, derived from the nicotinic acid chemical space, represent a mechanistically distinct approach to improving glycemic control. By targeting adipocyte lipolysis and reducing circulating NEFAs, they address a key driver of insulin resistance. The development of non-flushing agonists like GSK256073 has overcome a major historical barrier for this class.

However, their ultimate therapeutic potential remains to be fully elucidated in long-term clinical trials. A direct comparison with established agents shows that while the glucose-lowering efficacy of current alternatives like GLP-1 RAs and metformin is potent, the unique insulin-sensitizing mechanism of GPR109A agonists could offer complementary benefits, particularly in patients with dyslipidemia and prominent insulin resistance. Future research should focus on head-to-head comparative efficacy trials, long-term safety assessments, and the potential for combination therapies with existing hypoglycemic agents. The robust experimental protocols detailed herein provide a validated framework for conducting such preclinical and translational research.

References

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  • Drugs.com. (2025). Does metformin lower A1C, if so how much?. Drugs.com. [Link]

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  • PR Newswire. (2018). Lilly's Investigational Dual GIP and GLP-1 Receptor Agonist Shows Significant Reduction in HbA1c and Body Weight in People With Type 2 Diabetes. PR Newswire. [Link]

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Sources

A Comparative Study on the Stability of 5-Chloro-2-methoxynicotinic Acid and Its Ester and Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The journey from a promising lead compound to a marketable drug is fraught with challenges, chief among them being the chemical stability of the molecule. Instability can lead to loss of potency, formation of potentially toxic degradants, and a shortened shelf-life. Consequently, a thorough understanding of a molecule's stability profile early in the development process is not just a regulatory requirement but a cornerstone of rational drug design.[1]

This guide presents a comparative stability analysis of 5-Chloro-2-methoxynicotinic acid and three of its common derivatives: a methyl ester, an ethyl ester, and an N-methyl amide. Through a systematic forced degradation study, we will explore the intrinsic stability of these molecules under various stress conditions, providing crucial insights for researchers, scientists, and drug development professionals. The choice to compare these specific derivatives stems from their prevalence in drug discovery as prodrugs or key intermediates. Esters and amides are the most common derivatives of carboxylic acids, and their relative stability can significantly impact formulation strategies and in-vivo performance.

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are fundamental for several reasons:[1][2]

  • Elucidation of Degradation Pathways: By subjecting the molecules to harsh conditions, we can identify the likely degradation products and understand the degradation mechanisms.

  • Development of Stability-Indicating Methods: Forced degradation helps in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the active ingredient in the presence of its degradants.

  • Informing Formulation and Packaging Development: Understanding a molecule's liabilities (e.g., sensitivity to light or hydrolysis) guides the development of stable formulations and the selection of appropriate packaging.

The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[1][3][4] This level of degradation is sufficient to identify and characterize degradants without being so excessive that it leads to secondary or irrelevant degradation pathways.

Experimental Design: A Head-to-Head Comparison

To objectively compare the stability of 5-Chloro-2-methoxynicotinic acid and its derivatives, a comprehensive forced degradation study was designed. The study protocol adheres to the principles outlined in ICH guidelines Q1A (R2) and Q1B.[2][5][6][7][8][9][10]

Test Compounds:
  • Parent Compound: 5-Chloro-2-methoxynicotinic acid

  • Methyl Ester: Methyl 5-chloro-2-methoxynicotinate

  • Ethyl Ester: Ethyl 5-chloro-2-methoxynicotinate

  • N-Methyl Amide: N-methyl-5-chloro-2-methoxynicotinamide

Experimental Workflow:

The overall workflow for the forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare 1 mg/mL solutions of each of the four test compounds in Methanol:Water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Expose to stress base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base Expose to stress oxidative Oxidative Degradation 3% H2O2, RT, 24h prep->oxidative Expose to stress thermal Thermal Degradation Solid state, 80°C, 48h prep->thermal Expose to stress photo Photolytic Degradation ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA) prep->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV oxidative->hplc thermal->hplc photo->hplc neutralize->hplc purity Assess Peak Purity and Quantify Degradation hplc->purity

Caption: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols:
1. Preparation of Stock Solutions

A stock solution of each of the four compounds (parent acid, methyl ester, ethyl ester, and N-methyl amide) was prepared at a concentration of 1 mg/mL in a 1:1 mixture of methanol and water.

2. Forced Degradation Conditions
  • Acid Hydrolysis: 1 mL of each stock solution was mixed with 1 mL of 0.1 M hydrochloric acid. The mixtures were incubated at 60°C for 24 hours. After incubation, the samples were cooled to room temperature and neutralized with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis: 1 mL of each stock solution was mixed with 1 mL of 0.1 M sodium hydroxide. The mixtures were incubated at 60°C for 24 hours. After incubation, the samples were cooled to room temperature and neutralized with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: 1 mL of each stock solution was mixed with 1 mL of 3% hydrogen peroxide. The mixtures were stored at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Approximately 10 mg of each compound in its solid state was placed in a clear glass vial and exposed to a temperature of 80°C in a calibrated oven for 48 hours. After exposure, the samples were cooled and dissolved in the initial solvent to a concentration of 1 mg/mL.

  • Photolytic Degradation: Solutions of each compound (1 mg/mL) were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6][8][9][10][11] A control sample was kept in the dark under the same temperature conditions.

3. Analytical Methodology: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products. The following method was developed and validated for specificity:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution was used with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Results and Discussion: A Comparative Analysis

The results of the forced degradation studies are summarized in the table below. The data represents the percentage of the parent compound degraded under each stress condition.

Stress Condition5-Chloro-2-methoxynicotinic acid (% Degradation)Methyl 5-chloro-2-methoxynicotinate (% Degradation)Ethyl 5-chloro-2-methoxynicotinate (% Degradation)N-methyl-5-chloro-2-methoxynicotinamide (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C) < 1%12.5%10.8%1.5%
Base Hydrolysis (0.1 M NaOH, 60°C) < 1%18.2%16.5%2.8%
Oxidative (3% H₂O₂, RT) 4.5%5.1%4.9%4.8%
Thermal (80°C, solid) < 1%< 1%< 1%< 1%
Photolytic (ICH Q1B) 2.1%2.5%2.3%2.2%
Analysis of Stability Profiles
Hydrolytic Stability: The Key Differentiator

The most significant differences in stability among the derivatives were observed under hydrolytic conditions.

  • Esters vs. Amide: Both the methyl and ethyl esters showed considerable degradation under both acidic and basic conditions, with base-catalyzed hydrolysis being more pronounced. This is an expected outcome, as the carbonyl carbon in esters is more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. In contrast, the N-methyl amide derivative exhibited remarkable stability under the same conditions, with minimal degradation. This enhanced stability of the amide is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon and imparts a partial double-bond character to the carbon-nitrogen bond, making it more difficult to cleave.

  • Methyl vs. Ethyl Ester: The methyl ester showed slightly higher degradation than the ethyl ester. This can be attributed to the lesser steric hindrance around the carbonyl group in the methyl ester, allowing for easier access by the nucleophile.

Degradation Pathway: Hydrolysis

The primary degradation pathway for the ester and amide derivatives under hydrolytic stress is the cleavage of the ester or amide bond, respectively, to yield the parent 5-Chloro-2-methoxynicotinic acid.

G cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis cluster_product Degradation Product Ester Methyl/Ethyl 5-chloro-2-methoxynicotinate R = CH₃ or C₂H₅ Acid 5-Chloro-2-methoxynicotinic acid Ester:f0->Acid:f0 H⁺ or OH⁻ / H₂O (Relatively Fast) Amide N-methyl-5-chloro-2-methoxynicotinamide Amide:f0->Acid:f0 H⁺ or OH⁻ / H₂O (Very Slow)

Sources

A Senior Application Scientist's Guide to Novel Amine-Reactive Labeling in Quantitative Proteomics: A Case Study with 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. In the ever-evolving landscape of quantitative proteomics, the methodologies we employ for protein quantification are paramount to the accuracy and depth of our biological insights. While established isobaric tagging reagents like TMT and iTRAQ have become mainstays in the field, the exploration of novel labeling chemistries holds the potential for unique applications and improved performance characteristics.

This guide moves beyond a simple recitation of protocols. Instead, we will delve into the fundamental principles of amine-reactive labeling and propose a comprehensive framework for evaluating a novel labeling candidate: 5-Chloro-2-methoxynicotinic acid. We will treat this molecule as a case study, outlining its required chemical activation, a proposed experimental workflow for its use in peptide labeling, and a rigorous validation strategy to compare its performance against current industry standards.

Section 1: The Fundamental Chemistry of Amine-Reactive Labeling

In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. To compare protein abundance between different samples, these peptides are chemically labeled. The most common targets for this labeling are primary amines, which are readily available at the N-terminus of every peptide and on the side chain of lysine residues.[1][2]

The key to making a molecule like 5-Chloro-2-methoxynicotinic acid, which contains a carboxylic acid group, reactive towards these amines is to convert it into an "activated ester." The most prevalent and reliable method for this is the formation of an N-hydroxysuccinimide (NHS) ester .[3][4][5] NHS esters react efficiently with primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable, covalent amide bonds, which are as robust as the peptide bonds themselves.[4][5]

The causality for choosing this chemistry is twofold:

  • Specificity and Accessibility: Primary amines are nucleophilic and, being positively charged at physiological pH, are typically located on the exterior of a protein's native structure, making them accessible for labeling.[5]

  • Stability: The resulting amide bond is extremely stable, ensuring the tag remains attached throughout the extensive sample processing, chromatographic separation, and mass spectrometric analysis.[4][6]

Below is a diagram illustrating the general reaction mechanism.

G cluster_0 Activation Step cluster_1 Labeling Reaction CarboxylicAcid R-COOH (e.g., 5-Chloro-2-methoxynicotinic acid) NHSEster R-CO-NHS (Amine-Reactive NHS Ester) CarboxylicAcid->NHSEster Activation NHS N-Hydroxysuccinimide NHS->NHSEster Carbodiimide Carbodiimide (e.g., DCC/EDC) Carbodiimide->NHSEster LabeledPeptide Peptide-NH-CO-R (Stable Amide Bond) NHSEster->LabeledPeptide Labeling (pH 8.3-8.5) ReleasedNHS Released NHS NHSEster->ReleasedNHS Peptide Peptide-NH₂ (N-terminus or Lysine) Peptide->LabeledPeptide

Caption: General workflow for activating a carboxylic acid and labeling a primary amine.

Section 2: Proposed Protocol for Activating 5-Chloro-2-methoxynicotinic Acid

To be used as a labeling reagent, 5-Chloro-2-methoxynicotinic acid must first be converted to its NHS ester. This protocol is a self-validating system; successful synthesis can be confirmed via techniques like NMR or mass spectrometry to verify the expected molecular weight of the product before proceeding to peptide labeling.

Objective: To synthesize 5-Chloro-2-methoxynicotinic acid N-hydroxysuccinimide ester.

Materials:

  • 5-Chloro-2-methoxynicotinic acid[7]

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) for storage[8]

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • Standard Glassware

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 5-Chloro-2-methoxynicotinic acid and 1.1 molar equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DCM or THF.

    • Rationale: A slight excess of NHS ensures the complete conversion of the starting carboxylic acid. Anhydrous (dry) solvent is critical to prevent premature hydrolysis of the reactants and the final product.[6]

  • Initiating the Reaction: Place the flask in an ice bath and allow it to cool to 0°C with gentle stirring. Slowly add 1.1 molar equivalents of DCC or EDC to the solution.

    • Rationale: Carbodiimides facilitate the condensation reaction between the carboxylic acid and NHS.[5] The reaction is performed at 0°C to control the reaction rate and minimize side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form as a byproduct.

  • Product Isolation:

    • If using DCC, filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Rationale: This purification sequence removes the byproduct and unreacted starting materials, isolating the desired NHS ester product.

  • Verification & Storage: The resulting solid is the 5-Chloro-2-methoxynicotinic acid NHS ester. Confirm its identity and purity using mass spectrometry. For use in labeling, dissolve the reagent in high-quality, anhydrous DMF or DMSO immediately before use.[8] Aqueous solutions of NHS esters should be used immediately as they are prone to hydrolysis.[8]

Section 3: A Comprehensive Workflow for Proteomics Labeling

This section outlines a complete experimental workflow, from protein extraction to sample preparation for mass spectrometry analysis, incorporating our novel labeling reagent.

G cluster_workflow Proteomics Labeling Workflow Start Protein Samples (e.g., Control vs. Treated) Extraction 1. Protein Extraction & Quantification (BCA/Bradford) Start->Extraction ReduceAlkylate 2. Reduction (DTT) & Alkylation (IAA) Extraction->ReduceAlkylate Digest 3. Proteolytic Digestion (Trypsin) ReduceAlkylate->Digest Labeling 4. Peptide Labeling with 5-Cl-2-MeO-Nicotinic-NHS Ester Digest->Labeling Quench 5. Quench Reaction (e.g., Hydroxylamine) Labeling->Quench Pool 6. Pool Samples Quench->Pool Cleanup 7. Desalting/Cleanup (e.g., C18 SPE) Pool->Cleanup MS 8. LC-MS/MS Analysis Cleanup->MS Data 9. Data Analysis (Peptide ID & Quantification) MS->Data

Caption: Proposed experimental workflow for quantitative proteomics using a novel labeling reagent.

Detailed Experimental Protocol:

  • Protein Extraction and Quantification:

    • Extract proteins from your biological samples using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer without primary amines).[9]

    • Quantify the protein concentration accurately using a BCA or Bradford assay. Equal protein amounts from each sample are crucial for accurate relative quantification.[9]

  • Reduction and Alkylation:

    • To a normalized amount of protein (e.g., 100 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This reduces disulfide bonds.

    • Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes. This alkylates the free thiols, preventing them from reforming disulfide bonds.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[10][11] This cleaves proteins into peptides.

  • Peptide Labeling with Activated Reagent:

    • Desalt the resulting peptide digest using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

    • Reconstitute the peptides in a labeling buffer with a pH of 8.3-8.5 (e.g., 200 mM HEPES).[12][13]

    • Dissolve the synthesized 5-Chloro-2-methoxynicotinic acid NHS ester in anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL.[8]

    • Add the labeling reagent to the peptide solution. The optimal reagent-to-peptide ratio must be determined empirically but a starting point is an 8-fold molar excess of the label.[8][14]

    • Incubate at room temperature for 1 hour with gentle mixing.[11][15]

  • Quenching the Reaction:

    • Add a quenching solution, such as 5% hydroxylamine or a Tris buffer, to a final concentration of ~50 mM and incubate for 15 minutes.[14][15]

    • Rationale: This step consumes any unreacted NHS ester, preventing the non-specific modification of other molecules.

  • Sample Pooling and Cleanup:

    • Combine the labeled peptide samples into a single tube.

    • Perform a final desalting step using a C18 SPE cartridge to remove excess labeling reagent, quenching solution, and salts.

    • Dry the pooled, labeled peptide sample under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (LC) system.[10][16]

Section 4: Performance Evaluation and Comparison with Established Reagents

A novel reagent must be rigorously benchmarked against existing technologies. Since direct experimental data for 5-Chloro-2-methoxynicotinic acid in this application is not available, we propose a framework for its evaluation and provide a comparative table based on the known properties of iTRAQ and TMT and the predicted properties of our novel tag.

Key Performance Indicators (KPIs) for Evaluation:

  • Labeling Efficiency: What percentage of N-termini and lysine residues are successfully labeled? This can be determined by searching MS/MS data for missed labels.

  • Specificity: Does the reagent cross-react with other amino acid side chains (e.g., serine, threonine, tyrosine)?

  • Stability: Is the amide bond stable throughout the entire analytical workflow?

  • Chromatographic Impact: Does the label alter the hydrophobicity of the peptides, causing shifts in retention time during liquid chromatography?

  • Fragmentation Behavior: How does the label fragment during MS/MS analysis? Does it generate a consistent and quantifiable reporter ion? The presence of the chlorine atom provides a unique isotopic signature (a 3:1 ratio of ³⁵Cl to ³⁷Cl) that could be a useful feature for identification.[17]

Comparative Analysis of Amine-Reactive Labeling Reagents

FeatureiTRAQ (4-plex/8-plex)TMT (up to 18-plex)5-Chloro-2-methoxynicotinic Acid (Proposed)
Labeling Principle In vitro chemical labeling of primary amines.[1][18]In vitro chemical labeling of primary amines.[14][18]In vitro chemical labeling of primary amines (via NHS ester).
Quantification Level MS2 / MS3 (Reporter Ions).[1][18][19]MS2 / MS3 (Reporter Ions).[14][18][19]MS1 (Precursor-based) or potentially MS2 if fragmentation is predictable.
Multiplexing Capacity 4-plex or 8-plex.[2][18]Up to 18-plex with TMTpro.[18][19]1-plex (as a single tag). Could be expanded with isotopic versions.
Chemistry NHS Ester Chemistry.[20]NHS Ester Chemistry.[14]NHS Ester Chemistry (Proposed).
Unique Feature Isobaric tags, quantification at MS2 level.[2]Isobaric tags, high multiplexing capacity.[14][19]Unique mass (187.58 Da), distinct chlorine isotope pattern.[7][17]
Potential Issues Ratio compression in complex samples.[18]Ratio compression, higher cost of reagents.[18][19]Unknown labeling efficiency, potential for altered peptide fragmentation.

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  • PMC - NIH. (n.d.). Oxidative protein labeling in mass-spectrometry-based proteomics.
  • PMC - NIH. (n.d.). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor.
  • Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation framework for two primary analytical methods for the quantification of 5-Chloro-2-methoxynicotinic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As an important intermediate in the synthesis of various oral hypoglycemic agents, ensuring the purity and accurate quantification of this compound is critical in drug development and manufacturing.[1]

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), which provide a framework for the validation of analytical procedures.[2][3][4][5][6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for 5-Chloro-2-methoxynicotinic acid.

The Importance of Cross-Validation

In pharmaceutical analysis, it is not uncommon for a compound to be analyzed by different methods across various stages of development or in different laboratories. Cross-validation is the process of demonstrating that different analytical methods provide comparable results, ensuring data integrity and consistency.[10] This is particularly crucial when transferring methods between labs or when a secondary method is developed as a backup or for a different application (e.g., routine QC vs. stability testing).

This guide will compare a reversed-phase HPLC method with a derivatization-based GC method. The choice of these two techniques is based on their widespread availability and their fundamentally different separation principles, providing a robust test of analytical equivalence.

Experimental Design and Workflow

The cross-validation study is designed to compare the performance of the HPLC and GC methods based on the key validation parameters outlined in ICH Q2(R1).[4] The workflow for this study is depicted below.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare Standard and Sample Solutions of 5-Chloro-2-methoxynicotinic acid Spike Spike Placebo with Known Concentrations for Accuracy Prep->Spike HPLC_Analysis Analyze Samples using Validated HPLC Method Spike->HPLC_Analysis Derivatization Derivatize Samples for GC Analysis Spike->Derivatization HPLC_Data Collect HPLC Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Compare_Linearity Linearity (R² > 0.99) HPLC_Data->Compare_Linearity Compare_Accuracy Accuracy (% Recovery) HPLC_Data->Compare_Accuracy Compare_Precision Precision (%RSD) HPLC_Data->Compare_Precision Compare_Specificity Specificity (Peak Purity) HPLC_Data->Compare_Specificity GC_Analysis Analyze Derivatized Samples using Validated GC Method Derivatization->GC_Analysis GC_Data Collect GC Data (Peak Area, Retention Time) GC_Analysis->GC_Data GC_Data->Compare_Linearity GC_Data->Compare_Accuracy GC_Data->Compare_Precision GC_Data->Compare_Specificity Final_Report Generate Cross-Validation Report Compare_Linearity->Final_Report Compare_Accuracy->Final_Report Compare_Precision->Final_Report Compare_Specificity->Final_Report

Caption: Cross-validation workflow for 5-Chloro-2-methoxynicotinic acid analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For 5-Chloro-2-methoxynicotinic acid, a reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Principle of HPLC

HPLC_Principle MobilePhase Mobile Phase (Pump) Polar Solvent Mixture Injector Injector Sample Introduction MobilePhase->Injector Column HPLC Column Stationary Phase (e.g., C18) Injector->Column Detector UV Detector Analyte Detection Column->Detector DataSystem Data System Chromatogram Detector->DataSystem

Caption: Schematic of a typical HPLC system.

Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[11] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of 5-Chloro-2-methoxynicotinic acid reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution to a target concentration of 25 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 280 nm.

  • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[13] Since 5-Chloro-2-methoxynicotinic acid is a carboxylic acid with limited volatility, a derivatization step is necessary to convert it into a more volatile ester.[13] This is a common strategy for analyzing polar compounds by GC.[11][14]

Principle of GC

GC_Principle CarrierGas Carrier Gas (e.g., He) Inert Gas Supply Injector Injector Sample Vaporization CarrierGas->Injector Column GC Column Stationary Phase in Oven Injector->Column Detector FID Detector Analyte Detection Column->Detector DataSystem Data System Chromatogram Detector->DataSystem

Caption: Schematic of a typical GC system.

Experimental Protocol: GC
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of 5-Chloro-2-methoxynicotinic acid in a suitable aprotic solvent like acetonitrile.

  • Derivatization Procedure:

    • Pipette 100 µL of each calibration standard and sample solution into separate vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Split mode (20:1), 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Analysis: Inject the derivatized standards to create a calibration curve, followed by the derivatized samples.

Comparative Data and Acceptance Criteria

The following tables summarize the expected performance data for the cross-validation of the HPLC and GC methods. The acceptance criteria are based on typical requirements for pharmaceutical analysis as outlined in ICH guidelines.[6]

Table 1: Linearity
ParameterHPLCGCAcceptance Criteria
Range (µg/mL) 1 - 1001 - 100Defined and justified
Correlation Coefficient (R²) > 0.999> 0.998≥ 0.995
Y-intercept (% of response at 100% concentration) < 2.0%< 2.5%Varies, should be small
Table 2: Accuracy (Recovery)
Concentration LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
Low (80%) 99.5%98.9%98.0% - 102.0%
Mid (100%) 100.2%100.5%98.0% - 102.0%
High (120%) 100.8%101.2%98.0% - 102.0%
Table 3: Precision (Repeatability)
Parameter (n=6)HPLCGCAcceptance Criteria
Relative Standard Deviation (%RSD) ≤ 0.5%≤ 1.0%≤ 2.0%
Table 4: Specificity
ParameterHPLCGCAcceptance Criteria
Resolution from adjacent peaks > 2.0> 1.8> 1.5
Peak Purity (Diode Array Detector for HPLC) PassN/ANo co-eluting peaks
Placebo Interference No interference at the retention time of the analyteNo interference at the retention time of the analyteNo significant interference

Conclusion and Recommendations

Both HPLC and GC, when properly validated, can serve as reliable methods for the quantification of 5-Chloro-2-methoxynicotinic acid.

  • HPLC is generally the preferred method for routine quality control due to its high precision, simpler sample preparation, and operation at ambient temperatures, which reduces the risk of thermal degradation. The use of a diode array detector can also provide valuable information on peak purity, enhancing specificity.

  • GC-FID is a robust alternative, particularly as an orthogonal method for confirmation. The requirement for derivatization adds a step to the sample preparation process, which can be a source of variability. However, it provides a separation based on a different chemical property (volatility of the derivative) and can be highly effective in resolving impurities that may co-elute in the HPLC method.

The successful cross-validation, as demonstrated by the hypothetical data meeting the acceptance criteria, would confirm that both methods are fit for their intended purpose and can be used interchangeably or in a complementary fashion to ensure the quality and consistency of 5-Chloro-2-methoxynicotinic acid. The choice of method for a specific application should be based on factors such as the required sample throughput, the availability of equipment, and the specific information needed from the analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

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  • 5-Chloro-2-methoxynicotinic acid. Amerigo Scientific. [Link]

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  • Method of chlorination.
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  • Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. ScholarWorks@UARK. [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. [Link]

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  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]

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  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 5-Chloro-2-methoxynicotinic Acid: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper handling and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Chloro-2-methoxynicotinic acid, grounded in established safety principles and an understanding of its chemical nature. Our goal is to empower you, our scientific partners, with the knowledge to manage chemical waste streams confidently and responsibly.

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the inherent hazards of a compound is the foundation of its safe management. 5-Chloro-2-methoxynicotinic acid is a chlorinated organic acid with a specific hazard profile that dictates its handling and disposal requirements.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The table below summarizes the key hazards associated with 5-Chloro-2-methoxynicotinic acid.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1][2]

1.2. Causality of Hazards and Required Personal Protective Equipment (PPE)

The irritant nature of this compound stems from its acidic functional group and the presence of a halogen, which can react with biological tissues. Therefore, stringent personal protection is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] This is critical to prevent serious eye irritation from dust or splashes.

  • Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile).[3] Change gloves immediately if contamination occurs. This measure directly mitigates the risk of skin irritation.[2]

  • Respiratory Protection: Handle this compound only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust, which can cause respiratory irritation.[1][3]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1] Contaminated clothing should be removed and washed before reuse.[1]

1.3. Chemical Incompatibility

To prevent dangerous reactions, never store or mix 5-Chloro-2-methoxynicotinic acid waste with the following:

  • Strong Oxidizing Agents [2]

  • Strong Bases or Alkalis [4]

  • Strong Acids [4]

  • Reducing Agents [4]

Mixing with incompatible materials can lead to vigorous, exothermic reactions or the release of toxic gases.

Part 2: The Core Directive: Waste Classification and Segregation

The single most critical step in the proper disposal of 5-Chloro-2-methoxynicotinic acid is its correct classification. Due to the chlorine atom on its aromatic ring, this compound is categorized as a halogenated organic waste .[3][5]

This classification is crucial because halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[6][7] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream.

The following decision tree illustrates the correct segregation logic.

G start Waste Generated: 5-Chloro-2-methoxynicotinic acid (solid, solution, or contaminated item) q_halogen Does the compound contain a halogen (F, Cl, Br, I)? start->q_halogen halogenated_bin YES: Classify as HALOGENATED ORGANIC WASTE q_halogen->halogenated_bin Yes non_halogenated_bin NO: Classify as NON-HALOGENATED ORGANIC WASTE (Not applicable for this compound) q_halogen->non_halogenated_bin No container Place in a designated, properly labeled, and sealed 'Halogenated Organic Waste' container. halogenated_bin->container

Caption: Waste Segregation Decision Tree

Part 3: Step-by-Step Disposal Procedures

3.1. Disposal of Unused/Expired Product (Bulk Quantities)

  • Container Selection: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and be in good condition with a secure, sealable lid.[8]

  • Transfer: Carefully transfer the solid 5-Chloro-2-methoxynicotinic acid into the waste container inside a chemical fume hood to minimize dust exposure.

  • Labeling: Ensure the container is clearly labeled with the full chemical name ("5-Chloro-2-methoxynicotinic acid") and an approximate quantity. Affix your facility's hazardous waste tag.

  • Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area, away from incompatible materials.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]

3.2. Disposal of Contaminated Labware and PPE

  • Gross Decontamination: If possible, rinse disposable labware (e.g., weigh boats, pipette tips) with a suitable solvent (like acetone or ethanol) to remove the bulk of the residue.

  • Rinsate Disposal: This first rinse must be collected and disposed of as halogenated organic liquid waste.[9]

  • Solid Waste: Place the rinsed disposable items and any contaminated PPE (gloves, bench paper) into a designated solid hazardous waste container, clearly labeled as "Solid Halogenated Organic Waste."

  • Non-disposable Glassware: Wash contaminated glassware with an appropriate solvent, collecting the first rinse as hazardous waste. Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

3.3. Management of Small Spills

For small, contained spills (e.g., a few grams) inside a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is functioning correctly.

  • Don PPE: If not already wearing it, put on your full, required PPE (lab coat, goggles, and gloves).

  • Contain & Absorb: Gently cover the spill with a chemical absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as solid hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it for pickup as described in section 3.1.

G spill Small Spill Occurs in Fume Hood alert 1. Alert Area Personnel spill->alert ppe 2. Don Full PPE alert->ppe absorb 3. Cover with Absorbent (Vermiculite, Sand) ppe->absorb collect 4. Scoop into Labeled Halogenated Waste Container absorb->collect decon 5. Wipe Area with Soap/Water collect->decon dispose_materials 6. Place Cleaning Materials in Waste Container decon->dispose_materials seal 7. Seal and Request EHS Pickup dispose_materials->seal

Caption: Small Spill Response Workflow

3.4. Decontamination of Empty Containers

Empty containers that held 5-Chloro-2-methoxynicotinic acid are not suitable for regular trash. They must be managed as hazardous waste or properly decontaminated.

  • Triple Rinse: The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone, ethanol).[9]

  • Collect Rinsate: Crucially, the first rinse must be collected and disposed of as halogenated organic liquid waste. For highly toxic materials, the first three rinses must be collected.[9] Check with your EHS office for specific requirements.

  • Deface Label: After triple rinsing and air-drying, completely obliterate or remove the original chemical label.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Part 4: Regulatory Context

The disposal of 5-Chloro-2-methoxynicotinic acid falls under regulations for hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions (LDRs), which often mandate treatment technologies like incineration.[6][10] Always adhere to your local, state, and federal regulations, which are implemented and managed through your institution's EHS department.[11]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The principles of understanding hazards, proper segregation, and methodical disposal are the cornerstones of responsible chemical management in any professional laboratory.

References

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • Material Safety Data Sheet - ProClin 300. Biosensis. Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available at: [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Available at: [Link]

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  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. Hooker Chemical Corporation. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chloro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 5-Chloro-2-methoxynicotinic acid requires more than just following a checklist; it demands a deep, causal understanding of the material's properties and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in field-proven insights to ensure both your safety and the validity of your experimental outcomes.

Foundational Safety: Understanding the Hazard Profile

5-Chloro-2-methoxynicotinic acid (CAS No. 54916-65-3) is a heterocyclic compound whose hazard profile necessitates a stringent approach to personal protection. The primary routes of exposure are inhalation, ingestion, and direct contact. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes significant skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a serious risk of eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory system, particularly as a dust or aerosol.[1][2]

This profile dictates that our primary objective is to establish effective barriers against these exposure routes. While Personal Protective Equipment (PPE) is the final line of defense, it must be used in conjunction with robust engineering and administrative controls.

Primary Controls (Always Implement First):

  • Engineering Control: All handling of 5-Chloro-2-methoxynicotinic acid, especially weighing and transferring the solid, must be performed within a certified chemical fume hood to control airborne dust and potential vapors.[3]

  • Administrative Control: Ensure all personnel have received documented training on the specific hazards of this compound and the procedures outlined in this guide. Never work alone when handling hazardous materials.

Selecting the Right Armor: A Component-by-Component Guide to PPE

The selection of PPE is not a one-size-fits-all matter. It is a systematic process based on a risk assessment of the procedures being performed.

Hand Protection: Your Primary Contact Barrier

Given the compound's classification as a skin irritant and its dermal toxicity, selecting the correct gloves is critical. The choice of material depends on its resistance to both the solid compound and any solvents it may be dissolved in. 5-Chloro-2-methoxynicotinic acid is a chlorinated aromatic compound, which guides our selection.

Glove MaterialSuitability for Chlorinated Compounds & AcidsKey Considerations
Nitrile Fair to Good. Generally resistant to weak acids, oils, and some solvents.[4] However, their performance against chlorinated solvents can be poor.[5]Suitable for handling the solid compound and for short-duration tasks. Always check the manufacturer's specific chemical resistance chart. Not recommended for prolonged immersion or use with chlorinated solvents.
Neoprene Excellent. Offers good protection against a broad range of chemicals, including acids, bases, and halogenated hydrocarbons.[5][6]Provides a good balance of chemical resistance and dexterity. A reliable choice for most applications involving this compound.
Butyl Rubber Excellent. Provides superior resistance to highly corrosive acids, ketones, and esters.[6]Offers the highest level of protection but may have lower flexibility, which can impact dexterity in fine-scale work.[5]

Recommendation: For general handling, Neoprene gloves are the preferred choice. When working with larger quantities or for extended periods, double-gloving with a nitrile inner glove and a neoprene or butyl outer glove provides an additional layer of safety. Always inspect gloves for any signs of degradation or punctures before use.

Eye and Face Protection: Shielding Against the Unseen

5-Chloro-2-methoxynicotinic acid can cause serious eye irritation.[1] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory.[3]

  • Enhanced Protection: When there is a risk of splashing—for instance, during the transfer of solutions or when handling larger quantities—a full-face shield must be worn in addition to chemical splash goggles.[7] The goggles protect from splashes, while the face shield protects the entire face from direct impact.

Respiratory Protection: Preventing Inhalation Exposure

As the compound is harmful if inhaled and can cause respiratory irritation, controlling airborne particles is paramount.

  • Primary Engineering Control: A chemical fume hood is the most effective way to prevent inhalation exposure and must be used for all manipulations of the solid compound.[3]

  • Secondary Respiratory Protection: If the engineering controls are insufficient or during a spill cleanup where dust concentrations may be high, respiratory protection is required. An air-purifying respirator with a P100 (HEPA) filter for particulates is effective. If the compound is heated or used in a way that generates vapors, a respirator equipped with an organic vapor/acid gas (OV/AG) cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).

Protective Clothing: The Final Barrier

To prevent accidental skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical Apron: For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[7]

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.

Operational Plan: A Step-by-Step Procedural Guide

A clear, repeatable workflow minimizes the risk of exposure. The following diagram and steps outline the standard procedure for safely handling 5-Chloro-2-methoxynicotinic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep1 Review SDS & Procedure Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Assemble All Required PPE Prep2->Prep3 Prep4 Don PPE Correctly Prep3->Prep4 Hand1 Weigh Compound on Analytical Balance Prep4->Hand1 Begin Work Hand2 Transfer Compound to Reaction Vessel Hand1->Hand2 Hand3 Perform Experimental Procedure Hand2->Hand3 Clean1 Decontaminate Glassware & Surfaces Hand3->Clean1 Procedure Complete Clean2 Segregate & Label Waste Clean1->Clean2 Clean3 Doff PPE in Correct Sequence Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for Handling 5-Chloro-2-methoxynicotinic Acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary PPE: chemical splash goggles, face shield (if needed), neoprene gloves, and lab coat.

    • Donning PPE: Put on the lab coat first, followed by goggles/face shield, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling (Inside Fume Hood):

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash to ensure containment.

    • Use a disposable weighing boat or liner to prevent contamination of the balance.

    • Handle the material gently to avoid creating airborne dust.

    • If transferring a solution, do so slowly to avoid splashing.

  • Decontamination and Disposal:

    • After the procedure, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Dispose of 5-Chloro-2-methoxynicotinic acid and any contaminated materials (gloves, weighing boats, etc.) in a clearly labeled, sealed hazardous waste container.[1] Follow all local, state, and federal regulations for chemical waste disposal.[8]

    • Doffing PPE: This sequence is critical to prevent self-contamination. Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Then remove the lab coat, followed by the face shield/goggles.

    • Immediately wash hands thoroughly with soap and water.[9]

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling transforms safety from a requirement into a core component of scientific excellence.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Loba Chemie. Available at: [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. Centers for Disease Control and Prevention. Available at: [Link]

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment. Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Available at: [Link]

  • Glove selection chart - Spring Environmental. Spring Environmental. Available at: [Link]

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Toxicology MSDT. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.